molecular formula C12H22N2O4 B1346671 Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate CAS No. 796046-03-2

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Cat. No.: B1346671
CAS No.: 796046-03-2
M. Wt: 258.31 g/mol
InChI Key: VVUCMCKOTBEULW-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates both a tert-butoxycarbonyl (Boc) protecting group and a morpholine ring, features that are commonly employed in the synthesis of more complex molecules . The Boc group is widely used to protect amines in multi-step organic synthesis, particularly in the development of peptides and amide-containing pharmaceuticals, allowing for selective reaction at other molecular sites . The morpholino moiety is a privileged structure in drug design, often incorporated to influence the solubility, metabolic stability, and biological activity of candidate molecules. Research compounds featuring similar carbamate and morpholine motifs are explored in various stages of pre-clinical development for a range of therapeutic targets . As such, this reagent serves as a versatile intermediate for constructing potential pharmacologically active compounds. It is intended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUCMCKOTBEULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160206
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796046-03-2
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796046-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate, a key building block in modern medicinal chemistry and drug discovery. Structurally, this molecule is the amide conjugate of N-Boc-L-alanine and morpholine. This guide elucidates its core physicochemical properties, provides a detailed and validated synthetic protocol, discusses its spectroscopic signature, and explores its strategic applications. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, combined with the pharmacologically significant morpholine moiety, makes this compound a versatile intermediate for constructing complex peptidomimetics and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction

Chemical Identity and Structural Context

This compound (CAS Number: 796046-03-2) is a chiral synthetic building block derived from the natural amino acid L-alanine.[1] Its structure is a composite of three functionally critical components:

  • L-Alanine Core: Provides the chiral backbone and a fundamental peptide structural unit.

  • Boc Protecting Group: The tert-butoxycarbonyl group is a widely used amine protecting group in peptide synthesis and organic chemistry. Its primary advantage is its stability under a wide range of conditions and its clean removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2]

  • Morpholine Amide: The morpholine ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties, often facilitating blood-brain barrier penetration.[3]

The carbamate linkage within the Boc group and the tertiary amide bond formed with morpholine are generally more resistant to enzymatic degradation than corresponding peptide bonds, making this compound an excellent tool for creating stable peptide analogs or peptidomimetics.[4]

Significance in Drug Discovery

The strategic combination of these three components makes this molecule a valuable intermediate. It allows for the controlled, stepwise assembly of larger molecules where the N-terminal amine is temporarily masked. After coupling this fragment into a larger structure via its inherent functionality (if any were added) or by serving as a core scaffold, the Boc group can be selectively removed to reveal a primary amine for further chemical elaboration. This workflow is fundamental to both solid-phase and solution-phase synthesis of drug candidates.[2][5]

Physicochemical Properties

The key physicochemical properties of the title compound are summarized below. These values are critical for planning reactions, purification, and formulation studies.

PropertyValueSource
IUPAC Name tert-butyl N-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamateN/A
CAS Number 796046-03-2[1]
Molecular Formula C₁₂H₂₂N₂O₄Calculated
Molecular Weight 258.31 g/mol [1]
Appearance Typically a white to off-white solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate; poorly soluble in waterInferred
Chirality Chiral (S-configuration at the alanine α-carbon)N/A

Synthesis and Purification

Synthesis Rationale

The synthesis of this compound is achieved via a standard amide coupling reaction. The core of this process is the formation of an amide bond between the carboxylic acid of N-Boc-L-alanine and the secondary amine of morpholine.

Causality in Experimental Design:

  • Coupling Agents: Direct reaction between a carboxylic acid and an amine is extremely slow and requires high temperatures, which can lead to racemization and side reactions. Therefore, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride) is employed.[6] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester intermediate that is readily attacked by the amine nucleophile (morpholine).

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acidic species generated during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediate.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of the title compound.

Materials:

  • N-Boc-L-alanine (1.0 eq)

  • Morpholine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-L-alanine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient formation of the active ester.

  • Amine Addition: Add morpholine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-Boc-L-alanine is consumed (typically 2-4 hours).

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process BocAla N-Boc-L-Alanine Reaction Amide Coupling (2-4h, RT) BocAla->Reaction Morpholine Morpholine Morpholine->Reaction Reagents HATU, DIPEA, DCM Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Quench Purification Flash Chromatography Workup->Purification Crude Product Product Final Product: Tert-butyl N-[1-(morpholin-4-YL) -1-oxopropan-2-YL]carbamate Purification->Product >95% Purity

Caption: Synthetic workflow for the amide coupling synthesis.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step of any protocol. While actual spectra are instrument-dependent, the expected characteristic data are as follows:

  • ¹H NMR (Proton NMR): The spectrum should contain distinct signals corresponding to each part of the molecule.

    • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

    • ~1.25 ppm (doublet, 3H): The methyl group protons of the alanine backbone.

    • ~3.6-3.7 ppm (multiplets, 8H): The eight protons on the morpholine ring.

    • ~4.5 ppm (multiplet, 1H): The alpha-proton of the alanine core.

    • ~5.5 ppm (broad doublet, 1H): The N-H proton of the carbamate group.[7]

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 12 unique carbon atoms.

    • ~17.5 ppm: Alanine methyl carbon.

    • ~28.3 ppm: tert-butyl methyl carbons.

    • ~42-46 ppm & ~66-67 ppm: Morpholine carbons.

    • ~50 ppm: Alanine alpha-carbon.

    • ~80 ppm: Quaternary carbon of the Boc group.

    • ~155 ppm: Carbamate carbonyl carbon.

    • ~172 ppm: Amide carbonyl carbon.[8]

  • FT-IR (Infrared Spectroscopy): The IR spectrum provides evidence of key functional groups.

    • ~3300 cm⁻¹: N-H stretch of the carbamate.

    • ~2970 cm⁻¹: C-H stretches (aliphatic).

    • ~1700 cm⁻¹: C=O stretch of the carbamate carbonyl.

    • ~1640 cm⁻¹: C=O stretch of the tertiary amide carbonyl (amide I band).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal.

    • Expected [M+H]⁺: m/z = 259.1658

    • Expected [M+Na]⁺: m/z = 281.1477

Applications in Medicinal Chemistry

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as a versatile intermediate for building more complex target molecules. Its utility stems from the ability to unmask the N-terminal amine under specific conditions for further elaboration.

Workflow:

  • Incorporation: The compound is used as a fragment in a larger synthesis.

  • Boc-Deprotection: The Boc group is removed using an acid like TFA in DCM. This step is typically fast and high-yielding.

  • Further Coupling: The newly freed amine of the L-alanyl-morpholine fragment is then available to be coupled with another carboxylic acid, sulfonyl chloride, or other electrophile, extending the molecular chain.

This process allows for the precise and controlled installation of the alanyl-morpholine moiety into a target structure, a common strategy in the development of kinase inhibitors and other complex drug candidates.[9]

Logical Role in Drug Synthesis

LogicalWorkflow Compound Our Intermediate (Boc-Ala-Morpholine) TFA TFA / DCM Compound->TFA Step 1: Deprotection FreeAmine H₂N-Ala-Morpholine (Deprotected Intermediate) TFA->FreeAmine NextFragment Next Building Block (e.g., R-COOH + Coupling Agent) FreeAmine->NextFragment Step 2: Further Coupling TargetMolecule Complex Target Molecule (e.g., Drug Candidate) NextFragment->TargetMolecule

Caption: Role as an intermediate in multi-step synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its combination of a chiral amino acid core, a robust and selectively cleavable protecting group, and a pharmacologically relevant morpholine amide makes it an indispensable reagent for medicinal chemists. The well-defined synthetic protocols and clear spectroscopic signatures outlined in this guide provide researchers with the necessary information to confidently employ this building block in the rational design and synthesis of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of Boc-Ala-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Synthetic and Pharmaceutical Significance

(S)-tert-butyl (1-(morpholino)-1-oxopropan-2-yl)carbamate, commonly referred to as Boc-Ala-morpholine, is a derivative of the amino acid alanine. This compound is of significant interest in medicinal chemistry and synthetic organic chemistry due to the amalgamation of two critical functional components: the N-terminal tert-butoxycarbonyl (Boc) protecting group and the morpholine amide. The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[1]

The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[2] Its presence in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid, chair-like conformation that can be advantageous for binding to biological targets.[3][4] The combination of these two entities in Boc-Ala-morpholine creates a versatile building block for the synthesis of novel peptides, peptidomimetics, and other complex molecular architectures with potential therapeutic applications.[2][5] This guide provides a comprehensive overview of the physical and chemical characteristics of Boc-Ala-morpholine, its synthesis, and its potential applications in research and development.

Physicochemical Properties

The physicochemical properties of Boc-Ala-morpholine are derived from its constituent parts, Boc-alanine and morpholine. The following table summarizes its key physical and chemical characteristics.

PropertyValueSource/Comment
Chemical Name (S)-tert-butyl (1-(morpholino)-1-oxopropan-2-yl)carbamateIUPAC Nomenclature
Synonyms Boc-L-Alanine morpholide, N-Boc-L-alanyl-morpholineCommon derivatives
Molecular Formula C₁₂H₂₂N₂O₄Calculated
Molecular Weight 258.32 g/mol Calculated
Appearance Expected to be a white to off-white solidBased on similar compounds like Boc-Ala-OH[6][7]
Melting Point Not experimentally determined; likely a crystalline solid with a defined melting point.For reference, the melting point of Boc-L-Ala-OH is approximately 79-85 °C.[6][7]
Solubility Expected to be soluble in a range of organic solvents such as methanol, ethanol, DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on the properties of the Boc and morpholine groups.[1][8]
pKa The morpholine nitrogen is weakly basic (pKa of morpholine is ~8.5). The carbamate proton is not significantly acidic.[3]

Chemical Characteristics and Reactivity

Synthesis of Boc-Ala-morpholine

The most direct and common method for the synthesis of Boc-Ala-morpholine is through the amide coupling of Boc-L-alanine and morpholine. This reaction typically employs a coupling agent to activate the carboxylic acid of Boc-L-alanine, facilitating nucleophilic attack by the secondary amine of morpholine.

A standard and reliable protocol for this synthesis is provided below:

Experimental Protocol: Synthesis of Boc-Ala-morpholine

Materials:

  • Boc-L-alanine (Boc-Ala-OH)

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as DCC (1.1 equivalents), to the solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Amine Addition: To the activated mixture, add morpholine (1.2 equivalents) followed by the dropwise addition of a base such as TEA or DIPEA (1.5 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • If DCC was used, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted morpholine), saturated aqueous NaHCO₃ solution (to remove unreacted Boc-L-alanine and HOBt), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure Boc-Ala-morpholine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Boc_Ala Boc-L-alanine Activation Activation of Carboxylic Acid (0 °C) Boc_Ala->Activation Morpholine Morpholine Coupling Amide Bond Formation (Room Temperature) Morpholine->Coupling Coupling_Agent Coupling Agent (e.g., DCC, BOP) Coupling_Agent->Activation Base Base (e.g., TEA, DIPEA) Base->Coupling Activation->Coupling Addition of Morpholine & Base Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Crude Product Final_Product Boc-Ala-morpholine Purification->Final_Product Pure Product

Caption: Synthetic workflow for Boc-Ala-morpholine.

Chemical Stability and Reactivity

The chemical stability of Boc-Ala-morpholine is largely dictated by the Boc protecting group.

  • Acid Lability: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, or with hydrochloric acid in an organic solvent. This deprotection yields the free amine of the alanine-morpholine amide, which can then be used in subsequent synthetic steps, such as peptide chain elongation.

  • Base and Nucleophile Stability: The Boc group is stable to basic conditions and most nucleophiles, making it orthogonal to other protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile. The amide bond and the morpholine ring are generally stable under standard synthetic conditions.

  • Hydrogenation: The molecule is stable to catalytic hydrogenation conditions that are often used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group.

Analytical Characterization

To confirm the successful synthesis and purity of Boc-Ala-morpholine, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl protons of the alanine side chain (a doublet around 1.2-1.3 ppm), the α-proton of the alanine backbone (a quartet or multiplet), and the protons of the morpholine ring (multiplets in the range of 3.5-3.8 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc group and the amide, the quaternary carbon and methyl carbons of the Boc group, the carbons of the alanine residue, and the carbons of the morpholine ring.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 259.16.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretches of the carbamate and the amide (around 1650-1700 cm⁻¹), and C-O stretches.

Applications in Research and Drug Development

Boc-Ala-morpholine is a valuable building block with several potential applications in the synthesis of more complex molecules for research and drug development.

  • Peptide and Peptidomimetic Synthesis: After the removal of the Boc protecting group, the resulting alanyl-morpholine amide can be incorporated into peptide chains. The morpholine cap can influence the conformation and solubility of the resulting peptide.[9]

  • Scaffold for Library Synthesis: The morpholine ring serves as a versatile scaffold.[2] The alanine methyl group can be further functionalized, or the deprotected amine can be used as a point of attachment for diversification in the creation of small molecule libraries for high-throughput screening.

  • Probing Structure-Activity Relationships (SAR): In drug discovery, replacing a carboxylic acid or an ester with a morpholine amide can significantly impact a compound's biological activity, solubility, and metabolic stability.[3] Boc-Ala-morpholine provides a straightforward way to introduce this modification. The morpholine ring is known to be a bioisostere for other cyclic ethers and can improve a compound's pharmacokinetic properties.[3][4]

Conclusion

Boc-Ala-morpholine is a synthetically accessible and highly versatile chemical entity. Its properties are defined by the acid-labile Boc protecting group and the pharmaceutically relevant morpholine scaffold. This guide has provided a detailed overview of its predicted physical and chemical characteristics, a robust synthetic protocol, and its potential applications. For researchers and scientists in drug development and organic synthesis, Boc-Ala-morpholine represents a valuable tool for the construction of novel molecules with tailored properties.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637606, BOC-D-alanine. [Link]

  • Carl ROTH. Boc-L-Alanine. [Link]

  • Aapptec Peptides. Boc-Ala-OH, Boc-alanine. [Link]

  • Lian, Y., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters.
  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Ortiz, K. G., et al. (2024).
  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • BOC Sciences. (2022).
  • Iaroshenko, V. O. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.
  • Google Patents.
  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Qingdao Fengchen Technology and Trade Co.,Ltd. BOC-L-Alanine (BOC-L-ALA) BP EP USP CAS 15761-38-3. [Link]

  • Nine Chongqing Chemdad Co., Ltd. N-(tert-Butoxycarbonyl)-L-alanine. [Link]

Sources

An In-Depth Technical Guide to CAS 796046-03-2: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis and drug discovery, the strategic use of specialized building blocks is paramount to the efficient construction of complex molecular architectures. The compound identified by CAS Registry Number 796046-03-2 represents a quintessential example of such a building block, integrating key functional motifs that are highly valuable in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its structure, nomenclature, a proposed synthetic route, and its potential applications, offering a senior application scientist's perspective on its utility.

PART 1: Nomenclature and Structure

The compound with CAS number 796046-03-2 is a chiral molecule that incorporates an N-Boc-protected alanine core linked to a morpholine moiety via an amide bond.

Nomenclature
  • CAS Registry Number: 796046-03-2

  • IUPAC Name: tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate[1]

  • Synonyms:

    • tert-Butyl (1-morpholino-1-oxopropan-2-yl)carbamate[2][3]

    • Carbamic acid, N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-, 1,1-dimethylethyl ester[2]

Chemical Structure and Properties

The molecular structure of CAS 796046-03-2 is characterized by three key components:

  • N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its bulkiness prevents unwanted reactions at the nitrogen atom, and it can be readily removed under acidic conditions, making it a cornerstone of peptide synthesis and other multi-step organic syntheses.

  • Alanine Backbone: The core of the molecule is derived from the amino acid alanine, providing a specific stereochemical configuration (though the specific stereoisomer is not always defined in supplier listings, it is typically derived from L-alanine or D-alanine). This chiral scaffold is a common feature in many biologically active molecules.

  • Morpholine Amide: The carboxyl group of the alanine is converted to an amide with morpholine. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C12H22N2O4[3]
Molecular Weight 258.31 g/mol [1]
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from structure

PART 2: Synthesis Protocol

Proposed Synthetic Workflow

The synthesis can be efficiently carried out using a common coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) or an additive such as Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent N-Boc-Alanine N-Boc-Alanine Reaction_Vessel Reaction Mixture in DCM N-Boc-Alanine->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel EDC EDC (Coupling Agent) EDC->Reaction_Vessel HOBt HOBt (Additive) HOBt->Reaction_Vessel DCM DCM (Solvent) DCM->Reaction_Vessel Workup Aqueous Workup (e.g., NaHCO3, brine) Reaction_Vessel->Workup Reaction Progression Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Final_Product CAS 796046-03-2 (tert-butyl N-[1-(morpholin-4-yl)- 1-oxopropan-2-yl]carbamate) Purification->Final_Product Pure Product G cluster_deprotection Deprotection cluster_functionalization Further Functionalization Start CAS 796046-03-2 Deprotection Acidic Conditions (e.g., TFA/DCM) Start->Deprotection Intermediate Free Amine Intermediate Deprotection->Intermediate Coupling Amide Coupling (R-COOH) Intermediate->Coupling Reductive_Amination Reductive Amination (R-CHO) Intermediate->Reductive_Amination Sulfonylation Sulfonylation (R-SO2Cl) Intermediate->Sulfonylation Final_Compounds Complex Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) Coupling->Final_Compounds Reductive_Amination->Final_Compounds Sulfonylation->Final_Compounds

Sources

Spectroscopic data for Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of This compound (CAS 796046-03-2)[1]. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering both theoretical expectations and practical, field-proven insights into the experimental design and data interpretation.

Molecular Structure and Spectroscopic Significance

This compound is a derivative of the amino acid alanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a morpholine amide at the C-terminus. The molecular weight of this compound is 258.31 g/mol [1]. The structural complexity, with distinct functional groups, provides a rich landscape for spectroscopic analysis. A thorough characterization is paramount to confirm its identity, purity, and stability, which are critical aspects in any chemical or pharmaceutical development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A standard approach for acquiring high-quality NMR data for this compound would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3] The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the N-H of the carbamate.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample_Weighing Weigh 5-10 mg of sample Solvent_Addition Dissolve in 0.6 mL CDCl3/DMSO-d6 with TMS Sample_Weighing->Solvent_Addition Vortexing Vortex to ensure homogeneity Solvent_Addition->Vortexing Transfer Transfer to NMR tube Vortexing->Transfer Spectrometer_Setup Tune and shim spectrometer (e.g., 400 MHz) Transfer->Spectrometer_Setup 1H_Acquisition Acquire 1H Spectrum (16-32 scans) Spectrometer_Setup->1H_Acquisition 13C_Acquisition Acquire 13C Spectrum (e.g., APT or DEPT) 1H_Acquisition->13C_Acquisition FT Fourier Transform FID 13C_Acquisition->FT Phasing Phase correction FT->Phasing Baseline Baseline correction Phasing->Baseline Integration Integration and peak picking Baseline->Integration MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Dilution Prepare dilute solution (e.g., 10 µg/mL) in MeOH/ACN Infusion Infuse sample into ESI source Dilution->Infusion Ionization Generate ions (positive mode) Infusion->Ionization Mass_Analysis Analyze ions (e.g., TOF or Quadrupole) Ionization->Mass_Analysis Detection Detect ions and generate mass spectrum Mass_Analysis->Detection

Caption: Workflow for ESI-MS sample preparation and analysis.

Predicted Mass Spectrum and Fragmentation

The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.32. Depending on the in-source conditions, other adducts such as [M+Na]⁺ at m/z 281.30 might also be observed.

Boc-protected compounds are known to exhibit characteristic fragmentation patterns. [4][5]Common losses include isobutylene (56 Da) and the entire Boc group (100 Da). Tandem MS (MS/MS) experiments would be instrumental in confirming the structure through characteristic fragmentation pathways.

Ion (m/z) Identity Fragmentation Pathway
259.32[M+H]⁺Protonated parent molecule.
203.26[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group. [5]
159.19[M+H - Boc]⁺Loss of the entire tert-butoxycarbonyl group.
114.09[Morpholine-C=O]⁺Cleavage of the amide bond.
86.09[Alanine-NH₂]⁺ fragmentFragmentation of the core amino acid structure.
57.07[C₄H₉]⁺tert-butyl cation, a hallmark of Boc-protected compounds. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Workflow for ATR-IR Analysis:

IR_Workflow Sample_Placement Place solid sample on ATR crystal Spectrum_Acquisition Acquire IR spectrum (e.g., 32 scans, 4 cm-1 resolution) Sample_Placement->Spectrum_Acquisition Background_Correction Perform background correction Spectrum_Acquisition->Background_Correction Data_Analysis Analyze absorption bands Background_Correction->Data_Analysis

Caption: Workflow for ATR-IR sample analysis.

Predicted IR Absorption Bands

The IR spectrum will display characteristic absorption bands for the carbamate, amide, and alkyl groups.

Wavenumber (cm⁻¹) Vibration Functional Group Rationale
~3300-3400N-H stretchCarbamateCharacteristic stretching vibration of the N-H bond in the carbamate. [7][8]
~2850-2980C-H stretchAliphatic (Boc, Alanine, Morpholine)Stretching vibrations of sp³ C-H bonds. [9]
~1690-1710C=O stretchCarbamateCarbonyl stretching of the Boc protecting group. [9]
~1640-1660C=O stretch (Amide I)AmideCarbonyl stretching of the morpholine amide, typically at a lower frequency than esters or ketones. [9][10][11]
~1510-1550N-H bend (Amide II)Amide/CarbamateBending vibration coupled with C-N stretching. [10]
~1160-1250C-O stretchCarbamate & MorpholineAsymmetric stretching of the C-O bonds.
~1115C-O-C stretchMorpholineCharacteristic ether linkage stretch.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, and IR spectroscopy, allows for unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle, from the atomic connectivity and stereochemistry revealed by NMR, to the molecular weight and fragmentation patterns from MS, and the identification of key functional groups by IR. The protocols and expected data presented in this guide serve as a robust framework for the analysis of this compound and other structurally related molecules, ensuring scientific rigor and integrity in research and development.

References

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The Morpholine Amide Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Heterocycle

The development of therapeutics for Central Nervous System (CNS) disorders presents formidable challenges, largely due to the restrictive nature of the blood-brain barrier (BBB).[1][2] This highly selective membrane requires that drug candidates possess a finely tuned balance of physicochemical properties to achieve effective concentrations in the brain.[1][2] In this complex landscape, the morpholine ring, particularly when incorporated as a morpholine amide, has emerged as a "privileged structure." Its unique conformational and physicochemical characteristics make it an invaluable scaffold for medicinal chemists aiming to conquer the CNS.[1][2]

This guide provides an in-depth technical exploration of the role and application of morpholine amides in CNS drug discovery. We will dissect the fundamental properties that make this moiety an asset for BBB penetration, explore its diverse interactions with key CNS targets through illustrative case studies, detail synthetic methodologies, and discuss the future trajectory of this versatile scaffold.

The Physicochemical Advantage: Unlocking the Brain

The success of a CNS drug is fundamentally linked to its ability to cross the BBB. The morpholine amide moiety confers a unique constellation of properties that address this primary obstacle.

Key Physicochemical Properties and Their Impact:

  • Balanced Lipophilicity and Hydrophilicity: The morpholine ring, with its ether oxygen and secondary/tertiary amine, provides a well-balanced lipophilic-hydrophilic profile.[2][3] This is critical for traversing the lipid-rich cell membranes of the BBB while maintaining sufficient aqueous solubility for formulation and distribution.[1][2] The oxygen atom can act as a hydrogen bond acceptor, enhancing hydrophilic interactions.[2]

  • Modulated Basicity (pKa): The presence of the oxygen atom inductively withdraws electron density from the nitrogen, making the morpholine nitrogen less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine (pKa ≈ 11.2). This reduced pKa value is advantageous because it decreases the proportion of the molecule that is protonated at physiological pH (≈ 7.4).[1][4] A lower degree of ionization reduces the formation of a charged species, which is generally less permeable across the BBB.

  • Structural Rigidity and Flexibility: The morpholine ring typically adopts a stable chair conformation, which can act as a rigid scaffold to orient other pharmacophoric groups in a precise three-dimensional arrangement for optimal target binding.[1][2][5][6] This conformational stability can reduce the entropic penalty upon binding to a receptor.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate, leading to a longer half-life and sustained therapeutic effect.

These properties collectively enhance a molecule's "drug-likeness" for CNS applications. The morpholine amide motif serves not just as a passive carrier but as an active contributor to the overall pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2][5][6]

Versatility in Action: Targeting a Spectrum of CNS Disorders

The true power of the morpholine amide scaffold lies in its demonstrated ability to interact with a wide range of CNS targets, including receptors, enzymes, and transporters.[1][5][6] This versatility has led to the development of drugs and clinical candidates for numerous neurological and psychiatric conditions.[1][2][5][6]

Case Study 1: Reboxetine - Selective Norepinephrine Reuptake Inhibition in Depression

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[7][8] Its chemical structure prominently features a morpholine ring, which is crucial for its activity.[7]

  • Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[7] This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be a key component of its antidepressant effect.[7]

  • Role of the Morpholine Moiety: The morpholine ring in reboxetine is integral to its pharmacophore. Structure-activity relationship (SAR) studies have shown that modifications to the morpholine ring can significantly impact potency and selectivity for the NET.[9] The nitrogen atom of the morpholine is essential for the interaction with the transporter, while the overall shape of the ring helps to correctly position the ethoxyphenoxy and phenyl groups for optimal binding.[9]

Norepinephrine Transporter (NET) Inhibition Pathway

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reboxetine Reboxetine (Morpholine Amide) NET Norepinephrine Transporter (NET) Reboxetine->NET Blocks NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake (Inhibited) NE_synapse Increased NE NE_vesicle->NE_synapse Release Adrenergic_R Adrenergic Receptors NE_synapse->Adrenergic_R Binds Signal Neuronal Signal (Antidepressant Effect) Adrenergic_R->Signal

Caption: Reboxetine blocks the NET, increasing synaptic norepinephrine levels.

Case Study 2: Gepirone - Serotonin 5-HT1A Receptor Agonism in Depression and Anxiety

Gepirone is an antidepressant and anxiolytic that acts as a selective partial agonist of the 5-HT1A serotonin receptor.[10][11]

  • Mechanism of Action: Gepirone's therapeutic effects are thought to be mediated by its modulation of the serotonergic system.[11] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release.[12] However, with chronic administration, these autoreceptors become desensitized, leading to an overall increase in serotonergic neurotransmission.[12] Postsynaptically, it acts as a partial agonist, further contributing to its therapeutic effects.[12]

  • Role of the Morpholine Moiety: While gepirone itself is an azapirone, its active metabolites contain piperazine rings, which share structural and functional similarities with morpholine in drug design. The development of such compounds highlights the importance of six-membered nitrogen-containing heterocycles in achieving selective receptor modulation. Gepirone's high selectivity for the 5-HT1A receptor over other receptors, like the D2 receptor, is a key feature that distinguishes it from other azapirones and contributes to a favorable side-effect profile.[10][13]

Case Study 3: Emorfazone - A Non-Acidic Anti-Inflammatory Agent with CNS Activity

Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, marketed in Japan.[14] Unlike traditional NSAIDs, it is a non-acidic, basic compound.[15]

  • Mechanism of Action: The mechanism of emorfazone is distinct from typical NSAIDs that inhibit cyclooxygenase (COX) enzymes.[15] Its anti-inflammatory and analgesic effects are believed to involve the inhibition of the release of bradykinin-like substances into the extravascular space.[14][16] Bradykinin is a potent inflammatory mediator involved in pain signaling.

  • Role of the Morpholine Moiety: The morpholino group in emorfazone is a key structural feature. It contributes to the molecule's overall basicity and physicochemical properties, which are linked to its unique mechanism of action.[15] The pyridazinone core, to which the morpholine is attached, is also recognized as an important scaffold for anti-inflammatory agents.[17]

Comparative Data of Morpholine Amide-Containing CNS Drugs

DrugPrimary TargetTherapeutic IndicationKey Role of Morpholine/Related Moiety
Reboxetine Norepinephrine Transporter (NET)[7]Major Depressive Disorder[8]Integral to pharmacophore for NET binding and selectivity.[9]
Gepirone 5-HT1A Serotonin Receptor[10][11]Major Depressive Disorder, Anxiety[13]Contributes to high selectivity and favorable side-effect profile.[10][13]
Emorfazone Bradykinin Release Inhibition[14][16]Analgesia, Inflammation[14]Contributes to basicity and unique non-COX inhibitory mechanism.[15]

Synthetic Strategies and Experimental Protocols

The widespread use of the morpholine amide scaffold is also due to the existence of robust and flexible synthetic routes. Amide bond formation is one of the most well-understood and reliable reactions in organic chemistry.

General Workflow for Morpholine Amide Library Synthesis and Screening

Caption: A generalized workflow for the synthesis and screening of morpholine amides.

Detailed Experimental Protocol: Synthesis of a Generic Morpholine Amide

This protocol describes a standard method for synthesizing a morpholine amide from a carboxylic acid and morpholine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Objective: To synthesize N-benzoyl-morpholine as a representative example.

Materials:

  • Benzoic acid

  • Morpholine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq). Dissolve the acid in anhydrous DMF.

    • Causality: Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate and the coupling reagent, reducing the yield.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 eq), followed by DIPEA (2.5 eq).

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid, driving the reaction forward. An excess ensures complete neutralization.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine (morpholine) to form the stable amide bond. Cooling during addition helps to control any potential exotherm.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Causality: The aqueous washes are essential to remove unreacted starting materials, DMF, HATU byproducts, and excess base. The acidic wash removes DIPEA, and the basic wash removes any unreacted benzoic acid.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl-morpholine.

    • Causality: Chromatography separates the desired product from any remaining impurities or side products, ensuring high purity for subsequent biological testing.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Challenges and Future Directions

Despite its many advantages, the morpholine amide scaffold is not without its challenges. Potential for metabolic oxidation at the carbons alpha to the nitrogen and oxygen can sometimes lead to metabolites with different pharmacological profiles or potential toxicities.[8] Furthermore, as with any popular scaffold, "patent-busting" and the need for novel chemical matter drive continuous innovation.

The future of morpholine amides in CNS drug discovery remains bright. The scaffold's proven utility in modulating PK/PD properties ensures its continued use in lead optimization campaigns.[1][2][5][6] Emerging applications include its use in developing inhibitors for challenging CNS targets like kinases involved in neuroinflammation and neurodegeneration (e.g., LRRK2 in Parkinson's disease).[4] The development of dual-target or multi-target ligands, where a morpholine-containing molecule is designed to interact with multiple pathological pathways simultaneously, represents an exciting frontier for treating complex CNS disorders.[3]

Conclusion

The morpholine amide moiety has firmly established itself as a privileged and powerful scaffold in the challenging field of CNS drug discovery. Its unique combination of physicochemical properties provides a crucial advantage for overcoming the blood-brain barrier. The scaffold's versatility, demonstrated by its successful incorporation into drugs targeting a wide array of CNS receptors and enzymes, underscores its importance to the medicinal chemist's toolkit. Supported by robust synthetic methodologies, the morpholine amide will undoubtedly continue to be a central feature in the design of the next generation of therapeutics for neurological and psychiatric diseases.

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Morpholine-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds that can bind to multiple, diverse protein targets – is a cornerstone of efficient medicinal chemistry. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has unequivocally earned this designation.[1][2] Its unique physicochemical properties, including a pKa that renders it partially protonated at physiological pH, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics.[1][3][4] This guide provides an in-depth exploration of key therapeutic targets for morpholine-based compounds, focusing on the mechanistic rationale for their inhibition and providing detailed, field-proven experimental protocols for their validation and characterization.

Part 1: Targeting the PI3K/Akt/mTOR Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[4][5][6] Constitutive activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and therapeutic resistance.[2][5] This has made the components of the PI3K pathway, particularly the PI3K enzyme itself, highly attractive targets for cancer therapy.[5]

The Morpholine Moiety: A Key to Unlocking PI3K Inhibition

A significant number of potent and selective PI3K inhibitors incorporate a morpholine ring into their structure. This is not a coincidence. The morpholine moiety plays a critical role in anchoring these inhibitors within the ATP-binding pocket of the PI3K enzyme.[7] Specifically, the oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase domain.[8] This interaction is a common feature among many kinase inhibitors and is a primary determinant of their high-affinity binding. Furthermore, the morpholine ring can contribute to favorable pharmacokinetic properties, enhancing the drug-like characteristics of the molecule.[1]

Exemplary Morpholine-Based PI3K Inhibitors

The versatility of the morpholine scaffold is showcased by its presence in several clinical-stage PI3K inhibitors:

  • Gedatolisib (PF-05212384): A potent dual inhibitor that targets all four Class I PI3K isoforms as well as mTORC1 and mTORC2.[3][9][10] This comprehensive inhibition of the pathway is designed to overcome resistance mechanisms that can arise from single-target inhibition.[11]

  • Omipalisib (GSK2126458): Another highly potent dual inhibitor of PI3K and mTOR with picomolar affinity for several PI3K isoforms.[12][13]

  • Pictilisib (GDC-0941): A selective pan-PI3K inhibitor that has been extensively evaluated in clinical trials.

  • ZSTK474: A pan-Class I PI3K inhibitor where the morpholine groups have been shown to be critical for its potent inhibitory activity.[14]

The inhibitory activities of these and other morpholine-containing PI3K inhibitors are summarized in the table below:

CompoundTarget(s)IC50/Ki (nM)Selectivity Profile
Gedatolisib (PF-05212384) PI3Kα/γ, mTORIC50: 0.4 / 5.4, 1.6Dual PI3K/mTOR inhibitor
Omipalisib (GSK2126458) PI3Kα/β/δ/γ, mTORC1/2Ki: 0.019/0.13/0.024/0.06, 0.18/0.3Potent dual PI3K/mTOR inhibitor
Buparlisib (BKM120) PI3Kα/β/δ/γIC50: 52/166/116/262Pan-PI3K inhibitor
Alpelisib (BYL719) PI3KαIC50: 5PI3Kα-selective inhibitor
Pictilisib (GDC-0941) PI3KαIC50: 3Pan-PI3K inhibitor
AS-605240 PI3KγIC50: 8PI3Kγ-selective inhibitor

Note: IC50 and Ki values are sourced from various publications and may differ based on assay conditions.[12][15][16][17]

Signaling Pathway Visualization

The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by morpholine-based drugs.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 AKT Akt PIP3:e->AKT:w PDK1 PDK1 PIP3:e->PDK1:w Recruitment PI3K->PIP2 Phosphorylation PI3K:e->PIP3:w mTORC1 mTORC1 AKT:e->mTORC1:w Activation Survival Cell Survival AKT:e->Survival:w Inhibition of Apoptosis Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1:e->Downstream:w Phosphorylation mTORC2 mTORC2 mTORC2:e->AKT:w Phosphorylation (Ser473) PDK1:e->AKT:w Phosphorylation (Thr308) PTEN PTEN PTEN:e->PIP3:w Dephosphorylation Proliferation Cell Growth & Proliferation Downstream:e->Proliferation:w GF Growth Factor GF->RTK Activation Morpholine_Inhibitor Morpholine-Based PI3K/mTOR Inhibitors (e.g., Gedatolisib) Morpholine_Inhibitor:e->PI3K:w Morpholine_Inhibitor:e->mTORC1:w Morpholine_Inhibitor:e->mTORC2:w

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PI3K Inhibition

The HTRF assay is a robust, high-throughput method for quantifying the activity of PI3K and assessing the potency of inhibitors.[18][19] This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the direct product of Class I PI3K activity.

Principle:

The assay relies on a competitive immunoassay format using Fluorescence Resonance Energy Transfer (FRET). A biotinylated PIP3 tracer competes with the PIP3 produced by the enzymatic reaction for binding to a GST-tagged GRP1 pleckstrin homology (PH) domain, which specifically binds PIP3. The detection reagents are a Europium cryptate-labeled anti-GST antibody and an allophycocyanin (APC)-labeled streptavidin. When the tracer binds to the GRP1-PH domain, the Europium donor and APC acceptor are brought into proximity, generating a FRET signal. Enzymatically produced PIP3 displaces the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

Caption: Workflow for a PI3K HTRF inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the morpholine-based test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well low-volume microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzymatic Reaction:

    • Prepare a 2X PI3K enzyme solution in the appropriate reaction buffer.

    • Add the enzyme solution (e.g., 4 µL) to the wells containing the compounds and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Prepare a 2X substrate solution containing PIP2 and ATP in the reaction buffer.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 5 µL) to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection mix containing the biotinylated PIP3 tracer, GST-GRP1-PH, Europium-labeled anti-GST antibody, and streptavidin-APC in the detection buffer.

    • Stop the enzymatic reaction by adding the detection mix (e.g., 10 µL) to all wells.

    • Incubate the plate at room temperature for at least 60 minutes to allow the detection components to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (Europium).

    • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized HTRF signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol provides a robust and high-throughput method for identifying and characterizing novel morpholine-based PI3K inhibitors, a critical step in the development of new cancer therapeutics.

Part 2: Emerging Targets and Future Perspectives

While oncology remains a major focus, the therapeutic potential of morpholine-based compounds extends to other disease areas, including neurodegenerative disorders and infectious diseases. Future sections of this guide will explore these emerging areas, providing detailed insights into targets such as cholinesterases, monoamine oxidases, and viral polymerases, along with the corresponding experimental methodologies for their investigation. The continued exploration of the morpholine scaffold is poised to yield a new generation of targeted therapies for a wide range of human diseases.

References

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  • Lim, S. J., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200989.
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  • Rageot, D., et al. (2017). Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. Cancer Research, 77(13 Supplement), 153-153.
  • Thapa, P., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 58(11), 4645-4659.
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Exploration of morpholine as a pharmacophore in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Pharmacophore

In the landscape of medicinal chemistry, the six-membered saturated heterocycle, morpholine, has emerged as a "privileged scaffold."[1] Its simple yet elegant structure, containing both an amine and an ether functional group, offers a unique combination of physicochemical properties, metabolic stability, and synthetic accessibility that has made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2] From its early introduction into pharmaceuticals to its current prevalence in cutting-edge drug candidates, the morpholine moiety has consistently demonstrated its value in enhancing potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive exploration of morpholine as a pharmacophore, delving into its fundamental properties, diverse applications, and the synthetic strategies that underpin its widespread use.

The Physicochemical and Pharmacokinetic Advantage of the Morpholine Moiety

The utility of the morpholine ring in drug design is largely attributed to its favorable physicochemical characteristics. The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine.[1] This attenuated basicity is crucial for minimizing off-target interactions with aminergic GPCRs and reducing the likelihood of adverse effects. Furthermore, the morpholine ring's ability to act as both a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and a hydrophobic scaffold contributes to its versatility in interacting with biological targets.[5][6]

These properties translate into significant pharmacokinetic advantages. The inclusion of a morpholine moiety often enhances aqueous solubility, a critical factor for oral bioavailability.[5][6] Moreover, it can improve metabolic stability by blocking sites susceptible to oxidative metabolism, leading to a more favorable half-life and clearance profile.[6][7] The flexible chair-like conformation of the morpholine ring also allows it to act as a scaffold, orienting other functional groups for optimal binding with a target protein.[5][6]

Table 1: Core Physicochemical Data of Morpholine
PropertyValueSource
Molecular FormulaC₄H₉NO[8]
Molecular Weight87.12 g/mol [8]
Boiling Point128-130 °C[8]
Melting Point-5 to -4.9 °C[8]
Density0.996-1.007 g/mL at 25°C[8]
logP-0.86[9]
pKa~8.4[1]

The Role of Morpholine in Clinically Approved Drugs: Case Studies

The impact of the morpholine pharmacophore is evident across a wide range of therapeutic areas. Its incorporation has been instrumental in the success of numerous blockbuster drugs.

Oncology: Targeting Kinase Signaling

In the realm of oncology, the morpholine ring is a recurring motif in kinase inhibitors.[7]

  • Gefitinib (Iressa®): A first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[10][11] The morpholine group in Gefitinib's side chain enhances its solubility and contributes to its binding affinity within the ATP-binding pocket of the EGFR kinase domain.[10] By competitively inhibiting ATP binding, Gefitinib blocks downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for tumor cell proliferation and survival.[10]

  • PI3K/mTOR Inhibitors: The morpholine ring is a key feature in many inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[5][12] The morpholine moiety often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.[12] For instance, in the mTOR inhibitor PI-103, the morpholine ring forms hydrogen bonds with Val2240 and Cys2243 in the active site.[5]

The following diagram illustrates the general mechanism of action for morpholine-containing kinase inhibitors.

G cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Substrate Substrate Protein ATP_pocket->Substrate Phosphorylates Hinge Hinge Region Morpholine Morpholine Moiety Morpholine->Hinge H-bonds Block Inhibition Other_groups Other Functional Groups Other_groups->ATP_pocket Interacts ATP ATP ATP->ATP_pocket Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., cell proliferation) Phosphorylated_Substrate->Downstream_Signaling Block->ATP_pocket

Caption: Morpholine as a hinge-binder in kinase inhibition.

Infectious Diseases: A Novel Antibiotic Class
  • Linezolid (Zyvox®): As the first approved oxazolidinone antibiotic, Linezolid is indicated for serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[13][14] Its unique mechanism of action involves inhibiting the initiation of bacterial protein synthesis.[15] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[13][14] The morpholine ring in Linezolid is crucial for its activity and undergoes oxidation to form two inactive carboxylic acid metabolites.[14]

The following diagram illustrates the unique mechanism of action of Linezolid.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein Bacterial Protein Synthesis 70S_complex->Protein Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Block Inhibition mRNA mRNA mRNA->70S_complex tRNA Initiator tRNA tRNA->70S_complex Block->70S_complex

Caption: Linezolid's inhibition of the 70S initiation complex.

Central Nervous System (CNS) Disorders: Enhancing Brain Penetration

The physicochemical properties of morpholine make it particularly well-suited for the development of CNS-active drugs, where the ability to cross the blood-brain barrier is paramount.[5][6]

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor, Reboxetine is used as an antidepressant.[16][17] The morpholine ring in Reboxetine is integral to its structure and contributes to its overall physicochemical profile, which allows for effective CNS penetration.[6]

  • Aprepitant (Emend®): This neurokinin 1 (NK1) receptor antagonist is used for the prevention of chemotherapy-induced nausea and vomiting.[5][6] The crystal structure of aprepitant complexed with the NK1 receptor reveals that the morpholine ring acts as a scaffold, correctly positioning the other interacting moieties for optimal binding.[5][6]

Synthetic Strategies for Incorporating the Morpholine Scaffold

The widespread use of morpholine in medicinal chemistry is also due to the availability of robust and versatile synthetic methodologies for its incorporation.

General Synthetic Workflow

A common and efficient approach to synthesizing substituted morpholines involves a multi-step sequence starting from readily available precursors.

G Start Starting Material (e.g., Amino Alcohol) Step1 Amide Formation (e.g., with Chloroacetyl Chloride) Start->Step1 Step2 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) Step1->Step2 Step3 Reduction of Lactam (if applicable) Step2->Step3 Final Substituted Morpholine Step3->Final

Caption: A generalized synthetic workflow for morpholine derivatives.

Detailed Experimental Protocol: Synthesis of (S,S)-Reboxetine

The synthesis of the enantiomerically pure (S,S)-Reboxetine highlights a stereospecific approach starting from a chiral amino alcohol.

Step 1: Amide Formation [16]

  • To a solution of (S)-3-amino-1,2-propanediol in a mixture of acetonitrile and methanol, add chloroacetyl chloride.

  • Stir the reaction mixture at room temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the corresponding amide.

Step 2: Cyclization to Morpholinone [16]

  • Add the amide from Step 1 to a solution of potassium tert-butoxide in tert-amyl alcohol.

  • Heat the reaction mixture to effect intramolecular cyclization.

  • After cooling, neutralize the reaction with an appropriate acid and extract the product.

  • Purify the crude product by chromatography to yield the desired morpholinone.

Step 3: Introduction of the Aryloxy and Phenyl Groups [16]

  • The morpholinone can then be further functionalized through various methods, such as selective oxidation followed by aryl-chromium-mediated aromatic nucleophilic substitution, to introduce the ethoxyphenoxy and phenyl groups, ultimately leading to (S,S)-Reboxetine.[16]

Challenges and Future Directions

While the morpholine scaffold has proven to be incredibly valuable, there are ongoing areas of research and challenges to address. One area of focus is the metabolic liability of the morpholine ring itself.[7] Although generally stable, it can be a site of metabolism, and researchers are exploring modifications, such as the introduction of substituents or the use of bridged morpholines, to enhance metabolic stability and fine-tune pharmacokinetic properties.[5][18]

The development of novel, more efficient, and stereoselective synthetic methods for constructing complex morpholine derivatives remains an active area of research.[2] Furthermore, the exploration of morpholine isosteres, such as 3,6-dihydro-2H-pyran and tetrahydro-2H-pyran, is opening up new chemical space for the design of next-generation therapeutics.[19]

The future of morpholine in medicinal chemistry appears bright. Its continued application in the design of novel antibiotics, anticancer agents, and CNS drugs is expected to grow.[20][21] As our understanding of disease biology deepens, the versatility of the morpholine pharmacophore will undoubtedly be leveraged to create more potent, selective, and safer medicines.

References

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Understanding the Stability and Reactivity of Boc-Protected Morpholine Amides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When incorporated as an amide, it serves as a versatile acylating intermediate, comparable in utility to the well-known Weinreb amide.[2] Protecting the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group provides a robust, yet readily cleavable, handle that is central to multi-step synthetic campaigns. This guide offers a comprehensive analysis of the stability and reactivity of Boc-protected morpholine amides, synthesizing mechanistic principles with field-proven protocols to provide an authoritative resource for professionals in drug development and organic synthesis. We will explore the precise conditions under which the Boc group is labile or stable, the reactivity profile of the amide carbonyl, and the strategic application of these molecules in complex synthetic routes.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the morpholine ring is frequently incorporated into lead compounds to enhance their pharmacokinetic profiles.[1] Its presence often improves aqueous solubility and metabolic resistance. When the morpholine nitrogen is acylated to form a morpholine amide, the resulting structure becomes a powerful synthetic intermediate.

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its ease of installation and, more importantly, its distinct cleavage conditions.[3][4] It is exceptionally stable to basic, nucleophilic, and many reductive conditions, yet can be removed cleanly under acidic conditions.[5][6][] This differential stability is the cornerstone of its utility in orthogonal protection strategies, which are essential for the synthesis of complex molecules with multiple functional groups.[8][9]

The combination of these two entities—the morpholine amide and the Boc protecting group—creates a building block of significant strategic importance. It allows chemists to mask the reactivity of the morpholine nitrogen while exploiting the amide carbonyl for key bond-forming reactions, with the assurance that the protecting group can be removed efficiently at a later, predetermined stage.

Synthesis of Boc-Protected Morpholine Amides

The preparation of Boc-protected morpholine amides is typically straightforward. The most common method involves the acylation of N-Boc-morpholine with an activated carboxylic acid derivative, such as an acid chloride or an activated ester. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to form the amide bond directly from the corresponding carboxylic acid.

Due to the high hydrophilicity of the morpholine ring, these amides often exhibit good water solubility, which can be advantageous during aqueous work-ups compared to more hydrophobic analogues like Weinreb amides.[2]

Chemical Stability Profile of the N-Boc Group

The utility of a protecting group is defined by its stability under a range of reaction conditions. The N-Boc group on a morpholine amide offers a predictable and highly reliable stability profile, which is summarized below.

Condition CategoryReagents / EnvironmentStability of N-Boc GroupCausality & Key Insights
Strongly Acidic TFA, HCl, H₂SO₄, HBrLabile The reaction mechanism proceeds via protonation of the carbamate carbonyl, followed by the elimination of a highly stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.[4][10] This is the primary and most reliable method for Boc deprotection.
Mildly Acidic Acetic Acid, Montmorillonite K10Generally Stable (Slow Cleavage) Cleavage is possible but typically requires elevated temperatures or prolonged reaction times.[6] This allows for the selective removal of more acid-labile groups in the presence of a Boc group.
Basic NaOH, KOH, Na₂CO₃, Amines (Piperidine)Highly Stable The carbamate is resistant to nucleophilic attack under basic conditions due to the electron-donating nature of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.[6][11] This stability is orthogonal to base-labile groups like Fmoc.[5][12]
Nucleophilic Grignard Reagents, Organolithiums, HydridesHighly Stable The Boc group is resistant to most common nucleophiles, a critical feature when the amide carbonyl is the intended site of reaction.[5]
Reductive H₂/Pd-C, NaBH₄, LiAlH₄Highly Stable The Boc group is stable to catalytic hydrogenation (orthogonal to Cbz/Bn groups) and common hydride reagents.[3][10]
Oxidative KMnO₄, OsO₄, CrO₃Highly Stable The group is robust towards a wide range of common oxidizing agents.[5]
Thermal High Temperatures (>150 °C)Labile Thermal deprotection can occur, typically in the absence of any catalyst, via a mechanism involving fragmentation to isobutylene, CO₂, and the free amine.[13][14] This method is useful for substrates that are sensitive to strong acids.

Reactivity of Boc-Protected Morpholine Amides

Acylation Reactions at the Amide Carbonyl

A primary function of morpholine amides in synthesis is to act as precursors to ketones and aldehydes. Similar to Weinreb amides, they react cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the over-addition of a second equivalent of the organometallic reagent at low temperatures. Upon acidic workup, the intermediate collapses to furnish the desired ketone in high yield.[2]

The morpholine amide offers a practical and often more cost-effective alternative to the Weinreb amide, as morpholine is a less expensive and more stable starting material than N,O-dimethylhydroxylamine.[2]

Partial Reduction to Aldehydes

Controlled reduction of Boc-protected morpholine amides to the corresponding aldehydes can be achieved using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[2] The choice of reagent and reaction conditions is critical to prevent over-reduction to the alcohol. This transformation provides a reliable route to N-Boc protected amino aldehydes, which are valuable building blocks in medicinal chemistry.

Orthogonal Deprotection Strategies

The robust stability of the Boc group to basic conditions makes it an ideal partner for the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group in orthogonal protection schemes.[12][15] This is a cornerstone of modern solid-phase peptide synthesis (SPPS). A chemist can selectively remove an Fmoc group with piperidine to elongate a peptide chain while the Boc-protected morpholine (or other Boc-protected amine) remains intact. Subsequently, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) without affecting other parts of the molecule.[5][12]

G cluster_0 Orthogonal Protection Logic Start Molecule with Boc & Fmoc Groups Condition1 Treat with Base (e.g., Piperidine) Start->Condition1 Condition2 Treat with Acid (e.g., TFA) Start->Condition2 Result1 Fmoc Group Removed Boc Group Intact Condition1->Result1 Selective Cleavage Result2 Boc Group Removed (Assuming Fmoc already gone) Condition2->Result2 Selective Cleavage

Caption: Logic of an orthogonal protection strategy.

Experimental Protocol: Acid-Mediated Boc Deprotection

This protocol describes a standard, self-validating procedure for the removal of a Boc group from a morpholine amide using trifluoroacetic acid (TFA). The causality is rooted in the acid-catalyzed cleavage mechanism that generates a stable carbocation.

Materials:

  • Boc-protected morpholine amide (1.0 eq)

  • Dichloromethane (DCM), reagent grade

  • Trifluoroacetic acid (TFA), reagent grade (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Scavenger (optional, e.g., triisopropylsilane or anisole, 1-2 eq)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected morpholine amide in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Expert Insight: DCM is a common solvent as it is relatively inert and effectively solubilizes most organic substrates while being immiscible with aqueous solutions for workup.

  • Addition of Scavenger (if needed): If the substrate contains electron-rich aromatic rings or other functionalities susceptible to alkylation (e.g., tryptophan, methionine), add a scavenger to the solution.[5][16] This will trap the electrophilic tert-butyl cation generated during the reaction.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise to the stirring solution.

    • Self-Validation: Vigorous bubbling (evolution of CO₂) should be observed upon addition of TFA.[4][10] This is a primary indicator that the deprotection is proceeding. The reaction is typically complete within 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed. The product, being a free amine (or its TFA salt), will have a significantly lower Rf value on silica gel compared to the Boc-protected starting material.

  • Work-up: a. Once the reaction is complete, concentrate the solution in vacuo to remove excess TFA and DCM. b. Re-dissolve the residue in an organic solvent like ethyl acetate or DCM. c. Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃.

    • Caution: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly with vigorous stirring to avoid pressure buildup. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.
  • Purification: The crude product can be purified by flash column chromatography or recrystallization as needed.

G Start 1. Dissolve Boc-Amide in DCM AddTFA 2. Add TFA (0 °C to RT) Observe CO₂ evolution Start->AddTFA Monitor 3. Monitor by TLC/LC-MS (1-2 hours) AddTFA->Monitor Concentrate 4. Concentrate in vacuo Monitor->Concentrate Neutralize 5. Redissolve & Wash with sat. NaHCO₃ (aq) Concentrate->Neutralize Extract 6. Wash with H₂O, Brine Dry over MgSO₄ Neutralize->Extract Purify 7. Concentrate & Purify (Chromatography) Extract->Purify Product Isolated Free Amine Purify->Product G cluster_0 Acid-Catalyzed Boc Deprotection Mechanism BocAmine R₂N-Boc (Starting Material) Protonation Step 1: Protonation (H⁺ from TFA) BocAmine->Protonation ProtonatedBoc [R₂N-C(=O⁺H)O-tBu] Protonation->ProtonatedBoc Cleavage Step 2: C-O Cleavage ProtonatedBoc->Cleavage Carbocation t-Bu⁺ (Stable Carbocation) Cleavage->Carbocation CarbamicAcid R₂N-COOH (Carbamic Acid) Cleavage->CarbamicAcid Decarboxylation Step 3: Decarboxylation CarbamicAcid->Decarboxylation Amine R₂NH₂⁺ (Protonated Amine) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

Boc-protected morpholine amides represent a class of synthetic intermediates that skillfully blend the advantageous pharmacokinetic properties of the morpholine scaffold with the robust and predictable nature of the Boc protecting group. Their stability to a wide array of reagents, combined with their clean and efficient deprotection under acidic conditions, makes them invaluable assets in orthogonal synthetic strategies. Furthermore, their utility as effective acylating agents provides a reliable and often more practical alternative to other established methods. For the medicinal or process chemist, a thorough understanding of the stability and reactivity profile detailed in this guide is essential for leveraging these powerful building blocks to their full potential in the synthesis of complex, high-value molecules.

References

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Practical Catalytic Cleavage of C(sp3)ÀC(sp3) Bonds in Amines. Angewandte Chemie. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Process for the catalytic directed cleavage of amide-containing compounds.
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Link. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. ResearchGate. [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC - NIH. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Connect. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • The reactivity of the N-Boc protecting group: an underrated feature. ElectronicsAndBooks. [Link]

  • C-N Bond Cleavage-based Transformation Reactions Of Amide Pharmaceutical Intermediates. Globe Thesis. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NIH. [Link]

  • Fmoc resin cleavage protocols. Merck Millipore. [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate from Boc-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate, a common building block in medicinal chemistry and peptide synthesis. The protocol details the amide coupling of N-α-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH) with morpholine. We present a robust and high-yield procedure utilizing O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent. The application note covers the reaction mechanism, provides a detailed, step-by-step experimental protocol, and offers insights into the rationale behind reagent selection and process optimization for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1][2] The target molecule, this compound, is an N-Boc protected amino acid amide. Such motifs are crucial intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The direct coupling of a carboxylic acid, such as Boc-alanine, with an amine requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[1]

While classical methods like converting the acid to an acyl chloride are effective, they can be harsh and may lead to racemization at the α-carbon of the amino acid.[2][3] Modern peptide coupling reagents have been developed to overcome these limitations, offering mild reaction conditions, high yields, and suppression of epimerization.[1][4] These reagents can be broadly categorized into carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HBTU, HATU).[5][6]

This guide focuses on the use of HBTU, a uronium salt-based reagent known for its efficiency, reliability, and the formation of a stable active ester intermediate that minimizes side reactions.[7][8][9]

Reaction Scheme and Mechanism

The overall transformation involves the formation of an amide bond between the carboxylic acid of Boc-Ala-OH and the secondary amine, morpholine.

Overall Reaction: Boc-Ala-OH + Morpholine → this compound

Mechanism of HBTU-Mediated Coupling

The efficacy of HBTU lies in its ability to convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which rapidly forms an HOBt (1-hydroxybenzotriazole) active ester. This ester is more stable than the O-acylisourea intermediate from carbodiimides, reducing the risk of side reactions, yet it is highly susceptible to nucleophilic attack by the amine.[7][9]

The key steps are:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Boc-alanine to form the carboxylate anion.[7]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of an HOBt active ester and releasing tetramethylurea as a byproduct.[7][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the carbonyl carbon of the activated HOBt ester.

  • Amide Formation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing HOBt.

G BocAla Boc-Ala-OH Deprotonation 1. Carboxylate Formation BocAla->Deprotonation HBTU HBTU Activation 2. HOBt Active Ester Formation HBTU->Activation DIPEA DIPEA (Base) DIPEA->Deprotonation Morpholine Morpholine Aminolysis 3. Nucleophilic Attack by Morpholine Morpholine->Aminolysis Nucleophile Deprotonation->Activation Reacts with Activation->Aminolysis Activated Intermediate ProductFormation 4. Amide Product + Byproducts Aminolysis->ProductFormation

Caption: HBTU-mediated amide coupling mechanism overview.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Boc-L-AlanineC₈H₁₅NO₄189.2110.01.01.89 g
MorpholineC₄H₉NO87.1211.01.10.97 mL
HBTUC₁₁H₁₆N₅O·PF₆379.2510.51.053.98 g
DIPEAC₈H₁₉N129.2425.02.54.35 mL
Anhydrous DMFC₃H₇NO73.09--50 mL
Ethyl AcetateC₄H₈O₂88.11--~400 mL
1 M HCl (aq)HCl36.46--~100 mL
Sat. NaHCO₃ (aq)NaHCO₃84.01--~100 mL
Brine (Sat. NaCl)NaCl58.44--~100 mL
Anhydrous MgSO₄MgSO₄120.37--As needed
Step-by-Step Procedure

The following workflow outlines the complete process from reaction setup to product isolation.

G Setup 1. Reaction Setup Dissolve Boc-Ala-OH in DMF Cool to 0°C ReagentAdd 2. Reagent Addition Add DIPEA, HBTU, and Morpholine sequentially Setup->ReagentAdd Reaction 3. Reaction Stir at 0°C for 30 min, then warm to RT for 2-4h Monitor by TLC ReagentAdd->Reaction Quench 4. Workup: Dilution Pour mixture into water and extract with Ethyl Acetate Reaction->Quench Wash 5. Workup: Washing Wash organic layer with 1M HCl, sat. NaHCO₃, and Brine Quench->Wash Dry 6. Isolation Dry with MgSO₄, filter, and concentrate in vacuo Wash->Dry Purify 7. Purification (Optional) Purify via flash column chromatography if needed Dry->Purify Product Final Product White Solid Purify->Product

Caption: Experimental workflow for the synthesis of Boc-Ala-Morpholide.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-L-alanine (1.89 g, 10.0 mmol). Dissolve it in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: While maintaining the temperature at 0°C, add DIPEA (4.35 mL, 25.0 mmol) to the stirred solution. Follow this with the portion-wise addition of HBTU (3.98 g, 10.5 mmol). Stir the mixture for 10-15 minutes to allow for pre-activation of the carboxylic acid. Finally, add morpholine (0.97 mL, 11.0 mmol) dropwise.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting Boc-alanine.

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Workup - Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 100 mL). The acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted Boc-alanine and HOBt.[7]

  • Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product should be a white to off-white solid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient activation time; low-quality or wet reagents/solvents.Ensure anhydrous conditions. Allow 15 min for pre-activation before adding the amine. Use fresh, high-purity reagents.
Low Yield Inefficient extraction; product loss during aqueous washes.Ensure complete extraction from the aqueous phase. Avoid vigorous shaking during washes to prevent emulsion formation.
Side Product Formation Excess HBTU can react with the amine.[5]Use only a slight excess (1.05 eq) of HBTU. Add the amine last after the pre-activation step.

Conclusion

The protocol described provides an efficient, reliable, and scalable method for the synthesis of this compound. The use of HBTU as a coupling agent ensures a high yield and purity while minimizing the risk of racemization. This procedure is well-suited for both academic research and process development in the pharmaceutical industry.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995).
  • Organic Synthesis. Acid-Amine Coupling using HBTU. Organic-synthesis.org.
  • Wikipedia contributors. (2023). Carbodiimide. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Carbodiimide Chemistry: The Power of EDC HCl in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Nakajima, N., & Ikada, Y. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • BenchChem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • Wikipedia contributors. (2023). HBTU. Wikipedia. [Link]

  • Re-TROS. (2018).
  • Nielsen, T. E., et al. (2015).

Sources

Application Note & Protocol: Streamlined Amide Coupling of Boc-L-alanine and Morpholine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Nuances of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1][2] The formation of this linkage, while conceptually simple—the condensation of a carboxylic acid and an amine—is often a nuanced process requiring careful selection of reagents and conditions to ensure high yield, purity, and, in the case of chiral substrates like Boc-L-alanine, preservation of stereochemical integrity.[2][3][4] This document provides a detailed protocol and technical guidance for the efficient coupling of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine) with morpholine, a common transformation in the synthesis of peptidomimetics and other bioactive molecules. We will delve into the rationale behind the chosen methodology, offering insights to empower researchers in their synthetic endeavors.

Strategic Considerations for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[2][3] This is typically achieved by converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amine.[3] A plethora of coupling reagents have been developed for this purpose, each with its own advantages and mechanistic pathways. For the coupling of Boc-L-alanine and morpholine, key considerations include:

  • Minimizing Racemization: As Boc-L-alanine is a chiral amino acid, preventing the loss of stereochemical purity at the α-carbon is paramount.[4][5]

  • Reaction Efficiency: Achieving a high conversion to the desired amide product is crucial for simplifying purification and maximizing overall yield.

  • Byproduct Management: The byproducts of the coupling reaction should be easily removable during workup and purification.[5]

Recommended Coupling Methodology: Carbodiimide Activation with HOBt

While several excellent coupling reagents exist, such as HATU, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) offers a robust, cost-effective, and highly efficient method for this specific transformation.[4][5][6]

The "Why": Mechanistic Synergy of EDC and HOBt

The combination of EDC and HOBt is a classic example of synergistic reactivity in organic synthesis.[6][7]

  • Carboxylic Acid Activation: EDC reacts with the carboxylic acid of Boc-L-alanine to form a highly reactive O-acylisourea intermediate.[3][6]

  • HOBt Intervention: This intermediate is susceptible to side reactions, such as the formation of an N-acylurea byproduct, and can contribute to racemization.[3][4] HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an active HOBt-ester.[1][6]

  • Efficient Aminolysis: The HOBt-ester is less reactive than the O-acylisourea but is more stable and highly selective towards aminolysis by morpholine, leading to the desired amide product with minimal side reactions and suppression of racemization.[5][6]

The reaction mechanism is depicted in the following diagram:

Amide_Coupling_Mechanism Boc_Ala Boc-L-alanine O_acylisourea O-acylisourea intermediate Boc_Ala->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester O_acylisourea->HOBt_ester + HOBt EDU EDU (byproduct) O_acylisourea->EDU Rearrangement (Side Reaction) HOBt HOBt Amide_Product Boc-L-alanyl-morpholine HOBt_ester->Amide_Product + Morpholine Morpholine Morpholine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made proportionally for different scales.

Reagents and Materials
Reagent/MaterialMolecular WeightAmount (mmol)Mass/VolumeEquivalents
Boc-L-alanine189.21 g/mol 10.01.89 g1.0
Morpholine87.12 g/mol 11.00.96 g (0.97 mL)1.1
EDC·HCl191.70 g/mol 12.02.30 g1.2
HOBt·H₂O153.14 g/mol 12.01.84 g1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 12.01.55 g (2.09 mL)1.2
Dichloromethane (DCM), anhydrous--50 mL-
1 M HCl (aq)--25 mL-
Saturated NaHCO₃ (aq)--25 mL-
Brine (saturated NaCl (aq))--25 mL-
Anhydrous MgSO₄ or Na₂SO₄----
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-L-alanine (1.89 g, 10.0 mmol).

  • Dissolution: Dissolve the Boc-L-alanine in anhydrous dichloromethane (DCM, 50 mL).

  • Addition of Amine and Base: Add morpholine (0.97 mL, 11.0 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Pre-cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Coupling Reagents: Add 1-Hydroxybenzotriazole monohydrate (HOBt·H₂O) (1.84 g, 12.0 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.30 g, 12.0 mmol) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Boc-L-alanine) is consumed.

Workup and Purification
  • Quenching: Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.

  • Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 25 mL of 1 M HCl (aq) to remove excess morpholine and DIPEA.

    • 25 mL of saturated NaHCO₃ (aq) to neutralize any remaining acid and remove HOBt.

    • 25 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The overall experimental workflow is illustrated below:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve Boc-L-alanine in DCM Addition 2. Add Morpholine & DIPEA Setup->Addition Cooling 3. Cool to 0 °C Addition->Cooling Coupling 4. Add HOBt & EDC Cooling->Coupling Stirring 5. Stir at 0 °C then RT Coupling->Stirring Monitoring 6. Monitor by TLC/LC-MS Stirring->Monitoring Quench 7. Dilute with DCM Monitoring->Quench Wash 8. Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Column Chromatography (if necessary) Dry->Purify

Caption: Experimental workflow for amide coupling.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete activation of the carboxylic acid or the presence of water can lead to low yields.[8] Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimides, which is minimized by the addition of HOBt.[4]

  • Steric Hindrance: While not a significant issue with morpholine, highly sterically hindered amines may require more potent coupling reagents like HATU or longer reaction times.[8][9]

  • Alternative Reagents: For particularly challenging couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent alternative, known for its high efficiency and low racemization rates.[9][10][11]

Conclusion

The EDC/HOBt-mediated coupling of Boc-L-alanine and morpholine is a reliable and efficient method for the synthesis of the corresponding amide. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently achieve high yields of the desired product with excellent stereochemical fidelity. This foundational protocol serves as a robust starting point for a wide range of amide bond formations in drug discovery and chemical biology.

References

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link][12][13]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link][7]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link][1]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available at: [Link][9]

  • HATU - Wikipedia. Wikipedia. Available at: [Link][10]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link][14]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link][15]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link][5]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. Available at: [Link][16]

  • Uphill battles in amide couplings. amphoteros. Available at: [Link][17]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link][2]

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Incorporation of Morpholine Amino Acids into Peptide Chains: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. Among these, morpholine-containing amino acids have emerged as privileged structures due to their ability to confer favorable pharmacokinetic profiles, improve metabolic stability, and introduce conformational constraints.[1][2] This document provides a detailed guide for the successful incorporation of morpholine amino acids into peptide chains using solid-phase peptide synthesis (SPPS). It covers the underlying principles, step-by-step protocols, troubleshooting, and applications for researchers in drug discovery and chemical biology.

Introduction: The Strategic Advantage of the Morpholine Scaffold

Peptides are highly specific and potent biological modulators, but their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by retaining the biological activity of the parent peptide while introducing structural modifications that improve drug-like properties. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a particularly effective scaffold for this purpose.[1][3]

Key Advantages of Morpholine Incorporation:

  • Improved Pharmacokinetics (PK): The morpholine moiety can enhance aqueous solubility and membrane permeability. Its weakly basic nitrogen atom has a pKa value close to physiological pH, which can improve solubility and aid in crossing the blood-brain barrier.[1]

  • Enhanced Proteolytic Stability: The modification of the peptide backbone by introducing the morpholine structure sterically hinders recognition by proteases, significantly increasing the peptide's half-life in vivo.[4]

  • Conformational Rigidity: The cyclic nature of the morpholine ring restricts the conformational freedom of the peptide backbone. This pre-organization can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target.[5][6]

  • Structural Diversity: Morpholine scaffolds can be synthesized from amino acid and carbohydrate precursors, allowing for the creation of sp3-rich, stereochemically complex structures that can explore a wider chemical space.[5][7]

The morpholine heterocycle is a component of numerous approved drugs and serves as a versatile pharmacophore for targeting a wide range of enzymes and receptors involved in neurodegenerative diseases, cancer, and mood disorders.[1][2][3]

Synthetic Strategies: Preparing for Incorporation

The successful incorporation of a morpholine amino acid (MAA) begins with the synthesis of the monomer itself. These building blocks are typically prepared as Fmoc-protected derivatives for direct use in standard solid-phase peptide synthesis (SPPS).

Synthesis of Morpholine Amino Acid Monomers

Several synthetic routes exist for creating MAA building blocks. A common and effective strategy involves a two-step oxidative glycol cleavage followed by a reductive amination, often starting from a sugar amino acid.[7] Another approach involves the reaction of β-amino alcohols with dicyanofumarates to form morpholin-2-one derivatives.[8] The goal is to produce a stable, protected monomer, such as those shown in Table 1, ready for peptide synthesis.

Table 1: Representative Fmoc-Protected Morpholine Amino Acid Building Blocks

Structure Name Molecular Weight (g/mol)
N-Fmoc-4-morpholine-glycine 354.38
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(morpholino)propanoic acid 396.43
(S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid 381.40

Note: Structures are illustrative examples.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most efficient method for incorporating MAAs is the Fmoc/tBu solid-phase peptide synthesis strategy.[9][10] This approach relies on an insoluble resin support to which the peptide chain is anchored, allowing for the easy removal of excess reagents and byproducts through simple washing steps.[11] The iterative cycle of deprotection and coupling is repeated until the desired sequence is assembled.

The core principle of SPPS is using excess reagents to drive reactions to completion, which is essential for achieving high purity in the final peptide product.[12]

spss_workflow cluster_resin Solid Support Resin Resin-Bound Peptide (N-α-Fmoc Protected) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash (Remove Piperidine & Fmoc Adduct) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash (Remove Excess Reagents) Coupling->Wash2 Check Completeness Check? (e.g., Kaiser Test) Wash2->Check Repeat Next Cycle Check->Repeat No (Incomplete) Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Check->Cleavage Yes (Complete) Repeat->Coupling Peptide Crude Peptide in Solution Cleavage->Peptide

Figure 1: General workflow for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Protocol: Fmoc-SPPS Incorporation of a Morpholine Amino Acid

This protocol details the manual synthesis of a model tripeptide (e.g., Ac-Ala-MorpholineAla-Tyr-NH₂) on a Rink Amide resin.

Materials and Reagents
  • Resin: Rink Amide AM resin (loading capacity ~0.6 mmol/g).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Morpholine-Ala-OH (or other MAA), Fmoc-Ala-OH.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Other: Acetic Anhydride, Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Water (HPLC grade).

Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

  • Rationale: The resin beads must be swollen in a suitable solvent to allow reagents access to the reactive sites within the polymer matrix.[13]

  • Place 100 mg of Rink Amide resin in a fritted reaction vessel.

  • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Rationale: The Rink Amide linker is supplied with an Fmoc-protecting group that must be removed to expose the primary amine for coupling the first amino acid.

  • Add 2 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

Step 3: Coupling the First Amino Acid (Fmoc-Tyr(tBu)-OH)

  • Rationale: The carboxylic acid of the incoming amino acid is pre-activated to form a highly reactive species that readily forms an amide bond with the free amine on the resin.[14] HATU is a highly efficient uronium-based coupling reagent that minimizes side reactions.[15]

  • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF.

  • Allow the activation mixture to stand for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH ActivatedAA Fmoc-AA-OAt (Active Ester) FmocAA->ActivatedAA Forms HATU HATU + DIPEA HATU->ActivatedAA Mediates PeptideBond Fmoc-AA-NH-Peptide-Resin ActivatedAA->PeptideBond Reacts with ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond Nucleophilic Attack

Figure 2: Simplified mechanism of amino acid activation and coupling using HATU.

Step 4: Iterative Deprotection and Coupling for MAA

  • Fmoc Deprotection: Repeat Step 2 to remove the Fmoc group from the newly coupled Tyrosine.

  • MAA Coupling: Repeat Step 3 using the Fmoc-Morpholine-Ala-OH .

    • Expert Insight: N-substituted amino acids like those in a morpholine scaffold can exhibit slower coupling kinetics due to steric hindrance.[16] It is advisable to perform a "double coupling" — after the first coupling reaction, drain the vessel and add a fresh batch of activated MAA solution for another 1-2 hours to ensure the reaction goes to completion.[14]

  • Monitor Reaction: Perform a qualitative Kaiser test. A blue bead color indicates a free primary amine (incomplete coupling), while yellow/colorless beads indicate a successful coupling.[9] If the test is positive, repeat the coupling.

  • Repeat Cycle: Deprotect the MAA and couple the final amino acid, Fmoc-Ala-OH, as described above.

Step 5: N-Terminal Acetylation (Capping)

  • Rationale: Capping the N-terminus with an acetyl group prevents unwanted side reactions and mimics the natural state of many proteins.

  • Perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF.

  • Add a solution of 20% Acetic Anhydride and 2% DIPEA in DMF to the resin.

  • Agitate for 30 minutes. Drain and wash with DMF (3x) and DCM (3x).

  • Dry the resin under vacuum.

Step 6: Cleavage and Global Deprotection

  • Rationale: A strong acid, TFA, is used to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups (like tBu on Tyrosine).[9] Scavengers (TIS, water) are crucial to trap reactive carbocations released during deprotection, preventing modification of sensitive residues.[12]

  • Place the dry resin in a clean vial.

  • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing 10 mL of cold diethyl ether.

  • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet twice with more cold ether.

  • Allow the crude peptide to air dry.

Step 7: Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

  • Purify using reverse-phase HPLC (RP-HPLC).

  • Analyze the collected fractions by Mass Spectrometry (e.g., ESI-MS) to confirm the identity and purity of the peptide containing the morpholine amino acid.

Challenges and Troubleshooting

Incorporating sterically demanding, non-canonical amino acids can present challenges.

Table 2: Troubleshooting Guide for Morpholine Amino Acid Incorporation

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the morpholine scaffold.2. On-resin aggregation of the growing peptide chain.[17] 1. Perform a double coupling with fresh reagents.[14]2. Increase coupling time (e.g., to 4 hours).3. Use a more potent coupling reagent like PyBOP or switch to a different base (e.g., collidine).[18]4. Incorporate pseudoproline dipeptides in the sequence to disrupt aggregation.
Aspartimide Formation (If Asp is near the MAA) The piperidine used for Fmoc deprotection can catalyze aspartimide formation, a common side reaction. Use a different base for deprotection. Adding morpholine itself to the deprotection cocktail (e.g., 20% piperidine, 2% morpholine in DMF) has been shown to effectively suppress this side reaction.[19][20]
Low Cleavage Yield Incomplete reaction due to steric bulk around the cleavage site or aggregation on the resin. 1. Increase cleavage time to 4-5 hours.2. Ensure the resin is fully dry before adding the cleavage cocktail.

| Unexpected Mass Peaks | Deletion sequences from incomplete coupling; modification of side chains by scavengers. | 1. Optimize coupling efficiency (see above).2. Ensure the correct scavenger cocktail is used for the amino acids present in the sequence. |

Conclusion and Future Outlook

The incorporation of morpholine amino acids is a powerful strategy for transforming native peptides into robust, drug-like molecules. By leveraging standard Fmoc-SPPS protocols and understanding the specific challenges posed by these non-canonical building blocks, researchers can efficiently synthesize novel peptidomimetics. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and academic scientists aiming to harness the therapeutic potential of morpholine-modified peptides. Continued innovation in the synthesis of diverse MAA monomers will further expand the toolbox for creating next-generation peptide therapeutics.[5][21]

References

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  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/group_papers/misc/spgg.pdf]
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  • (PDF) A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ResearchGate. [URL: https://www.researchgate.
  • Representative diversity-oriented synthesis of morpholines, starting... ResearchGate. [URL: https://www.researchgate.
  • Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Morpholine-Prevents-the-Formation-of-Aspartimide-Pineda-Argueta/529b476e336e94e508316317b2e3e53655512275]
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. Benchchem. [URL: https://www.benchchem.
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Sources

Boc deprotection methods for Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Deprotection of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability and predictable, acid-labile nature. This guide provides a detailed technical overview and actionable protocols for the deprotection of a specific N-Boc protected amino amide, This compound . We delve into the mechanistic underpinnings of acid-catalyzed deprotection, present field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer a comparative analysis to guide researchers in selecting the optimal method for their specific experimental context. The protocols are designed to ensure high-yield recovery of the desired free amine while preserving the integrity of the robust morpholine amide moiety, a testament to the principles of orthogonal protection strategy.

The Strategic Importance of Selective Deprotection

In multi-step synthesis, the success of the entire sequence often hinges on the precise and selective removal of a protecting group at the appropriate stage. The target substrate, this compound, is an excellent model for illustrating this principle.

Molecular Structure:

  • The Labile Group: The tert-butyloxycarbonyl (Boc) group is an acid-sensitive carbamate designed for facile cleavage under specific conditions.[1][2]

  • The Stable Anchor: The morpholine amide bond is, by contrast, highly robust and generally resistant to cleavage except under harsh hydrolytic conditions (e.g., prolonged heating with concentrated acid or base), which are far more extreme than those required for Boc removal.[3][4]

This differential stability is the essence of an orthogonal protection strategy .[5][6][7] We can selectively cleave the Boc group using mild acidic conditions with high confidence that the amide bond will remain fully intact, ensuring the structural integrity of the desired product, 2-amino-1-(morpholin-4-yl)propan-1-one.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds through a well-established E1-type elimination mechanism, which is initiated by acid.[1][8][9] The key to this reaction is the formation of the highly stable tert-butyl cation.

The process unfolds in four key steps:

  • Protonation: The acid (H⁺) protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic.[9]

  • Cation Formation: The C-O bond cleaves, releasing the resonance-stabilized and exceptionally stable tert-butyl cation.[1][9]

  • Decarboxylation: This cleavage results in an unstable carbamic acid intermediate, which spontaneously decomposes by releasing carbon dioxide (CO₂).[1]

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the reaction medium to form a stable ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

This entire process is thermodynamically driven by the formation of two highly stable, neutral molecules: the gas isobutylene (formed from the deprotonation of the t-butyl cation) and carbon dioxide.[9]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Protected Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Amine Salt Product Free_Amine->Amine_Salt H⁺X⁻

Sources

Analytical techniques for characterization of morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Morpholine Derivatives

Senior Application Scientist Note

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique physicochemical properties, including its ability to improve the aqueous solubility and metabolic stability of parent molecules, have led to its incorporation into a vast array of pharmaceuticals, agrochemicals, and industrial compounds.[1] Consequently, the rigorous and unambiguous characterization of morpholine derivatives is not merely an academic exercise; it is a critical requirement for ensuring product quality, safety, efficacy, and regulatory compliance.

This technical guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a holistic analytical strategy, explaining the causality behind experimental choices and offering field-proven protocols. Our approach is built on a foundation of orthogonal techniques, where the strengths of one method compensate for the limitations of another, creating a self-validating system for comprehensive characterization.

Foundational Structural Elucidation

The first step in characterizing any novel or synthesized morpholine derivative is the unambiguous confirmation of its chemical structure. This is typically achieved through a combination of spectroscopic techniques that probe the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful and definitive technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of a complete molecular blueprint.

Expertise & Causality: For morpholine derivatives, the chair conformation of the six-membered ring results in distinct signals for axial and equatorial protons, which can often be observed at room temperature.[2][3] The electron-withdrawing effect of the oxygen atom deshields the adjacent methylene protons (C2/C6), shifting them downfield compared to the methylene protons adjacent to the nitrogen (C3/C5).[4] Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for mapping out these connections, especially in complex derivatives with multiple substituents.[2][3]

Data Presentation: Typical NMR Chemical Shifts for the Morpholine Ring

NucleusPositionTypical Chemical Shift (δ, ppm)Rationale
¹H H-2, H-63.6 - 3.8Adjacent to the electronegative oxygen atom.
¹H H-3, H-52.7 - 2.9Adjacent to the nitrogen atom.
¹³C C-2, C-666 - 68Adjacent to the electronegative oxygen atom.[4]
¹³C C-3, C-545 - 50+Adjacent to the nitrogen atom; highly dependent on N-substitution.

Note: Chemical shifts are highly dependent on the solvent and the nature of the N-substituent.

Experimental Protocol: NMR Analysis of a Morpholine Derivative

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified morpholine derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform instrument tuning, locking, and shimming to ensure high resolution and spectral quality.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • If the structure is not immediately obvious, perform 2D NMR experiments:

      • ¹H-¹H COSY: To identify proton-proton spin coupling networks.

      • ¹H-¹³C HSQC: To correlate protons directly to the carbons they are attached to.

      • ¹H-¹³C HMBC: To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H signals to determine the relative ratios of different types of protons.

    • Assign all ¹H and ¹³C signals to their respective atoms in the molecule, using the 1D and 2D data to build the final structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS is a destructive technique that provides the exact molecular weight of a compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), can determine the mass with such high precision that a unique molecular formula can be assigned.[6][7][8]

Expertise & Causality: The choice of ionization source is critical. Electrospray ionization (ESI) is a soft technique ideal for polar, non-volatile morpholine derivatives, typically generating the protonated molecule [M+H]⁺.[8] Electron Impact (EI), often coupled with Gas Chromatography (GC), is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation and library matching.[9][10] Tandem MS (MS/MS or MSⁿ) experiments are invaluable for confirming the structure by isolating a parent ion, fragmenting it, and analyzing the resulting daughter ions, which often correspond to predictable cleavages of the morpholine ring or its substituents.[7]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile/water).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

  • Instrumentation Setup:

    • Couple an HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Select an appropriate HPLC column (e.g., C18 for reversed-phase) and mobile phase. A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid is used to facilitate protonation for positive-ion ESI.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Determine the accurate mass of the parent ion and use software to predict the elemental composition.

    • If necessary, perform a separate MS/MS experiment by selecting the parent ion of interest and applying collision energy to induce fragmentation.

Vibrational Spectroscopy (FTIR): Identifying Key Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the core morpholine structure and any appended functional groups.

Expertise & Causality: The morpholine ring has several characteristic vibrational modes. The most prominent are the C-O-C ether stretch and the C-N amine stretch.[11] The presence of an N-H bond (in a secondary amine morpholine) or C=O, O-H, etc., on substituents will give rise to strong, easily identifiable absorption bands.[12]

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (if present)Stretch3200 - 3500 (broad)
C-H (alkyl)Stretch2850 - 2960
C=O (if present)Stretch1650 - 1750 (strong)
C-O-C (ether)Stretch1115 - 1085 (strong)[11]
C-N (amine)Stretch1200 - 1000[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No special preparation is needed for most solids and liquids. Place a small amount of the sample directly onto the ATR crystal.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Press the sample firmly against the crystal using the instrument's pressure clamp to ensure good contact.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule's structure.

Purity Assessment and Separation Science

Once the structure is confirmed, the next critical step is to determine the purity of the compound and quantify any impurities. Chromatography is the cornerstone of this stage.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for separating and quantifying components in a mixture, making it essential for determining the purity of morpholine derivatives.[13]

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common starting point. However, the basic nature of the morpholine nitrogen can lead to poor peak shape (tailing) due to interaction with residual acidic silanols on the silica support. This can be mitigated by using a low-pH mobile phase (e.g., with 0.1% TFA or formic acid) to protonate the amine or by using end-capped columns. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography may be necessary.[14] Detection is typically done with a UV detector; if the derivative lacks a chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required. Alternatively, derivatization with a UV-active agent like 1-Naphthyl isothiocyanate can be employed.[15][16]

Experimental Protocol: HPLC Purity Method Development

  • System Preparation:

    • Prepare mobile phases (e.g., A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile). Degas the mobile phases to prevent bubble formation.

    • Select a suitable column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

  • Method Development:

    • Prepare a ~1 mg/mL solution of the sample in a suitable diluent.

    • Start with a generic gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min. Set the UV detector to a wavelength where the compound is known to absorb (or use a photodiode array (PDA) detector to screen all wavelengths).

    • Inject the sample and analyze the chromatogram for peak shape, resolution from impurities, and retention time.

    • Optimize the gradient slope, temperature, and mobile phase composition to achieve a resolution of >1.5 between the main peak and all impurity peaks.

  • System Suitability and Validation:

    • Trustworthiness: Before analyzing samples, a system suitability test (SST) must be performed to validate the method's performance on that day.

    • Perform five replicate injections of a standard solution.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time (acceptance criteria typically <2.0%).

    • Determine the tailing factor (typically <2.0) and theoretical plates (typically >2000). These parameters confirm the method is precise, accurate, and robust.

Gas Chromatography (GC): Analysis of Volatile Derivatives and Impurities

GC is best suited for analyzing thermally stable and volatile compounds. While many complex morpholine derivatives are not suitable for direct GC analysis, this technique is excellent for analyzing the morpholine starting material or for detecting volatile impurities.

Expertise & Causality: Due to the polarity of the morpholine amine, direct GC analysis can result in poor peak shape. A common and highly effective strategy is to derivatize the morpholine (a secondary amine) with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine.[17][18] This derivative can be easily extracted and analyzed with high sensitivity using GC coupled with a Mass Spectrometer (GC-MS), which provides both quantification and structural confirmation of the analyte.[9][10][19]

Data Presentation: Typical GC-MS Method Parameters for N-Nitrosomorpholine

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust, non-polar column suitable for a wide range of analytes.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (4 min), ramp 10 °C/min to 120 °C, ramp 20 °C/min to 250 °C (5 min)A temperature gradient to separate compounds based on boiling point.[9]
Carrier Gas Helium, 1.5 mL/minInert carrier gas for MS compatibility.
Ionization Electron Impact (EI), 70 eVStandard hard ionization for creating reproducible fragmentation patterns.[9]
MS Scan Mode Selected Ion Monitoring (SIM)For high sensitivity and specificity, monitor characteristic ions of N-nitrosomorpholine (e.g., m/z 116, 86).[9][18]

Experimental Protocol: GC-MS Analysis of Morpholine via Derivatization

  • Derivatization:

    • To 2.0 mL of an aqueous sample solution, add 200 µL of 0.05 M HCl and 200 µL of saturated NaNO₂ solution.[18][20]

    • Vortex the mixture and heat at 40°C for 5 minutes. This controlled reaction converts morpholine to N-nitrosomorpholine.[18]

  • Liquid-Liquid Extraction:

    • After cooling, add 0.5 mL of dichloromethane (DCM) to the solution and vortex for 1 minute to extract the derivative.[9]

    • Allow the layers to separate. Carefully transfer the lower organic layer (DCM) to a clean vial.

  • GC-MS Analysis:

    • Inject 1 µL of the organic extract into the GC-MS system operating under the conditions outlined in the table above.

    • The presence of morpholine in the original sample is confirmed by the detection of a peak at the expected retention time for N-nitrosomorpholine with the correct mass spectrum.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The diagram below illustrates a logical workflow that integrates multiple analytical techniques for a comprehensive evaluation of a novel morpholine derivative, from initial synthesis to a well-characterized final product.

Mandatory Visualization: Experimental Workflow

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Characterization Synthesis Crude Synthesis Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS High-Resolution MS Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Structure_Confirmed->Synthesis No, Re-evaluate Synthesis Purification Purification Step (e.g., Column Chromatography) Structure_Confirmed->Purification Yes HPLC_Purity HPLC-UV/PDA Purity Assessment Purification->HPLC_Purity LCMS_Impurity LC-MS Impurity ID HPLC_Purity->LCMS_Impurity Impurity > 0.1% Purity_Met Purity Spec Met? HPLC_Purity->Purity_Met Purity_Met->Purification No, Re-purify XRay X-Ray Crystallography (if crystalline solid) Purity_Met->XRay Yes Thermal Thermal Analysis (DSC/TGA) Purity_Met->Thermal Yes Final_Product Final Characterized Product Purity_Met->Final_Product XRay->Final_Product Thermal->Final_Product

Caption: A comprehensive workflow for the characterization of morpholine derivatives.

Conclusion

The characterization of morpholine derivatives demands a multi-faceted analytical approach that combines spectroscopic and chromatographic techniques. This guide provides the strategic framework and detailed protocols necessary for achieving unambiguous structural elucidation and accurate purity assessment. By understanding the principles behind each technique and implementing self-validating workflows, scientists can ensure the quality, safety, and integrity of their materials, paving the way for successful research and development outcomes.

References

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  • Acquavia, M. A., Bonomo, M. G., Bianco, G., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Antibiotics, 10(11), 1385. [Link]

  • Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 242(2), 374-380. [Link]

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  • Acquavia, M. A., Bonomo, M. G., Bianco, G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

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  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]

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Sources

Application of Boc-Ala-morpholine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of N-Boc-Protected Aminoacyl Morpholine Scaffolds in the Synthesis of Covalent Kinase Inhibitors

Introduction: A Modular Approach to Modern Kinase Inhibitor Synthesis

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1] In recent years, the field has seen a strategic shift towards covalent kinase inhibitors, which can offer enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome certain forms of drug resistance.[2] These inhibitors typically function by forming a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the ATP-binding site of the kinase.[2][3]

The design of a successful covalent inhibitor relies on the precise assembly of three key components:

  • A recognition scaffold that provides initial, non-covalent binding affinity and directs the molecule to the correct kinase.

  • An electrophilic "warhead" capable of reacting with the target residue. The acrylamide moiety is a widely used warhead for its moderate reactivity and high selectivity for cysteine.[4][5]

  • A linker that optimally positions the warhead for covalent bond formation after the scaffold has bound to the target.

This application note details a modular synthetic strategy employing pre-functionalized building blocks, using Boc-L-Ala-morpholine as a prime example. This approach streamlines the synthesis by incorporating a key pharmacophoric element (morpholine) and a linker (alanine) into a single, protected unit, ready for coupling to a core scaffold and subsequent elaboration with a covalent warhead.

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibition

The morpholine ring is a ubiquitous feature in a vast number of approved drugs and clinical candidates, particularly kinase inhibitors.[6][7] Its prevalence is due to a unique combination of physicochemical properties that make it highly advantageous for drug design:

  • Enhanced Solubility and PK/PD Properties: The morpholine nitrogen is a weak base, and the oxygen atom can act as a hydrogen bond acceptor. This combination improves aqueous solubility and often leads to favorable pharmacokinetic and pharmacodynamic (PK/PD) profiles.[8][9]

  • Potency and Hinge-Binding: The morpholine ring frequently forms critical hydrogen-bonding interactions with the "hinge region" of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor to its target.[9][10]

  • Metabolic Stability: As a saturated heterocycle, it is generally stable to metabolic degradation.

  • Vectorial Control: It serves as a rigid scaffold that can orient other functional groups into the correct three-dimensional position for optimal target engagement.[6] In the context of mTOR inhibitors, for instance, replacing a simple morpholine with a bridged or substituted morpholine has been shown to dramatically enhance selectivity by exploiting deeper pockets in the target enzyme compared to off-target kinases like PI3K.[8][11][12]

The Boc-Ala-Morpholine Building Block: A Case Study in Modular Synthesis

The Boc-Ala-morpholine unit exemplifies a powerful building block for library synthesis and lead optimization.

  • Boc (tert-butyloxycarbonyl) Group: This is a standard, acid-labile protecting group for the alanine nitrogen. Its presence is critical as it prevents unwanted side reactions during the initial coupling steps and allows for selective deprotection to reveal the amine for the final "warhead" installation.[13]

  • Alanine Linker: Provides a simple, chiral spacer to connect the morpholine moiety to the core scaffold. The methyl side chain is sterically non-demanding, making it a versatile initial choice. This linker can be easily substituted with other amino acids to explore structure-activity relationships (SAR).

  • Morpholine Amide: The morpholine is attached via a stable amide bond. This entire pre-formed cassette simplifies the overall synthesis, reduces the number of linear steps, and facilitates purification.

The overall logic of using such a building block is illustrated in the workflow below.

G cluster_start Starting Materials cluster_synth Synthesis Workflow A Kinase Scaffold (e.g., Pyrazolo-pyrimidine) C Step 1: Coupling Reaction (e.g., SNAr, Suzuki) A->C B Boc-Ala-Morpholine (Building Block) B->C D Step 2: Boc Deprotection (Acid-mediated) C->D E Step 3: Warhead Installation (Acylation) D->E F Final Covalent Kinase Inhibitor E->F

Caption: High-level workflow for inhibitor synthesis.

Experimental Protocols: A Generalized Synthetic Route

The following protocols describe a representative, multi-step synthesis of a hypothetical covalent kinase inhibitor using the Boc-Ala-morpholine building block.

Protocol 1: Synthesis of the Boc-L-Ala-morpholine Building Block

This protocol describes the formation of the core building block via a standard amide coupling reaction.

Materials:

  • Boc-L-Alanine

  • Morpholine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add Boc-L-Alanine (1.0 eq), HATU (1.1 eq), and anhydrous DCM.

  • Stir the mixture at room temperature for 10 minutes until the solids dissolve.

  • Add DIPEA (2.5 eq) to the solution and stir for another 5 minutes.

  • Add morpholine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-L-Ala-morpholine.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization. DIPEA is used as a non-nucleophilic base to activate the carboxylic acid and scavenge the HCl produced. The aqueous workup removes unreacted starting materials and coupling byproducts.

Protocol 2: Coupling, Deprotection, and Warhead Installation

This three-step sequence represents the core pathway to the final covalent inhibitor.

Part A: Coupling to the Core Scaffold (Illustrative SNAr Reaction)

Materials:

  • A suitable kinase scaffold with a leaving group (e.g., 2,4-dichloro-1,3,5-triazine)

  • Boc-L-Ala-morpholine (from Protocol 1)

  • DIPEA

  • Acetonitrile (ACN), anhydrous

Procedure:

  • Dissolve the chloro-triazine scaffold (1.0 eq) in anhydrous ACN.

  • Add Boc-L-Ala-morpholine (1.05 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC/LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to obtain the coupled intermediate.

Rationale: This step illustrates a nucleophilic aromatic substitution (SNAr) where the secondary amine of a different building block (not Boc-Ala-morpholine itself, which lacks a reactive N-H) would displace a chloride on an activated aromatic ring. For a real synthesis, the alanine linker would likely be attached to the scaffold first, followed by coupling to morpholine. However, this example serves to illustrate the general principle of coupling pre-made fragments.

Part B: Boc Deprotection

Materials:

  • Boc-protected intermediate (from Part A)

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.[14]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used directly in the next step without further purification.

Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the free amine required for the subsequent acylation step.

Part C: Installation of the Acrylamide Warhead

Materials:

  • Amine salt intermediate (from Part B)

  • Acryloyl chloride

  • DIPEA or Triethylamine (TEA)

  • DCM, anhydrous

Procedure:

  • Suspend or dissolve the amine salt (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add DIPEA or TEA (3.0 eq) to neutralize the salt and act as a base for the acylation.

  • Add acryloyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring carefully by TLC/LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the final compound by column chromatography or recrystallization to yield the pure covalent kinase inhibitor.

Rationale: The final acylation installs the electrophilic warhead.[15] The reaction is performed at low temperature with a non-nucleophilic base to prevent polymerization of the acryloyl chloride and to minimize potential side reactions. This step is critical and often requires careful optimization.

Mechanism of Action and Target Engagement

The synthesized inhibitor is designed to target a specific kinase, such as Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway, which is critical for B-cell proliferation and survival.[16]

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Covalent Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Covalent Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

The inhibitor's acrylamide warhead forms a covalent bond with a cysteine residue (e.g., Cys481 in BTK) via a thia-Michael addition reaction.[5][17] This irreversible or slowly reversible bond formation permanently blocks the ATP-binding site, leading to sustained inhibition of the kinase activity. This durable target occupancy means the biological effect can persist long after the drug has been cleared from circulation.[2]

Data Summary: Characterization of a Hypothetical Inhibitor

The successful synthesis of a novel inhibitor requires rigorous characterization. The table below presents hypothetical but realistic data for a compound synthesized via the described methods.

ParameterValue / ResultMethod
Compound ID EX-KIN-001-
Final Step Yield 65%Gravimetric
Purity >98%HPLC
Identity Confirmed¹H NMR, ¹³C NMR, HRMS
Target Kinase Bruton's Tyrosine Kinase (BTK)-
IC₅₀ (Enzymatic) 8.5 nMBiochemical Assay
Cellular IC₅₀ (Ramos) 15.2 nMCell Proliferation Assay
Binding Mode Covalent, IrreversibleMass Spectrometry (Intact Protein)

Conclusion and Future Perspectives

The use of pre-functionalized, protected building blocks like Boc-Ala-morpholine represents a highly efficient and modular strategy in the synthesis of complex covalent kinase inhibitors. This approach allows for rapid diversification of the linker and pharmacophore components, accelerating the generation of compound libraries for structure-activity relationship studies.

Future work in this area will likely involve the development of novel building blocks incorporating different amino acids, diverse heterocyclic moieties to replace morpholine, and linkages to a wider array of electrophilic warheads. This includes the exploration of reversible covalent warheads, such as cyanoacrylamides, which offer a balance of high potency and selectivity while potentially mitigating risks associated with permanent protein modification.[17][18][19] Such strategies will continue to drive the discovery of the next generation of highly selective and effective kinase inhibitors for a range of human diseases.

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  • Process for the preparation of acalabrutinib and its intermediates. Google Patents. [URL: https://patents.google.
  • Process for preparing ibrutinib and its intermediates. Google Patents. [URL: https://patents.google.com/patent/US10138228B2/en][15]

  • Acalabrutinib Synthetic Routes. MedKoo Biosciences. [URL: https://www.medkoo.com/bcr-abl/acalabrutinib-synthetic-routes.htm]
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/][10]

  • Process for the preparation of acalabrutinib. Google Patents. [URL: https://patents.google.com/patent/US10800787B2/en][13]

  • Synthesis method of ibrutinib. Google Patents. [URL: https://patents.google.com/patent/CN104557945A/en][14]

  • Ibrutinib Synthetic Routes. MedKoo Biosciences. [URL: https://www.medkoo.com/btk-inhibitor/ibrutinib-synthetic-routes.htm]
  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.com/pmc/articles/PMC4027429/]
  • Synthesis of [13C6]-ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals. [URL: https://pubmed.ncbi.nlm.nih.gov/34478181/]
  • Synthesis of [13C6]-Ibrutinib. ResearchGate. [URL: https://www.researchgate.net/publication/354460714_Synthesis_of_13_C_6_-Ibrutinib]
  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Organic Process Research & Development. [URL: https://www.researchgate.net/publication/351656890_Advance_in_Reversible_Covalent_Kinase_Inhibitors][16]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [URL: https://www.researchgate.net/publication/259438018_Morpholines_Synthesis_and_Biological_Activity][7]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2299380][1]

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Application Note: A Step-by-Step Guide to the N-Boc Protection of Amino Morpholine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Protection in Complex Molecule Synthesis

In the landscape of modern drug discovery and peptide chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Amino morpholine amides represent a privileged scaffold, appearing in a variety of biologically active compounds. The secondary amine of the morpholine ring, however, is a reactive nucleophile that can interfere with desired chemical transformations elsewhere in the molecule, such as amide bond formation or other C-N coupling reactions.

To circumvent these unwanted side reactions, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a wide range of conditions—including basic, nucleophilic, and catalytic hydrogenation conditions—and its facile removal under mild acidic treatment.[][2] This application note provides a detailed, field-proven protocol for the efficient N-Boc protection of amino morpholine amides using di-tert-butyl dicarbonate (Boc)₂O, ensuring high yields and purity of the desired intermediate. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this critical synthetic step.

The Chemistry of N-Boc Protection: Mechanism and Rationale

The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate, commonly known as Boc anhydride.[3][4]

The reaction proceeds through a tetrahedral intermediate. This intermediate then collapses, leading to the formation of the N-Boc protected carbamate, along with the byproducts tert-butanol and carbon dioxide gas.[3] The evolution of CO₂ gas from the reaction mixture provides a thermodynamic driving force, pushing the reaction to completion.[3][5]

Boc_Protection_Mechanism Amine R₂NH (Amino Morpholine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (tBuOCO)₂O (Boc Anhydride) Boc2O->Intermediate Product R₂N-Boc (Protected Amine) Intermediate->Product Collapse Byproducts tBuOH + CO₂ Intermediate->Byproducts Breakdown of Leaving Group

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in the Synthesis of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the amide coupling reaction between N-Boc-L-alanine (Boc-Ala-OH) and morpholine. Low yields in this seemingly straightforward synthesis can be frustrating. This document provides a structured, in-depth analysis of potential issues and their solutions, grounded in established chemical principles and field-proven insights.

Part 1: Understanding the Reaction and Potential Pitfalls

The synthesis of this compound is a classic amide bond formation, typically achieved by activating the carboxylic acid of Boc-Ala-OH and subsequently reacting it with the secondary amine, morpholine. While conceptually simple, several factors can lead to diminished yields.

Core Reaction Pathway

The fundamental transformation involves the coupling of two key building blocks:

  • N-Boc-L-alanine (Boc-Ala-OH): The N-protected amino acid. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.[]

  • Morpholine: A cyclic secondary amine that acts as the nucleophile.

The reaction is typically mediated by a coupling agent to activate the carboxylic acid of Boc-Ala-OH, making it susceptible to nucleophilic attack by morpholine.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Question 1: My reaction yield is consistently low or I'm not forming any product. What are the most likely causes?

Several factors can contribute to low or no product formation. The most common culprits involve issues with reagent quality, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.[2]

Answer:

  • Reagent Quality and Handling:

    • Moisture: Amide coupling reactions are highly sensitive to water.[2] The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing amide formation. Ensure all glassware is oven-dried, and use anhydrous solvents. Coupling reagents, especially carbodiimides like EDC and DCC, can also degrade in the presence of moisture.[3]

    • Reagent Purity: The purity of your starting materials, Boc-Ala-OH and morpholine, is critical. Impurities can interfere with the reaction. Similarly, the coupling agent should be of high purity. For instance, EDC is known to degrade upon exposure to air and humidity.[3]

  • Incomplete Carboxylic Acid Activation:

    • The carboxylic acid must be effectively activated to react with the amine.[2] If the coupling reagent is inefficient, used in insufficient amounts, or has degraded, activation will be incomplete.[2]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile are generally preferred for amide coupling reactions.[4][5]

    • Temperature: While many amide couplings proceed well at room temperature, some may require cooling to 0°C to minimize side reactions, while others might need gentle heating to overcome activation energy barriers.[4][6]

    • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains deprotonated.[7]

  • Steric Hindrance: While less of a concern with alanine and morpholine, significant steric bulk on either the carboxylic acid or the amine can hinder the reaction.[8]

Question 2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely side reactions?

The formation of multiple byproducts is a common reason for low yields of the desired product.

Answer:

  • N-acylurea Formation (with Carbodiimides): When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct.[7] This is particularly problematic if the nucleophilic attack by the amine is slow. The addition of additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress this side reaction by forming a more stable active ester intermediate.[4][9][10]

  • Dicyclohexylurea (DCU) Precipitation (with DCC): A major drawback of using DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU).[4][10] While its insolubility can aid in its removal by filtration in some cases, it can also co-precipitate with the product, complicating purification.[4][11]

  • Racemization: Although L-alanine is not the most susceptible amino acid to racemization, it can occur, especially under harsh basic conditions or with certain coupling reagents.[10][12] The use of additives like HOBt or HOAt is known to suppress racemization.[10][12]

  • Dimerization/Polymerization: If the Boc protecting group on the alanine is prematurely cleaved, the free amine can react with another activated Boc-Ala-OH molecule, leading to the formation of dimers or oligomers.

Question 3: How can I optimize my reaction conditions to improve the yield?

A systematic approach to optimizing reaction parameters is key to achieving a high yield.

Answer:

1. Choice of Coupling Reagent and Additives:

Different coupling reagents have varying efficiencies and are suited for different substrates. For the synthesis of this compound, several options can be considered.

Coupling ReagentAdditiveAdvantagesDisadvantages
EDC (or DCC)HOBt or NHS Readily available, cost-effective. Additives suppress side reactions and racemization.[4][10] EDC's byproduct is water-soluble, simplifying workup.[10][11]DCC's byproduct (DCU) is insoluble and can complicate purification.[4][10] EDC can be moisture-sensitive.[3]
HATU (or HBTU)None required (contains HOAt moiety)Highly efficient, fast reaction times, low racemization.[12][13]More expensive than carbodiimides. Byproducts can sometimes be difficult to remove.
COMU None required (contains OxymaPure moiety)High reactivity, excellent solubility, and water-soluble byproducts for easier purification.[13][14] Considered a safer alternative to benzotriazole-based reagents.[13]Higher cost.

2. Solvent Selection:

  • DCM (Dichloromethane): A good general-purpose solvent for many coupling reactions.

  • DMF (Dimethylformamide): A highly polar aprotic solvent that can improve the solubility of reagents and intermediates.[5] Ensure it is anhydrous.

  • Acetonitrile: Can be a good alternative, and in some cases, has been shown to provide better results.[5][6]

3. Base Selection and Stoichiometry:

  • DIPEA (Diisopropylethylamine): A bulky, non-nucleophilic base commonly used in peptide coupling.[7]

  • NMM (N-methylmorpholine): Another suitable non-nucleophilic base.[7]

  • Stoichiometry: Typically, 1.1 to 2.0 equivalents of the base are used relative to the carboxylic acid.

4. Reaction Temperature and Time:

  • Start the reaction at 0°C, especially during the activation of the carboxylic acid, and then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Reactions can take anywhere from a few hours to overnight.[8]

Part 3: Experimental Protocols and Visualization

Optimized Protocol Using EDC/HOBt

This protocol provides a reliable starting point for the synthesis.

Materials:

  • Boc-Ala-OH (1.0 eq)

  • Morpholine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Visualizing the Reaction Workflow

The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Start Start Reagents Select & Prepare Reagents (Boc-Ala-OH, Morpholine) Start->Reagents Solvent Choose Anhydrous Solvent (DCM, DMF) Reagents->Solvent Activation Carboxylic Acid Activation (e.g., EDC/HOBt at 0°C) Solvent->Activation Coupling Amine Addition & Coupling (Morpholine, DIPEA, RT) Activation->Coupling Monitoring Monitor Progress (TLC, LC-MS) Coupling->Monitoring Quench Quench & Extraction Monitoring->Quench Purify Column Chromatography Quench->Purify Product Pure Product Purify->Product LowYield Low Yield? Product->LowYield LowYield->Start No, Success! CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes ChangeReagent Change Coupling Reagent (e.g., HATU, COMU) LowYield->ChangeReagent Yes OptimizeCond Optimize Conditions (Solvent, Temp, Base) LowYield->OptimizeCond Yes CheckReagents->Activation ChangeReagent->Activation OptimizeCond->Activation EDC_HOBt_Mechanism BocAlaOH Boc-Ala-OH O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) BocAlaOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Product Target Amide Product HOBt_Ester->Product + Morpholine Morpholine Morpholine EDC_Urea EDC Urea Byproduct

Caption: EDC/HOBt coupling mechanism.

By carefully considering each of these factors and systematically optimizing your reaction, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-778. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DCC vs. EDC: Choosing the Right Carbodiimide Coupling Agent. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Pate, K. M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(32), 153245. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • ResearchGate. (2020). EDC-NHS coupling not working? Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Boc Deprotection of Morpholine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the tert-butyloxycarbonyl (Boc) deprotection of molecules containing morpholine amides. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate challenges and optimize your synthetic routes.

Introduction: The Chemistry of Boc Deprotection and Potential Pitfalls

The Boc protecting group is favored for its stability under a wide range of conditions and its typically clean removal with strong acids, such as trifluoroacetic acid (TFA). The generally accepted mechanism involves protonation of the carbamate, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.

However, the generation of the highly reactive tert-butyl cation is the primary origin of several common side reactions. While morpholine amides are generally robust, certain conditions can lead to undesired outcomes. This guide will walk you through identifying and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I've isolated a byproduct with a mass increase of +56 Da. What is happening?

A1: This is a classic sign of tert-butylation.

  • Causality: The tert-butyl cation generated during Boc cleavage is a potent electrophile.[1] If your substrate or product contains nucleophilic sites, this cation can attack them, leading to the addition of a tert-butyl group (+56 Da).

  • Susceptible Moieties: While the morpholine amide itself is not typically a site of tert-butylation, other functional groups within your molecule are at risk. These include:

    • Electron-rich aromatic rings (e.g., phenols, anilines, indoles).

    • Thioethers (e.g., methionine), which can form sulfonium salts.[1]

    • Thiols (e.g., cysteine).

Troubleshooting Protocol: The Use of Scavengers

The most effective way to prevent tert-butylation is to introduce a "scavenger" into the deprotection cocktail. Scavengers are nucleophiles that are more reactive or in much higher concentration than the sensitive sites on your substrate, effectively trapping the tert-butyl cation.[1]

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget FunctionalityTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)General purpose, reduces oxidative damage2.5 - 5%Highly effective at quenching the tert-butyl cation.
ThioanisoleTryptophan, general2.5 - 5%Can sometimes alkylate tryptophan itself, use with caution.[2]
1,2-Ethanedithiol (EDT)General purpose, especially for sulfur-containing residues2.5%Strong odor.
AnisoleTryptophan, general5%Prevents alkylation of tryptophan by tert-butyl cations.[2]

Step-by-Step Experimental Protocol for Deprotection with Scavengers:

  • Dissolve the Boc-protected morpholine amide substrate in a suitable solvent (e.g., dichloromethane, DCM).

  • Add the chosen scavenger(s) to the solution. A common general-purpose cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the mixture.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Proceed with work-up and purification.

Boc_Deprotection_with_Scavenger cluster_main Boc Deprotection cluster_side Side Reaction cluster_scavenger Scavenger Action Boc-NR2 Boc-Protected Amine tBu_cation tert-Butyl Cation Boc-NR2->tBu_cation + H+ Boc-NR2->tBu_cation H+ H+ (from TFA) Amine Deprotected Amine tBu_cation->Amine tBu_cation->Amine Nucleophile Nucleophilic Site (e.g., Trp, Met) tBu_cation->Nucleophile Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Alkylated_Product Alkylated Byproduct (+56 Da) Nucleophile->Alkylated_Product Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Workflow of Boc deprotection and scavenger intervention.
Q2: I suspect the morpholine amide bond itself is being cleaved. Is this possible?

A2: While uncommon, it is theoretically possible under harsh conditions.

  • Causality: Standard amide bonds are generally stable to the conditions used for Boc deprotection (e.g., neat TFA).[3][4] However, the stability of any amide bond is substrate-dependent. The morpholine amide, being a cyclic secondary amide, is expected to be robust. Hydrolysis of a morpholine amide derived from terephthalic acid has been reported, but this required heating at 100 °C with aqueous HCl for 24 hours, which are significantly harsher conditions than typical for Boc deprotection.

  • Potential Mechanism: Acid-catalyzed amide hydrolysis proceeds by protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water. If significant water is present and the reaction is heated or run for an extended period, cleavage could occur.

Troubleshooting Protocol: Mitigating Amide Bond Cleavage

  • Ensure Anhydrous Conditions: Water is a necessary reagent for hydrolysis. Using anhydrous TFA and DCM can minimize this side reaction. Be aware that TFA is hygroscopic.

  • Lower the Reaction Temperature: Perform the deprotection at 0 °C and monitor carefully. Avoid allowing the reaction to warm to room temperature for extended periods.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Use a Milder Acid: If your substrate is particularly sensitive, consider alternatives to TFA. A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is often effective and can be used at lower temperatures.

Amide_Hydrolysis Amide Morpholine Amide Protonated_Amide Protonated Amide Amide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O Water H2O Products Carboxylic Acid + Morpholine Tetrahedral_Intermediate->Products [Rearrangement]

Simplified mechanism of acid-catalyzed amide hydrolysis.
Q3: My molecule contains other acid-sensitive functional groups. Are there alternatives to strong acid deprotection?

A3: Yes, several milder methods can be employed for Boc deprotection on sensitive substrates.

When TFA or strong HCl is not viable due to other acid-labile groups (e.g., acetals, tert-butyl esters), alternative deprotection strategies should be considered.

Table 2: Alternative Boc Deprotection Methods

MethodReagentsConditionsNotes
Lewis Acid Catalysis ZnBr₂, TMSI, SnCl₄Aprotic solvent (e.g., DCM), room tempCan offer selectivity for Boc groups over other acid-sensitive groups. TMSI is highly effective but moisture-sensitive.[2]
Thermal Deprotection HeatReflux in a high-boiling solvent (e.g., toluene, dioxane)No acidic reagents are required, but high temperatures may not be suitable for all substrates.[5]
Acidic Resin Amberlyst 15, Dowex 50Stirring in a suitable solvent (e.g., MeOH, DCM)Heterogeneous catalyst that can be filtered off, simplifying work-up.

Step-by-Step Experimental Protocol for Lewis Acid (ZnBr₂) Deprotection:

  • Dissolve the Boc-protected morpholine amide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add zinc bromide (ZnBr₂) (typically 2-3 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated sodium bicarbonate) or a chelating agent solution (e.g., Rochelle's salt).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the product as necessary.

Concluding Remarks

While the Boc deprotection of morpholine amides is typically a straightforward transformation, awareness of potential side reactions is crucial for successful synthesis. The primary concern remains the electrophilic nature of the tert-butyl cation, which can be effectively managed with the use of scavengers. Although direct cleavage of the morpholine amide is rare under standard conditions, minimizing water content, reaction temperature, and time can prevent this potential issue. For particularly sensitive substrates, a range of milder, alternative deprotection protocols are available.

By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the challenges of Boc deprotection and achieve their synthetic goals.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection.[Link]

  • Singh, S. K., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25997–26009. [Link]

  • Singh, S. K., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. National Center for Biotechnology Information.[Link]

  • Ogiwara, Y., & Nomura, K. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au.[Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.[Link]

  • Jones, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information.[Link]

  • Abdel-Sattar, A. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]

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Technical Support Center: Enhancing the Solubility of Morpholine-Containing Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of morpholine-containing intermediates. The morpholine ring is a valuable scaffold in medicinal chemistry, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. [1][2][3][4][5]However, its presence can also introduce solubility issues during synthesis, purification, and formulation. This guide offers practical, evidence-based solutions to overcome these hurdles.

Understanding the Role of Morpholine in Solubility

The morpholine moiety, a heterocyclic amine, possesses a unique combination of features that influence solubility. [6][7][8]Its nitrogen atom provides a site for protonation, making the molecule's solubility pH-dependent. [1][2][3][4][5]The ether oxygen can participate in hydrogen bonding, which can enhance aqueous solubility. [6][8]However, the overall lipophilicity of the parent molecule plays a significant role, and in some contexts, the morpholine ring can contribute to poor solubility in certain solvents.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might encounter during your experiments and offers step-by-step guidance.

Issue 1: My morpholine-containing intermediate is poorly soluble in common organic solvents for reaction work-up.

Causality: The polarity of your intermediate, influenced by the morpholine ring and other functional groups, may not be well-matched with the chosen solvent. Intermolecular forces, such as hydrogen bonding and crystal lattice energy, can also contribute to low solubility.

Solutions:

  • Systematic Solvent Screening:

    • Rationale: "Like dissolves like" is a fundamental principle. [9]A systematic approach to solvent selection is crucial.

    • Protocol:

      • Place a small, accurately weighed amount (e.g., 1-5 mg) of your solid intermediate into separate vials.

      • Add a measured volume (e.g., 0.1 mL) of a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

      • Observe for complete dissolution at room temperature. If not soluble, gently warm the mixture.

      • If still insoluble, incrementally add more solvent until dissolution occurs or a practical limit is reached.

      • Record the approximate solubility in mg/mL.

  • Employ Co-solvents:

    • Rationale: A mixture of solvents can disrupt the solute-solute interactions and create a more favorable solvation environment. [10]Co-solvents can bridge the polarity gap between a less polar main solvent and a more polar solute. [10] * Protocol:

      • Based on your initial screening, select a primary solvent in which your compound has partial solubility.

      • Prepare mixtures of this solvent with a co-solvent. For example, if your compound is slightly soluble in dichloromethane, try adding increasing percentages (5%, 10%, 20%) of a more polar solvent like methanol or ethanol. [10] 3. Test the solubility of your intermediate in these co-solvent systems.

Issue 2: The aqueous solubility of my intermediate is too low for biological assays or formulation.

Causality: While the morpholine ring can enhance aqueous solubility, the overall molecule may still be too lipophilic. [1][6][8]The pKa of the morpholine nitrogen (typically around 8.5) means its protonation state, and thus aqueous solubility, is highly dependent on pH. [6][8][11] Solutions:

  • pH Adjustment:

    • Rationale: For a basic compound like a morpholine derivative, decreasing the pH below its pKa will lead to protonation of the nitrogen atom, forming a more water-soluble salt. [12][13] * Protocol:

      • Prepare a suspension of your intermediate in water or a relevant buffer.

      • Gradually add a dilute acid (e.g., 0.1 M HCl) while monitoring the pH.

      • Observe for dissolution as the pH decreases. The pH at which the compound dissolves can provide an estimate of its pKa.

      • For compounds with acidic functional groups elsewhere in the molecule, increasing the pH with a dilute base (e.g., 0.1 M NaOH) may improve solubility.

    Figure 1. pH effect on morpholine solubility.
  • Salt Formation:

    • Rationale: Forming a stable salt of your morpholine-containing intermediate is a highly effective way to increase its aqueous solubility and dissolution rate. [12][13][14][15][16][17] * Protocol:

      • Dissolve your intermediate in a suitable organic solvent (e.g., ethanol, isopropanol, or ethyl acetate).

      • Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, or tartaric acid).

      • Stir the mixture to allow the salt to precipitate. The precipitate can then be isolated by filtration.

      • Wash the salt with a non-polar solvent (e.g., ether or hexane) to remove any unreacted starting material.

      • Dry the salt under vacuum.

      • Compare the aqueous solubility of the salt to the free base.

    Salt Form Typical Solubility Increase (vs. Free Base) Considerations
    HydrochlorideSignificantCan be hygroscopic
    MesylateOften highGood crystallinity
    SulfateVariableCan sometimes decrease solubility
    TartrateGoodCan introduce chirality
    Data synthesized from principles described in multiple sources.

[15][16]

Frequently Asked Questions (FAQs)

Q1: Can the position of the morpholine ring on my molecule affect its solubility?

A1: Yes, absolutely. If the morpholine ring is in a sterically hindered position, it may be less accessible for solvation. Furthermore, its proximity to other functional groups can influence intramolecular hydrogen bonding, which can decrease solubility by favoring interactions within the molecule over interactions with the solvent.

Q2: I've tried pH adjustment, but my compound precipitates out of solution over time. What's happening?

A2: This is likely due to the formation of a supersaturated solution, which is thermodynamically unstable. [18]While pH adjustment can transiently increase solubility, the system may eventually equilibrate to the lower, true solubility of your compound at that pH. Consider using precipitation inhibitors or formulating as a stable salt for long-term solubility.

Q3: Are there any "green" solvent options for improving the solubility of my morpholine intermediate?

A3: Yes, there is a growing emphasis on sustainable chemistry. Consider screening solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethanol. Co-solvent systems using water with ethanol or propylene glycol can also be effective and are generally considered more environmentally friendly. Q4: How does temperature affect the solubility of my morpholine-containing compound?

A4: For most solids, solubility increases with temperature. [19]If you are struggling with solubility at room temperature, carefully heating the solvent can help. However, be mindful of the thermal stability of your compound. It is advisable to perform a preliminary thermal stability test (e.g., using DSC or TGA) if you plan to use elevated temperatures for an extended period.

Q5: My intermediate is an oil, not a solid. How do I assess its solubility?

A5: For liquid intermediates, you are assessing miscibility. [9]The procedure is similar to the solvent screening for solids. Add a measured volume of your liquid intermediate to a vial, then add a measured volume of the solvent. Shake well and observe if a single, homogeneous phase is formed. If two layers persist, the liquids are immiscible (insoluble). [9]

Experimental Protocols

Protocol 1: General Solubility Assessment

This protocol provides a standardized method for initial solubility screening. [20][21]

  • Preparation: Accurately weigh 2 mg of your dried intermediate into a 4 mL glass vial.

  • Solvent Addition: Add 0.2 mL of the test solvent.

  • Mixing: Vigorously vortex the vial for 1 minute.

  • Observation: Visually inspect for any undissolved solid.

  • Heating (Optional): If solid remains, heat the vial to 50°C for 10 minutes and observe again.

  • Classification:

    • Soluble: >10 mg/mL

    • Sparingly Soluble: 1-10 mg/mL

    • Insoluble: <1 mg/mL

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Basic Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers encountering challenges with High-Performance Liquid Chromatography (HPLC) purification. This guide provides in-depth troubleshooting advice specifically tailored to the issue of peak tailing with basic morpholine-containing compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

Q1: I'm purifying a morpholine derivative using reversed-phase HPLC, and my peak looks more like a ramp than a sharp peak. What is causing this severe peak tailing?

This is the most common issue faced when analyzing basic compounds on standard silica-based columns. The primary cause of peak tailing for basic analytes like morpholines is a secondary retention mechanism involving interaction with surface silanol groups (Si-OH) on the stationary phase.[1][2]

Here's the underlying mechanism:

  • Analyte State: In typical acidic-to-neutral mobile phases, the basic nitrogen atom on the morpholine ring becomes protonated (positively charged).

  • Stationary Phase State: The silica surface of the column packing material has residual silanol groups. These groups are weakly acidic (pKa ~3.5-4.5) and can become deprotonated (negatively charged, Si-O⁻) in the mobile phase.[2]

  • Secondary Interaction: Your positively charged morpholine compound can engage in a strong ionic interaction with these negatively charged silanol sites. This interaction is separate from the intended hydrophobic (reversed-phase) retention mechanism.

Because some analyte molecules are "stuck" on these active sites longer than others, they elute more slowly, creating the characteristic asymmetrical "tail" on the peak.[1][3]

Diagram: The Root Cause of Peak Tailing for Basic Compounds

Caption: Unwanted ionic attraction between the analyte and active sites on the column.

Q2: What is the first and most effective adjustment I can make to my mobile phase to fix peak tailing?

The most direct strategy is to control the ionization state of the surface silanols by lowering the mobile phase pH.[1][4]

By operating at a low pH (typically between 2.5 and 3.0), you introduce a high concentration of protons (H⁺) into the mobile phase. These protons effectively neutralize the negatively charged silanol groups, forcing them into their protonated, neutral (Si-OH) form.[4][5] When the silanol groups are neutral, the strong ionic interaction with your protonated morpholine analyte is eliminated, leading to a dramatic improvement in peak symmetry.

Table 1: Effect of Mobile Phase pH on Analyte/Silanol Ionization and Peak Shape

Mobile Phase pH Morpholine Analyte State (pKa ~8.5) Silanol Group State (pKa ~3.5-4.5) Dominant Interaction Expected Peak Shape
pH 2.5 Protonated (Cationic) Neutral (Protonated) Hydrophobic (Ideal) Symmetrical
pH 4.5 Protonated (Cationic) Partially Ionized (Anionic) Mixed-Mode (Ionic + Hydrophobic) Tailing
pH 7.0 Protonated (Cationic) Fully Ionized (Anionic) Strong Ionic Interaction Severe Tailing
pH 10.0 * Neutral Fully Ionized (Anionic) Hydrophobic (Ideal) Symmetrical

*Operating at high pH requires a specialized, pH-stable column. See Q4 for details.

Q3: I'm using 0.1% Trifluoroacetic Acid (TFA) to lower the pH, but the tailing persists. What are my other options for mobile phase additives?

While TFA is a common choice, its effectiveness can vary. It serves to lower the pH and can also act as an ion-pairing agent, but sometimes other additives are more effective or suitable, especially if you are using mass spectrometry (MS) detection.[6][7]

Here are the primary alternatives:

  • Formic Acid (FA): Often used at 0.1%, it provides a pH of around 2.8.[8] It is less acidic than TFA but is highly MS-friendly as it is less prone to causing ion suppression. It is an excellent first alternative to TFA.

  • Competing Base (e.g., Triethylamine - TEA): This strategy, known as silanol masking, involves adding a small concentration (e.g., 0.05% - 0.1%) of a basic additive like TEA to the mobile phase.[5][9] The TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your larger morpholine analyte. This is a powerful technique but has drawbacks, including potential for shorter column lifetime and incompatibility with MS detection.[5]

  • Buffers (e.g., Phosphate, Formate): Using a formal buffer system (e.g., 10-20 mM potassium phosphate or ammonium formate) provides much more stable pH control than a simple acid additive.[5][10] Stable pH is crucial for reproducible retention times and peak shapes. Increasing buffer concentration can also increase the mobile phase's ionic strength, which helps to shield the silanol interactions.[11]

Table 2: Comparison of Common Mobile Phase Additives for Basic Compounds

Additive Typical Conc. Primary Mechanism Pros Cons
Trifluoroacetic Acid (TFA) 0.05 - 0.1% pH reduction, weak ion-pairing[12] Sharp peaks, good for UV detection Strong ion suppression in MS[13]
Formic Acid (FA) 0.1% pH reduction Excellent MS compatibility [8] Less effective at masking severe silanol activity than TFA
Triethylamine (TEA) 0.05 - 0.1% Silanol masking (competing base)[5][9] Very effective for improving peak shape Not MS-compatible, can shorten column life[5]

| Ammonium Formate/Acetate | 10 - 20 mM | pH buffering, ionic strength[10][13] | Stable pH, MS-compatible | Non-volatile buffers (phosphate) must not be used with MS |

Q4: Can I use a high pH mobile phase instead of a low pH one?

Yes, operating at a high pH is an excellent alternative strategy, provided you use the correct type of column. The goal is to adjust the mobile phase to be at least 2 pH units above the pKa of your morpholine compound.[14] For a typical morpholine pKa of ~8.5, this means using a mobile phase with a pH of 10.5 or higher.

At this high pH, the basic morpholine is deprotonated and becomes a neutral molecule. A neutral analyte will not participate in ionic interactions with the (now fully ionized) silanol surface, thus eliminating peak tailing.[15][16]

CRITICAL: Standard silica columns are not stable above pH 7.5-8.0 and will rapidly dissolve, destroying the column.[11] For high-pH work, you must use a column specifically designed for these conditions, such as:

  • Hybrid Silica Columns: These incorporate organic groups into the silica matrix, increasing pH stability.

  • Polymer-Based Columns: These are made from polymeric materials and contain no silica, making them stable across a very wide pH range.[10]

Q5: My mobile phase seems optimized, but I still see tailing. Could my column be the problem?

Absolutely. Beyond pH stability, the fundamental chemistry of the stationary phase is a critical factor. If mobile phase optimization isn't sufficient, your column is the next logical area to investigate.

  • Silica Purity (Type A vs. Type B): Older columns often used "Type A" silica, which had higher levels of metal contamination and more acidic, active silanol groups.[5][17] Modern columns almost exclusively use high-purity, "Type B" silica, which is far more inert and gives better peak shape for bases. Ensure you are using a modern, high-quality column.[2]

  • End-Capping: After the main C18 chains are bonded to the silica, manufacturers perform an "end-capping" step to block as many of the remaining free silanols as possible.[18] Columns with superior, double end-capping will show significantly less tailing.

  • Specialized Chemistries: For particularly challenging basic compounds, consider stationary phases designed to overcome silanol interactions:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols.[19]

    • Surface-Charged Phases: Some modern columns incorporate a low level of positive charge on the stationary phase surface. This positive charge electrostatically repels protonated basic analytes, preventing them from getting close to the underlying silanol groups and dramatically improving peak shape.

Table 3: Recommended HPLC Column Chemistries for Basic Morpholine Compounds

Column Technology Key Feature Best For pH Range
High-Purity, End-Capped C18 Low silanol activity, industry standard.[20] General purpose, good starting point with low pH mobile phase. ~2 - 8
Polar-Embedded Phase Silanol shielding via embedded polar group.[19] Highly basic compounds, compatible with highly aqueous mobile phases. ~2 - 8
Hybrid Particle C18 Organo-silica hybrid material.[18] High pH stability , improved peak shape for bases. ~1 - 12

| Positive Surface Charge Phase | Electrostatic repulsion of basic analytes. | Extremely challenging bases, provides excellent peak shape in acidic mobile phases. | ~2 - 8 |

Q6: I've tried multiple columns and mobile phases. What are some less common causes of peak tailing?

If you have systematically addressed mobile phase and column chemistry, it's time to consider other instrumental or methodological factors. The following flowchart can guide your troubleshooting process.

Diagram: Comprehensive Troubleshooting Workflow for Peak Tailing

G cluster_chem Chemical Causes cluster_phys Physical Causes start Peak Tailing Observed q1 Is only the basic morpholine peak tailing? start->q1 q1_yes Yes q1->q1_yes       q1_no No, all peaks tail q1->q1_no       chem_issue Chemical Interaction Issue q1_yes->chem_issue phys_issue Physical / System Issue q1_no->phys_issue ph_adjust Adjust Mobile Phase pH (Try pH 2.5-3.0) chem_issue->ph_adjust overload Check for Mass Overload (Dilute sample 10x) phys_issue->overload additive Evaluate Additives (Formic Acid, TEA, Buffer) ph_adjust->additive column Change Column (High-Purity, Polar-Embedded, Hybrid) additive->column metal Check for Metal Contamination (Add EDTA to mobile phase) column->metal void Check for Column Void (Reverse flush column, replace if needed) overload->void extra_col Check Extra-Column Volume (Minimize tubing length/ID) void->extra_col solvent Check Sample Solvent (Dissolve sample in mobile phase) extra_col->solvent

Sources

Preventing racemization during the coupling of Boc-amino acids to morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of racemization during the coupling of N-Boc-protected amino acids to secondary amines, specifically morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who require stringent control over stereochemical integrity.

Here, we move beyond generic advice, offering a deep dive into the mechanistic underpinnings of racemization and providing field-tested, actionable strategies to ensure your chiral starting materials translate into enantiomerically pure products.

Part 1: The Core Problem - Understanding Racemization

The primary pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. This process is particularly prevalent for N-alkoxycarbonyl-protected amino acids, such as those protected with the Boc group.

The mechanism proceeds as follows: the activating agent (e.g., a carbodiimide like EDC) reacts with the carboxylic acid of the Boc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then either react with the amine (morpholine) to form the desired amide bond or undergo an intramolecular cyclization to form the oxazolone. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a racemic mixture of the oxazolone, which then reacts with the amine to produce a racemic amide product.

Here is a diagram illustrating the racemization pathway:

racemization_pathway reactant reactant intermediate intermediate product product racemized racemized reagent reagent Boc_AA Boc-Amino Acid (R) Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Boc_AA->Activated_Ester + Activating Agent (e.g., EDC) Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone Intramolecular Cyclization Desired_Amide Desired Amide (R) Activated_Ester->Desired_Amide + Morpholine (Productive Pathway) Enolate Achiral Enolate Oxazolone->Enolate + Base Racemic_Amide Racemic Amide (R/S) Oxazolone->Racemic_Amide + Morpholine (Racemization Pathway) Enolate->Oxazolone Protonation Morpholine Morpholine Base Base Proton_Loss -H+ Proton_Gain +H+

Caption: Mechanism of racemization via oxazolone formation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of Boc-amino acids to morpholine, providing explanations and recommended solutions.

Issue 1: High Levels of Epimerization Detected in the Final Product

Symptoms:

  • Chiral HPLC or SFC analysis shows the presence of the undesired diastereomer.

  • NMR analysis (e.g., using a chiral shift reagent) indicates a loss of enantiomeric excess.

  • Optical rotation of the product is lower than the expected value for the pure enantiomer.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Some coupling reagents, particularly carbodiimides like EDC when used alone, are known to promote oxazolone formation and subsequent racemization.Primary Recommendation: Switch to a uronium/aminium-based coupling reagent such as HBTU, HATU, or HCTU. These reagents are generally more efficient at promoting the desired amidation over oxazolone formation. Alternative: If using a carbodiimide (e.g., EDC), it is crucial to use it in conjunction with a racemization-suppressing additive.
Absence or Ineffective Additive Additives like HOBt, HOAt, or OxymaPure work by trapping the activated intermediate to form a less reactive but more stable active ester, which is less prone to cyclization into the oxazolone.For Carbodiimide Couplings: Always include at least one equivalent of an additive. HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt. For Uronium/Aminium Reagents: While reagents like HBTU and HATU are based on HOBt and HOAt respectively, the addition of an external source of the additive can sometimes further suppress racemization.
Excessive or Strong Base The presence of a strong or excess base can accelerate the deprotonation of the oxazolone, leading to increased racemization. Tertiary amines like triethylamine (TEA) are more basic and can promote racemization more than sterically hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).Base Selection: Use a sterically hindered base like DIPEA or NMM. Stoichiometry: Use the minimum amount of base necessary to neutralize any acid salts present and to facilitate the reaction. Typically, 2-3 equivalents are sufficient.
Elevated Reaction Temperature Higher temperatures can increase the rate of oxazolone formation and subsequent racemization.Temperature Control: Start the reaction at a low temperature, typically 0 °C, and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C for a longer period may be beneficial.
Prolonged Reaction Time Leaving the reaction to stir for an extended period, especially after the desired product has formed, can lead to base-catalyzed epimerization of the product itself, although this is less common than racemization via the oxazolone.Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.
Solvent Choice The choice of solvent can influence the rates of both the desired coupling reaction and the undesired racemization pathway.Solvent Effects: Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for peptide coupling. DMF can sometimes promote racemization more than DCM due to its higher polarity, which can stabilize the enolate intermediate. Consider using DCM or a less polar solvent if racemization is a significant issue.
FAQ Section

Q1: Which coupling reagent is the "best" for coupling Boc-amino acids to morpholine with minimal racemization?

There is no single "best" reagent for all substrates, but uronium/aminium salts like HATU and HCTU are generally considered the gold standard for minimizing racemization, especially with sensitive amino acids. This is because the HOAt-based active ester formed is highly reactive towards the amine but less prone to cyclization. For a more cost-effective option, EDC in combination with OxymaPure is an excellent choice that offers low levels of racemization.

Q2: I'm coupling Boc-Pro-OH. Do I need to be concerned about racemization?

No, proline is a secondary amine, and its N-terminus is part of a five-membered ring. This conformational rigidity prevents the formation of the corresponding oxazolone. Therefore, Boc-Pro-OH is not susceptible to racemization under standard peptide coupling conditions. The same applies to other N-alkylated amino acids.

Q3: How can I quantitatively measure the level of racemization in my product?

The most reliable method is chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), using a suitable chiral stationary phase. This will allow you to separate and quantify the desired diastereomer from its epimer. Other methods include NMR spectroscopy with a chiral solvating or shift reagent, or by converting the product into a pair of diastereomers with a chiral auxiliary and analyzing the mixture by standard NMR or chromatography.

Q4: Can the order of addition of reagents make a difference?

Yes, the order of addition can be critical. The generally recommended procedure is to pre-activate the Boc-amino acid with the coupling reagent and additive for a short period (1-5 minutes) before adding the amine (morpholine). This allows for the formation of the active ester in a controlled manner, minimizing the time the highly reactive intermediate is present before the nucleophile is introduced.

Here is a workflow for selecting the optimal coupling conditions:

coupling_workflow start_node start_node decision_node decision_node process_node process_node output_node output_node start Start: Couple Boc-AA + Morpholine sensitive_aa Is the amino acid racemization-prone? start->sensitive_aa use_hatu Use HATU or HCTU with DIPEA in DMF/DCM sensitive_aa->use_hatu Yes use_edc_oxyma Use EDC/OxymaPure with DIPEA in DCM sensitive_aa->use_edc_oxyma No/Standard run_reaction Run reaction at 0°C to RT Monitor by LC-MS use_hatu->run_reaction use_edc_oxyma->run_reaction check_racemization Racemization < 2%? run_reaction->check_racemization optimize Troubleshoot: - Lower Temperature - Change Solvent - Screen Bases check_racemization->optimize No success Product acceptable check_racemization->success Yes optimize->run_reaction

Caption: Decision workflow for minimizing racemization.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling using HATU

This protocol is recommended for Boc-amino acids that are known to be sensitive to racemization.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-amino acid (1.0 eq) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.05 eq) in one portion. Stir the mixture at 0 °C for 2-3 minutes.

  • Coupling: Add morpholine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until LC-MS analysis indicates complete consumption of the starting amino acid.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Analyze the purified product for diastereomeric purity by chiral HPLC or SFC.

Protocol 2: Cost-Effective Low-Racemization Coupling using EDC/OxymaPure

This protocol is a robust and more economical alternative to using uronium salts.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Boc-amino acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) in one portion. Stir the mixture for 1-2 minutes.

  • Amine Addition: Add morpholine (1.1 eq) to the mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-16 hours, monitoring by LC-MS.

  • Work-up and Purification: Follow steps 6-8 as described in Protocol 1.

References

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Technical Support Center: Optimization of Reaction Conditions for Morpholine Amide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine amide formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Morpholine amides are valuable intermediates in organic synthesis and medicinal chemistry, but their formation can present unique challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategy for synthesizing morpholine amides.

Q1: What are the most common classes of coupling reagents for morpholine amide formation, and how do I choose between them?

A: The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and sensitivity to racemization.[3] Reagents are typically categorized into three main classes:

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used.[4] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly favored for its water-soluble urea byproduct, which simplifies purification.[5] However, carbodiimides can be less effective for hindered substrates and are prone to side reactions like N-acylurea formation and racemization.[5][6] The addition of activating agents like HOBt is strongly recommended to improve efficiency and suppress these side reactions.[5][7][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient, react quickly, and are excellent for difficult couplings, including those with sterically hindered components.[4] HATU is a popular choice due to its high reactivity and low risk of racemization.[9] COMU is a newer generation reagent that is even more efficient, safer, and often requires only one equivalent of base.[9][10]

  • Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, these offer high coupling efficiency with a low risk of racemization.[4] They are a good alternative for challenging substrates where uronium salts might fail.

Coupling Reagent Class Examples Advantages Disadvantages Best For
Carbodiimides EDC, DCC, DICCost-effective, common.[4]Slower, risk of racemization and N-acylurea formation.[5][6]Routine, scalable syntheses with non-sensitive substrates.
Uronium/Aminium Salts HATU, HBTU, COMUHigh efficiency, fast, low racemization.[4]More expensive, byproducts can be tricky to remove.[11]Difficult couplings, sterically hindered substrates, peptide synthesis.
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization.[4]More expensive, potential for phosphine-related byproducts.Complex fragments and when uronium salts are ineffective.

Q2: How do I select an appropriate solvent for my morpholine amide coupling reaction?

A: Solvent selection is primarily dictated by the solubility of your carboxylic acid, morpholine derivative, and coupling reagents.[12] However, environmental impact and ease of removal are also key considerations.

  • Commonly Used Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditionally used due to their excellent solvating properties for a wide range of substrates.[13]

  • Greener Alternatives: There is a strong push to replace DCM and DMF.[14][15] Solvents like Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF), and Acetonitrile (MeCN) have proven to be effective replacements in many cases and are environmentally preferable.[13][16]

  • Solubility is Key: Always perform a solubility test with your starting materials in the intended solvent before setting up the reaction. Poor solubility is a common cause of low conversion.

Q3: What is the role of the base in the coupling reaction, and which one should I use?

A: A non-nucleophilic organic base is essential for most amide coupling reactions. Its primary roles are:

  • To deprotonate the carboxylic acid, forming the carboxylate anion.

  • To neutralize any acidic byproducts generated during the reaction (e.g., HCl from EDC·HCl).

  • To facilitate the formation of the active ester intermediate.

The most common bases are tertiary amines like N,N-Diisopropylethylamine (DIPEA, Hünig's base) and Triethylamine (Et3N).[7] DIPEA is often preferred as it is more sterically hindered and less nucleophilic than Et3N, reducing the risk of unwanted side reactions. Typically, 2-3 equivalents of base are used.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Q: My reaction shows low conversion to the desired morpholine amide, or has failed completely. What are the probable causes and how can I fix it?

    A: This is a common issue with several potential root causes.

    • Probable Cause 1: Inefficient Carboxylic Acid Activation. The coupling reagent may not be potent enough for your specific substrate, especially if the carboxylic acid is sterically hindered or electronically deactivated.[17]

      • Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider upgrading to HATU or COMU.[4][10] These reagents are generally more effective for challenging substrates.

    • Probable Cause 2: Reagent Degradation. Coupling reagents, especially uronium salts, can be moisture-sensitive. The carboxylic acid or morpholine may also be impure.

      • Solution: Use freshly opened or properly stored reagents. Ensure all starting materials are pure and that the reaction is run under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

    • Probable Cause 3: Incorrect Order of Addition (for Uronium Reagents). Uronium salts like HATU can react with amines to form an inactive guanidinium byproduct if the amine is present before the carboxylic acid is activated.[11][12]

      • Solution: Follow the correct order of addition. Pre-activate the carboxylic acid by stirring it with the coupling reagent (e.g., HATU) and base for 5-15 minutes before adding the morpholine.[12]

    • Probable Cause 4: Steric Hindrance. If either the carboxylic acid or the morpholine derivative is highly substituted near the reacting centers, the reaction rate will be significantly slower.

      • Solution: In addition to using a stronger coupling agent, you may need to increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

G start Low or No Yield Observed q1 Are you using a uronium reagent (e.g., HATU)? start->q1 q2 Is your substrate sterically hindered? q1->q2 No sol1 Pre-activate acid with HATU/base before adding morpholine. q1->sol1 Yes q3 Are your reagents fresh and conditions anhydrous? q2->q3 No sol2 Switch to a more potent reagent (HATU/COMU). Consider gentle heating. q2->sol2 Yes sol3 Use fresh reagents. Ensure dry solvent and inert atmosphere. q3->sol3 No end Reaction Optimized q3->end Yes sol1->end sol2->end G cluster_0 Reaction Setup cluster_1 Work-up & Purification a Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent b Add Base (e.g., DIPEA, 2.0 eq) a->b c Add Coupling Reagent/ Additive (1.1-1.2 eq) b->c d Stir for Pre-activation (5-15 min at RT) c->d e Add Morpholine (1.1 eq) d->e f Monitor Reaction (TLC/LC-MS) e->f g Quench Reaction f->g Reaction Complete h Aqueous Work-up (Acid/Base/Brine Washes) g->h i Dry Organic Layer (e.g., Na2SO4) h->i j Concentrate in vacuo i->j k Purify (Chromatography/Crystallization) j->k

Sources

Strategies to avoid t-butylation of sensitive residues during Boc cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges of complex chemical workflows. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical step in Boc-based solid-phase peptide synthesis (SPPS): the final cleavage and deprotection. Specifically, we will focus on strategies to mitigate the undesired t-butylation of sensitive amino acid residues, a common side reaction that can compromise the purity and yield of your final product.

The Root of the Problem: The Tert-Butyl Cation

During the final cleavage step in Boc-SPPS, a strong acid, typically trifluoroacetic acid (TFA), is used to remove the N-terminal Boc protecting group and most side-chain protecting groups.[1] The acid-catalyzed removal of any tert-butyl-based protecting group (Boc, tBu ethers, tBu esters) proceeds via an SN1 mechanism, liberating a highly stable and electrophilic tert-butyl cation (t-Bu⁺).

This carbocation is highly reactive and will readily attack any available nucleophile. While the goal is for it to be quenched by the cleavage cocktail, it can also react with electron-rich, nucleophilic side chains of certain amino acid residues within your peptide sequence, leading to irreversible modification.[2]

Mechanism of Undesired T-Butylation

The following diagram illustrates the generation of the problematic t-butyl cation and its subsequent attack on a sensitive Tryptophan residue.

T-Butylation Mechanism cluster_0 Step 1: Boc Cleavage cluster_1 Step 2: Side Reaction Boc_Peptide R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Peptide->Protonated_Boc TFA H⁺ (from TFA) TFA->Boc_Peptide Protonation tBu_Cation tBu⁺ Protonated_Boc->tBu_Cation Cleavage Peptide R-NH₂ Protonated_Boc->Peptide CO2 CO₂ Protonated_Boc->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene + H⁺ Trp_Residue Tryptophan Side Chain (Nucleophilic Indole Ring) tBu_Cation->Trp_Residue Electrophilic Attack Alkylated_Trp t-Butyl-Tryptophan (+56 Da Adduct) Trp_Residue->Alkylated_Trp caption Generation of t-butyl cation and subsequent alkylation.

Caption: Generation of t-butyl cation and subsequent alkylation.

Troubleshooting Guide: Identifying and Solving T-Butylation Issues

This section addresses specific experimental observations and provides actionable solutions.

Q1: My mass spectrometry (MS) data shows a persistent +56 Da adduct on my peptide, especially on Tryptophan (Trp) residues. What is happening?

Answer: This is the classic signature of t-butylation. The indole side chain of Tryptophan is highly nucleophilic and is the most common victim of alkylation by the t-butyl cation.[3] The addition of a tert-butyl group (C₄H₈) adds 56 Da to the mass of the modified residue.

Probable Cause: Insufficient or inappropriate scavengers in your TFA cleavage cocktail.

Solution: Enhance your cleavage cocktail with scavengers specifically designed to trap carbocations.

  • Primary Recommendation: Use Triisopropylsilane (TIS) or Triethylsilane (TES). Silanes are excellent carbocation scavengers that work via a reductive mechanism.[4] A common and effective non-malodorous cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .

  • Alternative for Complex Peptides: For peptides also containing other sensitive residues like Cys or Met, a more robust mixture like Reagent K (TFA/Water/Phenol/Thioanisole/EDT [82.5:5:5:5:2.5]) is highly effective.[5]

  • Caution: While effective, high concentrations of silanes have been reported to potentially cause partial reduction of the tryptophan indole ring.[6] Always start with the recommended concentrations.

Q2: My Cysteine (Cys)-containing peptide shows significant S-t-butylation (+56 Da on Cys) even when I use TIS and water. How can I prevent this?

Answer: The free sulfhydryl group of Cysteine is a potent nucleophile and is highly susceptible to S-alkylation.[7] While TIS and water are good general scavengers, they are often insufficient to completely protect Cysteine, especially in sequences with multiple t-butyl protecting groups.

Probable Cause: The rate of t-butylation on the Cys thiol is faster than the rate of scavenging by TIS/water alone.

Solution: Incorporate thiol-based or thioether scavengers into your cocktail. These compounds act as more effective competitive substrates for the t-butyl cation.

  • Optimized Scavenger Strategy: A study published in Organic Process Research & Development demonstrated that adding thioethers like dimethyl sulfide (DMS) or thioanisole significantly reduces S-t-butylation.[7]

  • Recommended Protocol: Based on this research, a two-step cleavage can be highly beneficial. First, treat the resin with a milder TFA concentration containing a rich scavenger mix to gently deprotect the Cys side chain, then increase the TFA concentration for final cleavage.[7]

Experimental Protocol: Two-Step Cleavage for Cys-Containing Peptides[8]
  • Preparation: Prepare the initial cleavage cocktail: TFA/TIS/H₂O/Thioanisole/DMS (70:5:5:10:10) . For peptides prone to disulfide formation, add 1% Dithiothreitol (DTT).

  • Step 1 (Initial Cleavage): Add the cocktail to the peptide-resin and stir for 30 minutes at room temperature.

  • Step 2 (Final Cleavage): Add pure TFA to the mixture to bring the final TFA concentration to approximately 80-90%. Continue stirring for an additional 1.5 - 2 hours.

  • Work-up: Filter the resin, wash with clean TFA, and precipitate the peptide in cold diethyl ether.

Q3: After cleaving my Methionine (Met)-containing peptide, I observe a +56 Da adduct and also some oxidation (+16 Da). How do I solve both issues?

Answer: The thioether side chain of Methionine is nucleophilic and can be both alkylated by t-butyl cations and oxidized during the acidic workup.[8]

Probable Cause: Your cleavage cocktail lacks scavengers that can both quench carbocations and provide a reducing environment.

Solution: Use a scavenger cocktail containing a thioether and/or a reducing agent.

  • Primary Recommendation: Thioanisole is an excellent scavenger for protecting Methionine.[4][5] It effectively traps carbocations and helps prevent oxidation of the thioether.

  • Alternative Synthesis Strategy: During synthesis, use Fmoc-Met(O)-OH (Methionine sulfoxide). The oxidized side chain is non-nucleophilic and protected from alkylation. During the final cleavage, the sulfoxide can be reduced back to Methionine. A cocktail containing dimethyl sulfide (DMS) will facilitate this reduction.

  • Recommended Cocktail: Reagent H (TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide [81:5:5:2.5:3:2:1.5]) is specifically designed to protect Met and reduce any Met(O) that may have formed.[4]

Frequently Asked Questions (FAQs)

Q: What is the role of a scavenger?

A: A scavenger is a nucleophilic compound added to the cleavage cocktail. Its purpose is to react with and neutralize the electrophilic carbocations (like t-Bu⁺) generated during deprotection. By being present in a large molar excess, scavengers sacrificially trap these reactive species before they can modify the desired peptide.

The Protective Role of Scavengers

The diagram below illustrates how scavengers intercept the t-butyl cation, preventing it from reacting with the peptide.

Scavenger Action cluster_0 Boc Cleavage cluster_1 Protective Scavenging Boc_Peptide R-NH-Boc tBu_Cation tBu⁺ Boc_Peptide->tBu_Cation Cleavage Peptide R-NH₂ Boc_Peptide->Peptide H_plus H⁺ (TFA) H_plus->Boc_Peptide Scavenger Scavenger (e.g., TIS, EDT, Thiol) tBu_Cation->Scavenger Intercepted Trp_Residue Sensitive Residue (e.g., Trp, Cys, Met) Quenched_Cation tBu-Scavenger Adduct (Inert Product) Scavenger->Quenched_Cation Protected_Peptide Unmodified Peptide caption Scavengers neutralize the t-butyl cation.

Caption: Scavengers neutralize the t-butyl cation.

Q: How do I choose the right scavenger cocktail for my peptide?

A: The choice depends entirely on the amino acid composition of your peptide. A "one-size-fits-all" approach is often suboptimal.

Sensitive ResiduePrimary ConcernRecommended ScavengersConcentration (% v/v)Key Considerations
Tryptophan (Trp) Indole alkylationTriisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Phenol2-5% TIS, 2.5-5% EDT, 5% PhenolTIS is very effective but can cause minor indole reduction. Avoid thioanisole if Trp is present, as adducts can form.
Cysteine (Cys) S-alkylation (S-t-butylation)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), Thioanisole, DMS2.5-5% EDT/DTT, 5-10% Thioanisole/DMSThiol-based scavengers are most effective. EDT also prevents disulfide dimerization.[7][9]
Methionine (Met) S-alkylation, OxidationThioanisole, Dimethyl Sulfide (DMS)5% Thioanisole, 2-5% DMSThioanisole is highly effective at preventing both side reactions.[4][8]
Tyrosine (Tyr) Ring alkylationPhenol, Anisole5%Phenol is structurally similar and acts as an excellent competitive substrate.[4]
Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu) General t-Bu⁺ sourceWater, Triisopropylsilane (TIS)2.5-5%Water is a simple and effective scavenger for quenching the t-butyl cations generated from these common protecting groups.[4]

Q: Can I just increase the cleavage time to ensure all protecting groups are removed?

A: While complete removal is necessary, extending the cleavage time can be detrimental. Longer exposure of the deprotected peptide to the harsh acidic environment and the generated carbocations increases the probability of side reactions, including t-butylation.[7] It is generally better to optimize the scavenger cocktail than to excessively prolong the reaction time. Monitor the reaction by LC-MS if possible, and aim for the shortest time required for complete deprotection (typically 1-3 hours).[10]

References

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. ResearchGate. [Link]

  • (A) BOC deprotection mechanism with aid of a scavenger. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Alternative Purification Strategies for Polar Morpholine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of polar morpholine amides. The unique physicochemical properties of these compounds—namely their polarity and the basicity of the morpholine nitrogen—often render standard purification techniques like normal-phase silica gel chromatography or conventional reversed-phase HPLC ineffective.

This document moves beyond rudimentary protocols to provide a deep, mechanistic understanding of alternative purification strategies. We will explore troubleshooting common issues and provide detailed, field-proven protocols to empower you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles faced during the purification of polar morpholine amides.

Q1: My morpholine amide streaks badly or remains at the baseline (Rf ≈ 0) on a standard silica gel column, even with highly polar eluents like 10-20% methanol in dichloromethane. What's happening and how can I fix it?

A: This is a classic problem stemming from the basic nature of the morpholine nitrogen. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions.[1] This leads to peak tailing, streaking, or even irreversible adsorption, resulting in poor separation and low recovery.[1][2]

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most direct solution is to add a basic modifier to your mobile phase to "cap" the acidic silanol groups.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) of triethylamine to your eluent. It competes with your compound for binding to the acidic sites on the silica.[1]

    • Ammonia: Use a pre-mixed solution of 2M ammonia in methanol as your polar co-solvent. For example, a mobile phase of 5% (2M NH₃ in MeOH) in DCM is a good starting point.[3]

  • Consider an Alternative Stationary Phase: If basic modifiers don't resolve the issue or are incompatible with your molecule's stability, switch to a less acidic stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution containing a base like triethylamine.[4]

Q2: I'm using reversed-phase (RP-HPLC) with a C18 column, but my polar morpholine amide elutes in or near the void volume, showing no retention. How can I get it to stick?

A: This occurs because your highly polar analyte has a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the nonpolar C18 stationary phase.[5][6] Standard C18 columns are not designed to retain such polar molecules effectively.

Troubleshooting Steps:

  • Use a Highly Aqueous Mobile Phase: Increase the aqueous component of your mobile phase to 95% or even 100% water/buffer. Caution: Many traditional C18 columns suffer from "phase collapse" or "dewetting" under these conditions, leading to a sudden loss of retention.[7]

  • Employ a Polar-Compatible RP Column: Switch to a stationary phase specifically designed for retaining polar compounds in highly aqueous conditions.

    • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the C8 or C18 alkyl chain.[7][8] This allows the stationary phase to remain wetted in 100% aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) for retaining polar analytes.

    • Polar-Endcapped Columns: These columns feature a polar group used to cap the residual silanol groups, which also improves performance with polar analytes.[5]

  • Switch to a Fundamentally Different Technique: If the above modifications are insufficient, your compound is likely too polar for any form of reversed-phase chromatography. The best course of action is to move to a more suitable technique like HILIC or SFC, as detailed below.[5]

Decision Workflow for Purification Strategy

When faced with a challenging polar morpholine amide purification, a systematic approach is crucial. The following workflow helps guide your decision-making process from initial assessment to selecting an advanced technique.

Purification_Workflow start Crude Morpholine Amide Mixture check_solubility Assess Solubility & Polarity (TLC/LC-MS) start->check_solubility recrystallization Attempt Recrystallization check_solubility->recrystallization Crystalline solid? extraction Acid-Base Extraction Feasible? check_solubility->extraction Liquid/Oily solid recrystallization->extraction Fails end_pure Pure Compound recrystallization->end_pure Successful do_extraction Perform Acid-Base Extraction extraction->do_extraction Yes chromatography Proceed to Chromatography extraction->chromatography No/Insufficient end_further Requires Further Purification do_extraction->end_further np_check Amenable to Normal Phase (NP)? (Rf > 0 with modifier) chromatography->np_check np_flash NP Flash Chromatography (with Et3N or NH3 modifier) np_check->np_flash Yes rp_check Amenable to Reversed Phase (RP)? (Some retention on polar-RP column) np_check->rp_check No np_flash->end_pure rp_hplc Preparative RP-HPLC (Polar-embedded/endcapped column) rp_check->rp_hplc Yes advanced_techniques Move to Advanced Techniques rp_check->advanced_techniques No rp_hplc->end_pure hilic HILIC (Hydrophilic Interaction) advanced_techniques->hilic sfc SFC (Supercritical Fluid) advanced_techniques->sfc iex IEX (Ion Exchange) advanced_techniques->iex hilic->end_pure sfc->end_pure iex->end_pure

Caption: Decision tree for selecting a purification method.

Alternative Purification Techniques: In-Depth Guides

When simple troubleshooting fails, a change in purification strategy is necessary. The following techniques offer orthogonal selectivity to traditional methods and are highly effective for polar morpholine amides.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is the premier technique for separating highly polar, hydrophilic compounds.[9][10] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11][12] The mechanism involves the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the stationary phase.[12][13] More polar compounds are more strongly retained.

  • Q: Why is my peak shape poor in HILIC?

    • A: Peak shape issues often relate to the sample solvent. Dissolving your sample in a solvent stronger than the mobile phase (i.e., with too much water) can cause severe peak distortion. Expert Tip: Always dissolve your crude sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase conditions (e.g., 90-95% acetonitrile).

  • Q: My retention times are not reproducible. What's wrong?

    • A: HILIC columns require very careful and lengthy equilibration. The water layer on the stationary phase takes time to form. Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase before your first injection.[4] Small changes in the water content of your mobile phase can cause significant shifts in retention.

  • Column Selection: Start with an amide-bonded or bare silica HILIC column. Amide phases often provide excellent selectivity for polar neutral and basic compounds.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A (Organic): Acetonitrile (ACN).

    • Mobile Phase B (Aqueous): 10-20 mM ammonium formate or ammonium acetate in water. The salt is crucial for good peak shape and reproducible retention.

  • Initial Gradient Conditions:

    • Time (min) | %A (ACN) | %B (Aqueous)

    • ---|---|---

    • 0.0 | 95 | 5

    • 10.0 | 60 | 40

    • 11.0 | 60 | 40

    • 12.0 | 95 | 5

    • 15.0 | 95 | 5

  • Equilibration: Equilibrate the column at initial conditions (95% A) for at least 15 minutes before the first injection.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope. If the compound elutes too late, make the gradient steeper. If it elutes too early, make it shallower.

Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[14] Supercritical CO₂ has low viscosity and high diffusivity, which allows for very fast and efficient separations.[15][16] While CO₂ itself is nonpolar, its elution strength is tuned by adding a polar organic co-solvent (modifier), such as methanol. This makes SFC a form of normal-phase chromatography, ideal for purifying polar compounds that are soluble in alcohols. It is also considered a "green" technology due to the significant reduction in organic solvent waste.[14]

  • Q: My compound is not soluble in the supercritical CO₂/methanol mobile phase. Can I still use SFC?

    • A: Solubility is key. While SFC is powerful, the analyte must be soluble in the mobile phase. You can sometimes improve solubility by adding small amounts of additives to the modifier, such as water or amines (for basic compounds) or acids (for acidic compounds). However, if the compound is exclusively water-soluble, HILIC may be a better choice.

  • Column Selection: Start with a range of polar stationary phases. Common choices for polar compounds include bare silica, amino, or 2-ethylpyridine phases.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol.

  • Initial Gradient Conditions:

    • Time (min) | %B (Methanol)

    • ---|---

    • 0.0 | 5

    • 5.0 | 40

    • 6.0 | 40

    • 7.0 | 5

  • System Parameters:

    • Back Pressure Regulator (BPR): 120-150 bar.

    • Column Temperature: 40 °C.

    • Flow Rate: 3-4 mL/min for an analytical column.

  • Optimization: Screen different co-solvents (e.g., ethanol, isopropanol) and additives (e.g., 0.1% ammonium hydroxide or diethylamine in the modifier) to improve peak shape and selectivity for your morpholine amide.

Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net charge by exploiting electrostatic interactions with a charged stationary phase.[17] Since the morpholine nitrogen is basic (pKa of morpholinium ion is ~8.4), it will be protonated and positively charged at a pH below ~7.5. This makes it an excellent candidate for Strong Cation Exchange (SCX) chromatography.[18] The compound is loaded onto the column at low ionic strength, impurities are washed away, and the bound compound is then eluted by increasing the ionic strength (using a salt gradient) or by increasing the pH to neutralize the charge on the compound.[19][20]

This protocol is excellent for rapid cleanup using a solid-phase extraction (SPE) cartridge.

  • Cartridge Selection: Choose a strong cation exchange SPE cartridge (e.g., with a propylsulfonic acid functional group).[18]

  • Sample Preparation: Dissolve the crude reaction mixture in a solvent with low ionic strength, such as methanol or water. Adjust the pH to < 6 to ensure the morpholine amide is fully protonated.

  • Equilibration: Condition the SCX cartridge with 2-3 column volumes of methanol, followed by 2-3 column volumes of the loading solvent (e.g., methanol at pH < 6).

  • Load: Pass the prepared sample solution through the cartridge. The positively charged morpholine amide will bind to the negatively charged sorbent. Neutral and acidic impurities will pass through.

  • Wash: Wash the cartridge with 3-5 column volumes of the loading solvent to remove any remaining unbound impurities.

  • Elute: Elute the purified compound using a basic solution that neutralizes the positive charge. A common eluent is 5% ammonium hydroxide in methanol.[18]

  • Analysis: Collect the eluate and evaporate the solvent. Analyze the purity by LC-MS or TLC.

Comparison of Alternative Techniques
TechniquePrinciple of SeparationProsConsBest For...
HILIC Partitioning into an adsorbed water layer on a polar surface.[9][12]Excellent for very polar and hydrophilic compounds. High organic mobile phase enhances MS sensitivity.Requires long column equilibration. Sensitive to water content. Poor peak shape if sample solvent is mismatched.Highly water-soluble morpholine amides that are unretained by RP-HPLC.
SFC Normal-phase partitioning using supercritical CO₂ and a polar modifier.[14]Very fast separations. Reduced organic solvent consumption ("Green"). Easy solvent removal post-purification.Requires specialized equipment. Compound must be soluble in CO₂/modifier mixture. Not ideal for exclusively water-soluble compounds.Rapid purification of moderately to highly polar compounds; chiral separations.
IEX (SCX) Reversible electrostatic interaction between charged analyte and charged stationary phase.[21]Highly selective for charged molecules. High loading capacity. Excellent for cleanup (catch-and-release).Only applicable to ionizable compounds. Elution requires salts or pH change, which may need to be removed.Removing neutral or acidic impurities from a basic morpholine amide.
Modified RP-HPLC Hydrophobic interaction with enhanced polar selectivity.[7]Uses standard HPLC equipment. More robust than HILIC. Good for moderately polar compounds.Limited retention for extremely polar compounds. Phase collapse is still a risk on some columns.Morpholine amides that are "borderline" too polar for standard C18 columns.

Non-Chromatographic Alternatives

Before resorting to advanced chromatography, simpler, classical techniques should always be considered.

Recrystallization

For solid morpholine amides, recrystallization is a powerful, cost-effective, and scalable purification method.[22] The key is finding a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

  • Solvent Screening: Test polar solvents like ethanol, isopropanol, or acetonitrile.[22] For some amides, solvent mixtures like ethyl acetate/hexane or dichloromethane/ether can be effective.[23][24]

Acid-Base Extraction

This liquid-liquid extraction technique can effectively separate your basic morpholine amide from neutral or acidic byproducts.[25][26]

Extraction_Workflow start Crude mixture in Organic Solvent (e.g., EtOAc) add_acid Extract with aqueous acid (e.g., 1M HCl) start->add_acid layers Separate Layers add_acid->layers organic_layer Organic Layer (Contains Neutral/Acidic Impurities) layers->organic_layer Top/Bottom aqueous_layer Aqueous Layer (Contains Protonated Morpholine Amide Salt) layers->aqueous_layer Bottom/Top basify Basify aqueous layer (e.g., with NaOH to pH > 10) aqueous_layer->basify re_extract Re-extract with Organic Solvent basify->re_extract final_organic Final Organic Layer re_extract->final_organic dry_evaporate Dry and Evaporate final_organic->dry_evaporate product Purified Morpholine Amide dry_evaporate->product

Caption: Workflow for purification via acid-base extraction.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience Application Note. [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Lesellier, E. (2012). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Schoenmakers, P., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Jin, Y., et al. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Journal of Chromatography B, 940, 103-110. [Link]

  • Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Al-Saffar, F. Z., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 1019-1032. [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • Sauer, R., Rutz, J., & Schultz, J. (2013). Solid-Phase Extraction of Polar Compounds From Water. Tech Briefs. [Link]

  • Wikipedia. (2023). Acid–base extraction. Wikipedia. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech. [Link]

  • Agilent Technologies. (2013). Too Polar for Reversed Phase – What Do You Do? Agilent. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]

  • Cytiva Life Sciences. (2024). Ion Exchange Chromatography. Cytiva. [Link]

  • University of York. (n.d.). Solid Phase Extraction. Chemistry Teaching Labs. [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Bio-Rad. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Department of Chemistry. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Thevenon, A., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(16), 2779. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. [Link]

Sources

Technical Support Center: Stability of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate (CAS 796046-03-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound during storage and handling. By understanding its chemical vulnerabilities, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Stability Profile

The stability of this compound is primarily dictated by two key functional groups: the Tert-butyloxycarbonyl (Boc) protecting group and the morpholine amide bond .

  • Boc Protecting Group: The Boc group is notoriously acid-labile.[1][2] It is stable under neutral and basic conditions but is readily cleaved by acids, even mild ones.[2][3] Exposure to acidic environments, including acidic moisture in the atmosphere, can catalyze the removal of the Boc group, leading to the formation of the corresponding free amine and gaseous byproducts.

  • Morpholine Amide Bond: Amide bonds are generally robust but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated.[4] For this molecule, this would result in the cleavage of the morpholine moiety to yield the Boc-protected alanine and morpholine. While morpholine amides are considered operationally stable, prolonged exposure to harsh pH conditions should be avoided.[5]

The most common degradation pathway is the acid-catalyzed deprotection of the Boc group. This reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the unprotected amine.[2][6]

Caption: Primary degradation pathway via acid-catalyzed loss of the Boc group.

Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the ideal storage conditions for the solid compound?

To maximize shelf-life, the solid compound should be stored under conditions that minimize exposure to its primary degradation triggers: acid, moisture, and elevated temperatures.

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential hydrolytic and thermal degradation.[7] For long-term storage (>1 year), consider -20°C.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and acidic gases (like CO2), which can facilitate degradation.[7][9]
Container Tightly Sealed, Amber Glass VialProtects from light to prevent potential photodegradation and ensures a tight seal against moisture and air.[9]
Location DesiccatorProvides a dry environment, further protecting the hygroscopic compound from hydrolysis.[7]

Q2: I need to store the compound in solution for my experiments. What do you recommend?

Storing this compound in solution is not recommended for long periods. If necessary for short-term experimental use, the choice of solvent is critical.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure the solvent is from a freshly opened bottle or has been properly dried to minimize water content.

  • Solvents to Avoid: Protic solvents (e.g., methanol, ethanol) can participate in degradation. Acidic or basic buffered solutions should be avoided entirely unless they are part of an immediate subsequent reaction step.

  • Storage of Solutions: If a solution must be stored, even for a short period (hours to days), it should be kept under an inert atmosphere at 2-8°C and protected from light.

Q3: How can I visually tell if my compound might be degraded?

While analytical confirmation is necessary, visual cues can indicate potential degradation. The pure compound should be a white to off-white solid. Signs of degradation may include:

  • A change in color (e.g., yellowing).

  • A change in physical state, such as clumping or appearing "wet," which suggests moisture absorption.

  • A faint ammonia-like odor, which could indicate decomposition of the carbamate or amide moieties.

Section 3: Troubleshooting Guide for Stability Issues

This section addresses common problems encountered by researchers that may be linked to compound instability.

Troubleshooting Start Problem Observed: Unexpected experimental results (e.g., low yield, extra peaks in analysis) CheckPurity Step 1: Verify Purity of Starting Material (TLC, HPLC, NMR) Start->CheckPurity PurityOK Purity is High (>98%) CheckPurity->PurityOK Yes PurityBad Purity is Low / Degradants Present CheckPurity->PurityBad No InvestigateProtocol Issue is likely in the experimental protocol. Review reagents, conditions, and stoichiometry. PurityOK->InvestigateProtocol ReviewStorage Step 2: Review Storage & Handling Was it stored under inert gas? Was it desiccated? Temperature? PurityBad->ReviewStorage StorageGood Storage Conditions were Optimal ReviewStorage->StorageGood Yes StorageBad Storage Conditions were Suboptimal ReviewStorage->StorageBad No ConsiderSource Consider batch-to-batch variability or initial quality from the supplier. StorageGood->ConsiderSource SourceDegradation Degradation occurred during storage. Solution: Procure a new batch and strictly follow storage protocols. StorageBad->SourceDegradation

Caption: Troubleshooting workflow for stability-related experimental issues.

Issue: My HPLC analysis shows a new, more polar peak appearing over time.

  • Probable Cause: This is a classic sign of Boc-deprotection. The resulting free amine is significantly more polar than the Boc-protected starting material, causing it to elute earlier on a reverse-phase HPLC column.

  • Verification: Obtain a mass spectrum of the new peak. Its molecular weight should correspond to the unprotected amine (MW ≈ 158.2 g/mol ).

  • Solution: Your compound has degraded due to exposure to acidic conditions. Discard the degraded material. Procure a fresh batch and ensure it is stored under strictly anhydrous and inert conditions, as outlined in the FAQ section.

Issue: My reaction, which uses the compound as a starting material, is giving a low or inconsistent yield.

  • Probable Cause: If the purity of the starting material is compromised, the actual amount of active reagent is lower than calculated, leading to reduced yields. The deprotected amine impurity may also interfere with the reaction.

  • Verification: Before starting your synthesis, run a quick purity check on the starting material using HPLC or ¹H NMR. In the NMR, the presence of the deprotected species can be inferred by the disappearance of the large singlet around δ 1.4 ppm corresponding to the tert-butyl group's nine protons.

  • Solution: Use only starting material that has been verified as high-purity. If you suspect an older batch has degraded, it is safer to use a new, verified lot.

Section 4: Protocols for Stability Verification

A stability-indicating analytical method is one that can accurately distinguish the intact compound from its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12][13]

Protocol: HPLC Purity Analysis

This protocol provides a general starting point for assessing the purity of your compound. Method optimization may be required for your specific equipment.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a further 1:10 dilution for the final working solution (0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • The intact compound will be the major peak.

    • The primary degradation product (deprotected amine) will appear as a separate, earlier-eluting peak.

    • Calculate purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For accurate stability studies, monitor the decrease in the main peak area and the increase in impurity peaks over time.[9]

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Journal of the Tunisian Chemical Society. Stability of carbamate and organophosphorus pesticides under different storage conditions. [Link]

  • News-Medical.Net. Novel Techniques Improve Pharmaceutical Stability Testing. [Link]

  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

  • Sciencemadness.org. Ammonium carbamate. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • PubChem. Ammonium Carbamate | CH3NO2.H3N | CID 517232. [Link]

  • Thieme. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]

  • ResearchGate. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • ACS Omega. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • PubMed Central. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Morpholine Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the morpholine amide moiety has emerged as a privileged scaffold. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in many drug candidates. The synthesis of this amide bond, however, is a critical step that hinges on the appropriate selection of a coupling reagent. This guide provides an in-depth comparison of commonly employed coupling reagents for the synthesis of morpholine amides from carboxylic acids, offering insights grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Crux of the Matter: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to competing side reactions. Coupling reagents are indispensable tools that circumvent this energy barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine (in this case, morpholine).

The ideal coupling reagent should offer high efficiency, fast reaction kinetics, minimal side reactions, and generate by-products that are easily removed. The choice of reagent can significantly impact the yield, purity, and overall success of the synthesis, particularly with sterically hindered substrates or those sensitive to racemization.

A Comparative Analysis of Key Coupling Reagents

Phosphonium-Based Reagents: The Power of BOP and PyBOP

Phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have a long-standing history in peptide synthesis and are effective for general amide bond formation.

Mechanism of Action: These reagents react with the carboxylate to form an unstable phosphonium ester, which then rearranges to a more stable benzotriazolyl active ester. This active ester is then readily attacked by the amine.

Practical Insights:

  • Advantages: High reactivity and generally good yields.

  • Disadvantages: A significant drawback of BOP is the formation of the carcinogenic by-product hexamethylphosphoramide (HMPA). PyBOP was developed as a safer alternative, as its by-product is less toxic. Both can be expensive for large-scale synthesis.

Aminium/Uronium-Based Reagents: The Gold Standard - HATU, HBTU, and HCTU

Uronium-based reagents are among the most popular and effective coupling agents used in modern organic synthesis.

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HCTU: (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Mechanism of Action: These reagents react with the carboxylic acid to form an activated O-acylisourea intermediate. In the presence of a base, this intermediate is converted to a highly reactive benzotriazolyl active ester, which is then attacked by the amine. The presence of the electron-withdrawing benzotriazole moiety makes the carbonyl carbon highly electrophilic.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester OBT Active Ester Carboxylic_Acid->Active_Ester + HBTU + Base HBTU HBTU Base Base (e.g., DIPEA) Morpholine Morpholine Active_Ester->Morpholine Nucleophilic Attack Byproduct Tetramethylurea + HOBt Amide_Product Morpholine Amide Morpholine->Amide_Product

Caption: HBTU-mediated morpholine amide synthesis workflow.

Practical Insights:

  • Advantages: HATU, HBTU, and HCTU are highly efficient, leading to rapid reactions and high yields, often with minimal side products. They are particularly effective for sterically hindered substrates. HCTU is often considered more reactive and cost-effective than HBTU.

  • Disadvantages: These reagents are relatively expensive, which can be a consideration for large-scale syntheses. The by-products are generally water-soluble, facilitating their removal during aqueous workup.

Carbodiimide-Based Reagents: The Workhorse - EDC

Carbodiimides, particularly EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), are widely used due to their cost-effectiveness and ease of use. They are almost always used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress side reactions, most notably racemization in the case of chiral carboxylic acids.

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement to a stable N-acylurea by-product. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which is then cleanly converted to the desired amide upon reaction with the amine.

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide_Product Morpholine Amide HOBt_Ester->Amide_Product + Morpholine Morpholine Morpholine

Caption: EDC/HOBt-mediated amide coupling pathway.

Practical Insights:

  • Advantages: EDC is inexpensive, and the urea by-product is water-soluble, making it easy to remove during workup.

  • Disadvantages: The reaction can sometimes be sluggish with less reactive amines or sterically hindered substrates. The formation of the N-acylurea by-product can be a significant issue if HOBt is not used.

Triazine-Based Reagents: The Powerhouse - T3P®

T3P® (Propylphosphonic anhydride) has gained significant traction as a powerful and versatile coupling reagent. It is particularly noted for its high reactivity and clean reaction profiles.

Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed anhydride, which is a highly effective acylating agent. This anhydride then reacts with morpholine to furnish the desired amide.

Practical Insights:

  • Advantages: T3P® is highly efficient and often provides excellent yields where other coupling reagents may fail. The by-products are water-soluble and easily removed. It is also considered a green reagent due to its high atom economy.

  • Disadvantages: The reagent is often supplied as a solution in a solvent like ethyl acetate or DMF, which needs to be considered in the reaction setup.

Quantitative Comparison of Coupling Reagents

To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical experimental outcomes for the synthesis of a generic morpholine amide.

Coupling ReagentAdditiveTypical YieldReaction TimeKey AdvantagesKey Disadvantages
HATU Base (e.g., DIPEA)>90%1-4 hoursHigh efficiency, low racemizationHigh cost
HBTU Base (e.g., DIPEA)>90%1-4 hoursHigh efficiency, widely usedHigh cost
EDC HOBt70-90%4-16 hoursLow cost, water-soluble by-productSlower, potential for N-acylurea formation
T3P® Base (e.g., Pyridine)>95%1-3 hoursHigh reactivity, green, clean reactionOften supplied in solution

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of a morpholine amide using different coupling reagents.

Protocol 1: HATU-Mediated Coupling
  • To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂) is added HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Morpholine (1.2 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 1-4 hours).

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization to afford the desired morpholine amide.

Protocol 2: EDC/HOBt-Mediated Coupling
  • The carboxylic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.2 eq) are dissolved in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂).

  • The mixture is cooled to 0 °C in an ice bath.

  • EDC (1.2 eq) is added portion-wise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS (typically 4-16 hours).

  • Workup and purification are performed as described in Protocol 1.

Conclusion and Recommendations

The selection of a coupling reagent for morpholine amide synthesis is a multi-faceted decision that should be guided by the specific requirements of the synthetic target and the practical constraints of the project.

  • For small-scale, high-value syntheses where efficiency and speed are paramount, HATU and HBTU are excellent choices.

  • For large-scale, cost-sensitive applications, EDC/HOBt remains a viable and economical option, provided that slightly longer reaction times are acceptable.

  • T3P® stands out as a powerful and environmentally friendly alternative, particularly for challenging substrates where other reagents may fall short.

Ultimately, the optimal choice will depend on a careful evaluation of the factors outlined in this guide. It is often prudent to screen a small number of coupling reagents to identify the most effective one for a particular substrate before proceeding to a larger scale.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

A Comparative Guide to Boc vs. Fmoc Protection in the Synthesis of Morpholine-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Protecting Groups in Morpholine-Peptide Conjugate Synthesis

The conjugation of peptides with morpholine scaffolds has emerged as a compelling strategy in medicinal chemistry and drug development.[1] Morpholine rings, six-membered heterocyclic motifs containing both oxygen and nitrogen atoms, can impart favorable physicochemical properties to peptide-based therapeutics, including enhanced metabolic stability, improved pharmacokinetic profiles, and constrained conformations that can lead to higher target affinity and selectivity.[1][2] The synthesis of these hybrid molecules, however, presents unique challenges that necessitate a careful and strategic selection of protecting groups in solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive, in-depth comparison of the two most prominent Nα-amino protecting group strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of synthesizing morpholine-peptide conjugates. We will delve into the core chemical principles of each methodology, analyze their respective strengths and weaknesses concerning the stability and integrity of the morpholine moiety, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic needs.

Core Principles: A Dichotomy of Acid and Base Labile Protection

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[3][] This seemingly simple difference has profound implications for the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage and purification steps.

The Boc Strategy: A Classic Approach Rooted in Acid-Labile Protection

The Boc strategy, a pioneering method in SPPS, employs the acid-labile Boc group for the temporary protection of the Nα-amino group.[5] The repetitive deprotection of the Boc group is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][6] In contrast, the side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[6][7]

The Fmoc Strategy: A Modern Mainstay Relying on Base-Labile Protection

The Fmoc strategy, which has become the dominant approach in modern SPPS, utilizes the base-labile Fmoc group to protect the Nα-terminus.[][9] Deprotection is accomplished under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[10][11] This allows for the use of acid-labile side-chain protecting groups, such as tert-butyl (tBu), which can be cleaved simultaneously with the peptide from the resin using TFA.[10][12]

Head-to-Head Comparison for Morpholine-Peptide Conjugate Synthesis

The choice between Boc and Fmoc for the synthesis of morpholine-peptide conjugates is not merely a matter of preference but a critical decision that can significantly impact the yield, purity, and overall success of the synthesis. The presence of the morpholine ring introduces specific chemical considerations that must be carefully evaluated.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection Moderately strong acid (e.g., 50% TFA in DCM)[6]Mild base (e.g., 20% piperidine in DMF)[9][10]
Side-Chain Protection Benzyl-based (Bzl), removed by strong acid (HF, TFMSA)[7]Acid-labile (e.g., tBu, Trt), removed by TFA[][10]
Final Cleavage Strong acid (HF, TFMSA)[6][7]Moderate acid (TFA)[9]
Orthogonality Quasi-orthogonal (different strengths of acid)[12]Fully orthogonal (base vs. acid)[][12]
Automation More challenging due to harsh reagentsReadily automated[10]
Side Reactions Alkylation of sensitive residues (Met, Trp) by carbocations, acid-catalyzed side reactions[7][13]Aspartimide formation, diketopiperazine formation, dibenzofulvene adducts[14][15]
Key Considerations for Morpholine-Containing Peptides:
  • Morpholine Ring Stability: The stability of the morpholine ring under the respective deprotection conditions is a paramount concern. While the morpholine moiety is generally stable, the repeated exposure to strong acids in the Boc strategy could potentially lead to side reactions, especially if the morpholine is part of a more complex or sensitive structure. The milder, basic conditions of the Fmoc strategy are generally considered more benign to a wider range of functional groups and may offer an advantage in preserving the integrity of the morpholine ring.[]

  • Side Reaction Profile: The choice of strategy can influence the prevalence of common side reactions in peptide synthesis.

    • Aspartimide Formation: This side reaction, particularly problematic in sequences containing Asp-Gly or Asp-Ser, is catalyzed by bases.[14] While a concern in Fmoc-SPPS, recent studies have shown that using morpholine itself as the deprotection agent can significantly suppress aspartimide formation.[16][17][18] This presents a unique advantage for the Fmoc strategy in the context of morpholine-peptide conjugates.

    • Alkylation: The generation of carbocations during the acidolytic cleavage in Boc-SPPS can lead to the alkylation of sensitive residues like methionine and tryptophan.[7][13] The use of scavengers is crucial to mitigate this.

  • Synthesis of Morpholino Oligonucleotides: Notably, the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are synthetic analogs of nucleic acids with a morpholine backbone, has been successfully demonstrated using Fmoc chemistry.[19][20][21][22] This provides strong evidence for the compatibility of the Fmoc strategy with the synthesis of molecules containing repeating morpholine units.

Experimental Workflows: A Visual Guide

The following diagrams, generated using Graphviz, illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis workflows.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 1. Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Neutralization->Coupling 2. Washing Washing (DCM/DMF) Coupling->Washing 3. Washing->Deprotection Repeat n times Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage Completion Start Resin-Bound Peptide (Boc-AA-Resin) Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Amino Acid Coupling (e.g., HCTU/DIEA) Deprotection->Coupling 1. Washing Washing (DMF) Coupling->Washing 2. Washing->Deprotection Repeat n times Final_Cleavage Final Cleavage & Deprotection (TFA/Scavengers) Washing->Final_Cleavage Completion Start Resin-Bound Peptide (Fmoc-AA-Resin) Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing Boc and Fmoc solid-phase peptide synthesis. These are generalized protocols and may require optimization based on the specific peptide sequence and the nature of the morpholine conjugate.

Protocol 1: Boc Solid-Phase Peptide Synthesis
  • Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

  • Deprotection:

    • Swell the resin in dichloromethane (DCM).

    • Treat the resin with 50% TFA in DCM for 2 minutes.[23]

    • Drain and repeat the treatment for 5-10 minutes.[23]

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM three times to neutralize the TFA salt.[23]

    • Wash the resin with DCM.

  • Coupling:

    • Dissolve the next Boc-protected amino acid (3-4 equivalents) and a coupling agent such as HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage:

    • Dry the resin thoroughly.

    • Treat the resin with a cleavage cocktail, typically HF with scavengers (e.g., anisole, p-cresol), in a specialized HF apparatus.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc Solid-Phase Peptide Synthesis
  • Resin Preparation: Start with a suitable resin, such as Wang or Rink Amide resin, pre-loaded with the C-terminal amino acid.

  • Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 2 minutes.[23][24]

    • Drain and repeat the treatment for 5-10 minutes.[23][24]

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve the next Fmoc-protected amino acid (3-4 equivalents) and a coupling agent such as HCTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin or Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • Dry the resin thoroughly.

    • Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), for 2-4 hours.[24]

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for the synthesis of morpholine-peptide conjugates is a nuanced decision that depends on several factors, including the specific peptide sequence, the nature of the morpholine-containing building block, and the available laboratory infrastructure.

The Fmoc strategy is generally recommended for the synthesis of most morpholine-peptide conjugates due to its milder reaction conditions, which are less likely to compromise the integrity of the morpholine ring and are compatible with a wider range of sensitive functionalities. [][9] The successful application of Fmoc chemistry in the synthesis of morpholino oligonucleotides further supports its suitability for this class of molecules.[19][20] Furthermore, the potential to use morpholine as a deprotection reagent to mitigate aspartimide formation presents a compelling advantage.[16][17][18]

The Boc strategy, while a robust and effective method, may be better suited for certain challenging sequences, such as those prone to aggregation, where the strong acidic conditions can help to disrupt secondary structures. [14][25] However, careful consideration must be given to the potential for acid-catalyzed side reactions involving the morpholine moiety.

Ultimately, the optimal strategy should be determined on a case-by-case basis, and small-scale pilot syntheses may be warranted to evaluate the efficiency and purity of the desired morpholine-peptide conjugate under both Boc and Fmoc conditions. This empirical approach, guided by the principles outlined in this guide, will enable researchers to confidently and successfully synthesize these promising therapeutic candidates.

References

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... - ResearchGate. Available at: [Link]

  • Basic Peptides synthesis introduction - LifeTein®. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Available at: [Link]

  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis - ACS Publications. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. Available at: [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. Available at: [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Representative examples of natural products and drugs containing a morpholine ring. - ResearchGate. Available at: [Link]

  • Representative syntheses of morpholine-derived compounds starting from... - ResearchGate. Available at: [Link]

  • Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides - Morressier. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer - ChemRxiv. Available at: [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF - ResearchGate. Available at: [Link]

  • A schematic representation of peptide synthesis using Boc protected... - ResearchGate. Available at: [Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - Gene Tools. Available at: [Link]

  • Representative morpholine ring formation. Reagents and conditions: a)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

A Multi-Technique Approach to Confirming the Structure of tert-Butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate (CAS 796046-03-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive framework for the structural elucidation of CAS 796046-03-2, identified as tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate, utilizing a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3] We will delve into the rationale behind experimental choices, present detailed protocols, and explore how the resulting data provides a self-validating system for structural verification.

Chemical Identity of CAS 796046-03-2

  • Chemical Name: this compound[1]

  • Molecular Formula: C12H22N2O4[1]

  • Molecular Weight: 258.32 g/mol [1]

  • Structure:

The Analytical Strategy: A Symbiotic Approach

The structural confirmation of an organic molecule like CAS 796046-03-2 relies on obtaining orthogonal data that, when combined, leave no room for ambiguity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry offers precise molecular weight determination and fragmentation patterns that reveal key structural motifs.

Logical Workflow for Structural Confirmation

Caption: Workflow for the structural elucidation of CAS 796046-03-2.

Part 1: Mass Spectrometry – Unveiling the Molecular Blueprint

Mass spectrometry serves as the initial and crucial step in confirming the molecular weight and elemental composition of the target compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. The choice of solvent should be compatible with the ionization technique.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Analysis Mode: Operate in positive ion mode, as the presence of nitrogen atoms in the morpholine and carbamate moieties makes the molecule susceptible to protonation, forming the [M+H]⁺ adduct.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500) to ensure the detection of the molecular ion and any potential adducts.

Expected Data and Interpretation
ParameterExpected ValueRationale
Molecular Formula C12H22N2O4As per literature.[1]
Monoisotopic Mass 258.1579Calculated for C12H22N2O4.
Observed [M+H]⁺ ~259.1658Protonated molecular ion.
Observed [M+Na]⁺ ~281.1477Potential sodium adduct.

The high-resolution data should confirm the elemental composition to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the molecular formula.

Part 2: NMR Spectroscopy – Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments will be employed to map out the complete atomic connectivity of CAS 796046-03-2.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Experiments to be Performed:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) correlations through bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~5.0-5.5Broad Singlet1HNH (Carbamate)Exchangeable proton, often broad.
~4.5-4.8Quartet1HCH (Alanine moiety)Coupled to the adjacent methyl group.
~3.5-3.8Multiplet8HCH₂ (Morpholine)Overlapping signals from the four methylene groups.
~1.4Singlet9HC(CH₃)₃ (Boc group)Chemically equivalent protons with no adjacent protons to couple with.
~1.2Doublet3HCH₃ (Alanine moiety)Coupled to the adjacent methine proton.
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm)AssignmentRationale
~170-175C=O (Amide)Typical chemical shift for an amide carbonyl.
~155-160C=O (Carbamate)Characteristic chemical shift for a carbamate carbonyl.
~80C(CH₃)₃ (Boc group)Quaternary carbon of the tert-butyl group.
~66-68O-CH₂ (Morpholine)Methylene carbons adjacent to the oxygen atom.
~48-52N-CH₂ (Morpholine)Methylene carbons adjacent to the nitrogen atom.
~45-50CH (Alanine moiety)Methine carbon of the alanine residue.
~28C(CH₃)₃ (Boc group)Methyl carbons of the tert-butyl group.
~18CH₃ (Alanine moiety)Methyl carbon of the alanine residue.

2D NMR for Unambiguous Assignments

  • COSY: Will show a clear correlation between the alanine CH proton (~4.5-4.8 ppm) and the alanine CH₃ protons (~1.2 ppm).

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

NMR Workflow Diagram

Caption: Step-by-step workflow for NMR-based structural analysis.

Comparison with Alternative Techniques

While NMR and MS are the gold-standard for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the N-H bond (carbamate), C=O bonds (amide and carbamate), and C-O bonds (ether in morpholine). However, it does not provide detailed connectivity information.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the absolute and unambiguous three-dimensional structure. However, obtaining high-quality crystals can be a significant challenge.

References

  • Arran Chemical Company. tert-Butyl (1-morpholino-1-oxopropan-2-yl)carbamate. [Link]

  • Chemspace. This compound. [Link]

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A Senior Application Scientist's Guide to Boc-Protected Amine Deprotection: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread use stems from its stability across a range of nucleophilic and basic conditions, yet its facile cleavage under acidic and other specific conditions allows for strategic unmasking of the amine.[1][2] However, the very diversity of deprotection protocols can be a double-edged sword, making the selection of an optimal method for a given substrate and synthetic strategy a critical decision. This guide provides a comparative analysis of common and emerging Boc deprotection methodologies, grounded in experimental data and mechanistic insights, to empower researchers in making informed choices.

The Workhorse: Acidic Deprotection Protocols

Acid-catalyzed cleavage remains the most prevalent method for Boc group removal. The underlying mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the collapse of the tetrahedral intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Trifluoroacetic Acid (TFA): The Classic Choice

Trifluoroacetic acid is a powerful reagent for Boc deprotection, often used in dichloromethane (DCM) at concentrations ranging from 20-50%.[3] Its volatility simplifies post-reaction work-up, making it a favorite in solid-phase peptide synthesis.

Experimental Protocol: TFA Deprotection

  • Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (5-10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (1.0 mL, ~50% v/v) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with a solvent like toluene or methanol to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Causality and Considerations: The strong acidity of TFA ensures rapid deprotection. However, this can be a drawback for substrates bearing other acid-sensitive functional groups. A significant issue with acidic deprotection is the generation of the electrophilic tert-butyl cation, which can lead to unwanted alkylation of nucleophilic residues in the substrate, such as tryptophan or methionine.[4] To mitigate this, scavengers like triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap the carbocation.

Hydrochloric Acid (HCl) in Dioxane: A Cost-Effective Alternative

A 4M solution of HCl in 1,4-dioxane is another widely used reagent for Boc deprotection, offering a more economical option than TFA.[5]

Experimental Protocol: HCl/Dioxane Deprotection

  • To a solution or suspension of the Boc-protected amine (1.0 mmol) in a minimal amount of an appropriate solvent (e.g., methanol, dichloromethane), add a 4M solution of HCl in 1,4-dioxane (2-5 mL, 8-20 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.[6]

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[5] Alternatively, the solvent can be removed under reduced pressure.

Causality and Considerations: While effective, HCl in dioxane can be less selective than TFA for some substrates. The reaction times are generally longer compared to TFA. The use of dioxane, a potential peroxide-former, also warrants caution.

Milder Approaches: Lewis Acid-Mediated Deprotection

For substrates that are sensitive to strong Brønsted acids, Lewis acids provide a milder alternative. These reagents function by coordinating to the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond and facilitates its cleavage.

Caption: General mechanism of Lewis acid-mediated Boc deprotection.

Zinc Bromide (ZnBr₂): A Selective Reagent

Zinc bromide is a notable example of a Lewis acid used for Boc deprotection, offering good selectivity, particularly for secondary amines.

Experimental Protocol: Zinc Bromide Deprotection

  • Dissolve the Boc-protected amine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).

  • Add zinc bromide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can be longer, often requiring several hours to days.

  • Upon completion, quench the reaction with an aqueous solution of a mild base (e.g., saturated NaHCO₃ or Na₂CO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the deprotected amine.

Causality and Considerations: The dual role of the zinc center in promoting Boc deprotection and potentially activating other functional groups can be harnessed in tandem reactions.[4] The milder conditions are advantageous for sensitive substrates, though the longer reaction times can be a drawback.

Neutral and Alternative Deprotection Strategies

Moving away from acidic conditions entirely, several neutral or milder protocols have been developed, driven by the need for greater functional group tolerance and greener chemistry.

Thermal Deprotection: A Catalyst-Free Approach

The Boc group can be cleaved by simple thermolysis, which proceeds through a fragmentation mechanism to yield the free amine, carbon dioxide, and isobutylene.[1]

cluster_thermal Thermal Deprotection Mechanism Boc_Amine R-NH-Boc Transition_State Six-membered Transition State Boc_Amine->Transition_State Heat Heat Δ Amine R-NH₂ Transition_State->Amine Elimination CO2 CO₂ Isobutylene Isobutylene Fragmentation Fragmentation

Caption: Proposed mechanism of thermal Boc deprotection.

Experimental Protocol: Thermal Deprotection in Water

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1-2 mL) in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. For many substrates, the reaction is complete within 15-30 minutes.[7]

  • Cool the reaction mixture to room temperature.

  • If the product is organic-soluble, extract with a suitable solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate.

  • If the product is water-soluble, further purification such as lyophilization or chromatography may be required.

Causality and Considerations: Thermal deprotection is an attractive green alternative as it avoids the use of catalysts and harsh reagents. However, the high temperatures required (often >150 °C in organic solvents) can be detrimental to thermally sensitive substrates.[1] Continuous flow reactors can offer better control over high-temperature reactions.[8] The efficiency of thermal deprotection is substrate-dependent, with N-Boc heteroaryl and aryl amines generally deprotecting more readily than N-Boc alkyl amines.[8] Secondary N-Boc amines also tend to be more labile than primary ones under thermal conditions.[8]

Trimethylsilyl Iodide (TMSI): A Potent Reagent

Trimethylsilyl iodide is a powerful reagent for the cleavage of carbamates under neutral conditions. It is particularly useful for deprotecting Boc groups in the presence of other acid-labile functionalities.

Experimental Protocol: TMSI Deprotection

  • Dissolve the Boc-protected amine (1.0 mmol) in a dry, inert solvent such as dichloromethane or acetonitrile (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add trimethylsilyl iodide (1.2-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC. Reaction times typically range from 15 minutes to a few hours.

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Remove the solvent under reduced pressure to obtain the crude product. The product is often the hydroiodide salt of the amine.

  • For purification, the residue can be triturated with diethyl ether or recrystallized.

Causality and Considerations: The mechanism involves the initial silylation of the carbamate oxygen, followed by the nucleophilic attack of the iodide ion on the tert-butyl group. The resulting trimethylsilyl carbamate is unstable and readily decomposes to the free amine and carbon dioxide upon workup. The high reactivity of TMSI necessitates careful handling under anhydrous conditions.

Comparative Analysis of Deprotection Protocols

The choice of a deprotection protocol is a multifactorial decision that depends on the substrate's stability, the presence of other functional groups, and the desired scale and efficiency of the reaction.

Method Reagents/Conditions Typical Reaction Time Advantages Disadvantages
TFA 20-50% TFA in DCM, 0 °C to RT0.5 - 4 h[2]Highly effective, volatile, good for SPPS.Corrosive, toxic, can cleave other acid-labile groups, risk of t-butylation.[2]
HCl/Dioxane 4M HCl in dioxane, RT1 - 12 h[6]Cost-effective, readily available.Can be less selective, longer reaction times, potential for chlorinated byproducts.
Zinc Bromide ZnBr₂ in DCM, RTHours to daysMilder than strong acids, good for sensitive substrates.Long reaction times, requires stoichiometric Lewis acid.
Thermal (Water) Refluxing water (100 °C)< 30 min[7]Environmentally benign, catalyst-free.Limited to water-stable substrates.
Thermal (Organic) >150 °C in solvents like TFE, MeOH30 min - 1 h (flow)[8]Catalyst-free, rapid at high temperatures.Requires high temperatures, risk of side reactions for sensitive substrates.[1]
TMSI TMSI in DCM or MeCN, RT0.25 - 2 hNeutral conditions, highly effective, good for acid-sensitive substrates.Reagent is moisture-sensitive and corrosive.
Oxalyl Chloride (COCl)₂ in MeOH, RT1 - 4 h[9]Mild, tolerant of many functional groups.Reagent is toxic and moisture-sensitive, generates CO as a byproduct.

Experimental Workflows

cluster_workflow_acidic Workflow: Acidic Deprotection (TFA) Start_A Dissolve Boc-amine in DCM Step1_A Cool to 0 °C Start_A->Step1_A Step2_A Add TFA dropwise Step1_A->Step2_A Step3_A Stir at 0 °C, then RT Step2_A->Step3_A Step4_A Monitor by TLC/LC-MS Step3_A->Step4_A Step5_A Concentrate in vacuo Step4_A->Step5_A Step6_A Neutralize and Extract (optional) Step5_A->Step6_A End_A Isolated Amine Step6_A->End_A

Caption: Experimental workflow for a typical acidic Boc deprotection.

cluster_workflow_neutral Workflow: Thermal Deprotection (Water) Start_N Suspend Boc-amine in Water Step1_N Heat to Reflux (100 °C) Start_N->Step1_N Step2_N Stir vigorously Step1_N->Step2_N Step3_N Monitor by TLC Step2_N->Step3_N Step4_N Cool to RT Step3_N->Step4_N Step5_N Extract with Organic Solvent Step4_N->Step5_N Step6_N Dry and Concentrate Step5_N->Step6_N End_N Isolated Amine Step6_N->End_N

Caption: Experimental workflow for a catalyst-free thermal deprotection.

Conclusion

The selection of a Boc deprotection protocol is a nuanced decision that requires careful consideration of the substrate's properties and the overall synthetic context. While traditional acidic methods with TFA and HCl remain reliable and effective, the development of milder Lewis acid-mediated and neutral protocols, including thermal and TMSI-based methods, has significantly expanded the chemist's toolkit. For acid-sensitive substrates, these alternative methods offer a clear advantage. As green chemistry principles become increasingly important, catalyst-free thermal methods, particularly in water, present an attractive option for suitable substrates. By understanding the mechanisms, advantages, and limitations of each protocol, researchers can strategically navigate the deprotection step, ensuring the successful synthesis of their target molecules.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

  • Donlon, C., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1437–1445. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. WordPress. [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Validation of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the molecular integrity of synthetic intermediates is paramount. Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is a key building block, combining a Boc-protected alanine core with a morpholine amide moiety. This structure is frequently utilized in the synthesis of complex molecules, including potent enzyme inhibitors and other therapeutic agents.[1][2] Ensuring its purity is not merely a quality control checkpoint; it is a foundational requirement for the reproducibility of synthetic routes, the validity of biological screening data, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of this specific carbamate. We move beyond simple protocol listings to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach integrates chromatographic and spectroscopic methods to build a robust, multi-faceted purity profile.

The Analytical Challenge: Potential Impurities

A robust validation strategy begins with understanding what one is looking for. The synthesis of the target compound, typically involving the coupling of Boc-L-alanine with morpholine, can introduce several classes of impurities.[3]

  • Starting Materials: Unreacted Boc-L-alanine or morpholine.

  • Reagent-Related Byproducts: Byproducts from coupling agents (e.g., dicyclohexylurea (DCU) if DCC is used).[3]

  • Side-Reaction Products: Di-acylated species or products resulting from the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group.[4][5]

  • Degradation Products: Hydrolysis of the amide or carbamate bond under improper storage or handling conditions.

Our analytical approach must be capable of resolving and detecting these diverse chemical entities.

Orthogonal Purity Assessment: A Multi-Technique Workflow

No single analytical method can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings.

Purity_Workflow cluster_synthesis Synthesis & Crude Product cluster_validation Purity Validation Workflow Crude Crude Synthesized Product TLC Qualitative Screen: Thin-Layer Chromatography (TLC) Crude->TLC Fast Screening HPLC Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC-UV) TLC->HPLC Proceed if single spot LCMS Impurity Identification: LC-Mass Spectrometry (LC-MS) HPLC->LCMS Characterize impurities NMR Structural Confirmation & Quantitative Purity (qNMR): NMR Spectroscopy HPLC->NMR Confirm structure & quantify Final Certified Pure Compound LCMS->Final NMR->Final

Sources

The Morpholine Moiety: A Guide to Assessing its Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold," a structural component frequently found in bioactive molecules and approved drugs.[1][2] Its prevalence is not coincidental but rather a testament to its favorable physicochemical and metabolic properties that can significantly enhance the drug-like qualities of a molecule.[3] This guide provides a comprehensive framework for assessing the impact of incorporating a morpholine ring into a lead compound, offering both the theoretical underpinnings and the practical experimental protocols to quantify its effects.

The Rationale: Why Morpholine?

The decision to incorporate a morpholine ring is often driven by the need to address common challenges in drug development, such as poor solubility, metabolic instability, and off-target toxicity. The unique structural features of morpholine, a six-membered heterocycle containing both an oxygen and a nitrogen atom, offer several advantages over other cyclic amines like piperidine and piperazine.[4][5]

The oxygen atom introduces a polar functional group, which can improve aqueous solubility and act as a hydrogen bond acceptor, potentially enhancing binding affinity to a biological target.[6] Simultaneously, the nitrogen atom provides a point for substitution and can modulate the basicity of the molecule.[1] This combination of features in a conformationally flexible chair-like structure allows the morpholine ring to positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[6]

A Comparative Framework: Morpholine vs. Alternative Scaffolds

The true value of the morpholine moiety is best understood through a comparative lens. When optimizing a lead compound, medicinal chemists often consider a range of saturated heterocycles. Here, we present a comparative overview of morpholine against two common alternatives: piperidine and piperazine.

FeatureMorpholinePiperidinePiperazineRationale for Comparison
Structure Tetrahydro-1,4-oxazineHexahydropyridineHexahydropyrazineThe presence of an oxygen atom in morpholine significantly alters its electronic and steric properties compared to the all-carbon ring of piperidine and the second nitrogen in piperazine.
Aqueous Solubility Generally higherGenerally lowerVariable, can be highThe ether oxygen in morpholine can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to the more lipophilic piperidine.[4] Piperazine's two nitrogen atoms can also enhance solubility.
Metabolic Stability Often more stableCan be susceptible to N-dealkylation and ring oxidationCan be susceptible to N-dealkylation at both nitrogensThe electron-withdrawing effect of the oxygen atom in morpholine can make the adjacent nitrogen less prone to oxidative metabolism compared to piperidine.[4]
Basicity (pKa of conjugate acid) ~8.4~11.2~9.8 (first protonation), ~5.6 (second protonation)Morpholine is less basic than piperidine, which can be advantageous in reducing off-target effects related to high basicity. Piperazine's two basic centers can be a liability or an asset depending on the target.
Blood-Brain Barrier (BBB) Permeability Can improve BBB penetrationVariable, often good due to lipophilicityCan be limited by polarityThe balanced lipophilic-hydrophilic nature of morpholine can be beneficial for achieving the right properties for CNS penetration.[6]

The following sections will provide the experimental workflows to quantify these differences for your specific compounds.

Experimental Workflows for Comparative Assessment

To rigorously evaluate the impact of the morpholine moiety, a series of standardized in vitro assays should be performed. The following protocols are designed to be self-validating and provide a clear, step-by-step guide for generating robust and reproducible data.

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a compound, which is a critical factor for its absorption and distribution. This protocol outlines a high-throughput kinetic solubility assay.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds (morpholine-containing and analogues with piperidine, piperazine, etc.) in 100% DMSO to a final concentration of 10 mM.

  • Assay Plate Preparation:

    • In a 96-well plate, add 1.5 µL of each 10 mM compound stock solution in triplicate.

    • Include a blank control (1.5 µL of DMSO without compound).

  • Incubation:

    • To each well, add 148.5 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.

  • Sample Analysis (UV-Vis Spectrophotometry):

    • After incubation, measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound).

    • For compounds that have precipitated, the absorbance will be lower than for soluble compounds.

    • Alternatively, centrifuge the plate to pellet the precipitate and measure the absorbance of the supernatant.

  • Data Analysis:

    • Calculate the percentage of compound remaining in solution relative to a control plate where no precipitation is expected (e.g., by diluting the stock in a solvent where it is highly soluble).

    • Solubility can be reported as the concentration at which the compound starts to precipitate.

Causality Behind Experimental Choices:

  • Kinetic vs. Thermodynamic Solubility: This kinetic assay is a high-throughput method suitable for early-stage drug discovery, providing a rapid assessment of solubility under conditions that mimic the initial dissolution of a compound.[7]

  • DMSO Concentration: A 1% DMSO concentration is a standard in such assays, balancing the need to pre-dissolve the compound with minimizing the co-solvent effect on aqueous solubility.

  • PBS pH 7.4: This buffer mimics physiological pH, providing a more relevant measure of solubility in a biological context.

Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major determinants of drug clearance. This protocol uses liver microsomes as a source of these enzymes.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw human or rat liver microsomes on ice. Dilute the microsomes to a final protein concentration of 1 mg/mL in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compounds to the microsomal suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution to each well.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are a subcellular fraction containing a high concentration of CYP enzymes, providing a cost-effective and reproducible in vitro system for studying Phase I metabolism.[9]

  • NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique that allows for accurate quantification of the parent drug in a complex biological matrix.

Target Binding Affinity Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Kd) of a compound to its purified target protein. This assay is crucial for understanding the potency of a compound and for establishing a structure-activity relationship.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled version of a known ligand for the target protein (the "tracer").

    • Prepare a series of dilutions of the test compounds (morpholine-containing and analogues).

    • Prepare the purified target protein at a constant concentration in a suitable assay buffer.

  • Assay Plate Preparation:

    • In a black, low-volume 384-well plate, add the tracer at a fixed, low concentration to all wells.

    • Add the serially diluted test compounds to the wells.

    • Include controls for no protein (tracer only) and no competitor (tracer and protein).

  • Incubation:

    • Initiate the binding reaction by adding the target protein to all wells (except the "tracer only" control).

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (FP) of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The binding of the tracer to the protein will result in a high FP signal.

    • The test compounds will compete with the tracer for binding to the protein, leading to a decrease in the FP signal.

    • Plot the FP signal as a function of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of the test compound that displaces 50% of the tracer).

    • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Fluorescence Polarization: This is a homogeneous assay (no separation of bound and free ligand required) that is well-suited for high-throughput screening and affinity determination.[10]

  • Competition Format: This format allows for the determination of the binding affinity of unlabeled compounds.

  • Cheng-Prusoff Equation: This equation provides a more accurate measure of binding affinity by taking into account the concentration and affinity of the fluorescent tracer.

Visualizing the Impact: Diagrams and Data

The Morpholine Advantage: A Conceptual Workflow

The following diagram illustrates the central role of the morpholine moiety in improving the drug-like properties of a lead compound.

Morpholine_Advantage cluster_properties Physicochemical & PK/PD Properties Lead Lead Compound (e.g., with Piperidine) Morpholine Morpholine-containing Analogue Lead->Morpholine Incorporate Morpholine Improved_Properties Improved Properties Morpholine->Improved_Properties Leads to Biological_Activity Enhanced Biological Activity Improved_Properties->Biological_Activity Results in Solubility Increased Solubility Stability Improved Metabolic Stability Permeability Optimized BBB Permeability

Caption: The incorporation of a morpholine moiety can lead to improved physicochemical and pharmacokinetic properties, ultimately resulting in enhanced biological activity.

Case Study: Gefitinib (Iressa®)

Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[11] Its structure features a morpholine-containing side chain that is crucial for its activity and pharmacokinetic profile.

Gefitinib_SAR Gefitinib Gefitinib Quinazoline Core Anilino Group Morpholine Side Chain EGFR_Binding EGFR Kinase Binding Pocket Gefitinib->EGFR_Binding Binds to Solubility_PK Solubility and Pharmacokinetics Gefitinib:f0->Solubility_PK Enhances

Caption: The morpholine side chain of Gefitinib contributes to its solubility and overall pharmacokinetic profile, which is essential for its efficacy as an oral medication.

Case Study: Linezolid

Linezolid is an oxazolidinone antibiotic that is effective against multidrug-resistant Gram-positive bacteria.[7] The morpholine ring in linezolid is a key structural feature that contributes to its antibacterial activity and favorable safety profile.[12]

Linezolid_SAR Linezolid Linezolid Oxazolidinone Core Morpholine Moiety Acetamide Group Ribosome Bacterial Ribosome (50S subunit) Linezolid->Ribosome Binds to PK_Profile Favorable Pharmacokinetic Profile Linezolid:f0->PK_Profile Contributes to

Caption: The morpholine moiety in Linezolid is integral to its structure, contributing to its favorable pharmacokinetic properties and allowing the oxazolidinone core to effectively bind to the bacterial ribosome.

Data Summary and Interpretation

The following tables provide illustrative data based on the expected outcomes of the experimental workflows described above. These tables are intended to serve as a template for presenting your own experimental results.

Table 1: Comparative Solubility Data

CompoundHeterocyclic MoietyKinetic Solubility (µM in PBS, pH 7.4)
Lead Compound Piperidine15
Analogue 1 Morpholine 75
Analogue 2 Piperazine50

Interpretation: The incorporation of a morpholine ring (Analogue 1) resulted in a significant increase in aqueous solubility compared to the parent compound with a piperidine moiety. This is a commonly observed trend and is attributed to the hydrogen bonding capacity of the morpholine's oxygen atom.[4]

Table 2: Comparative Metabolic Stability Data

CompoundHeterocyclic MoietyHalf-life (t½) in Human Liver Microsomes (min)
Lead Compound Piperidine25
Analogue 1 Morpholine > 60
Analogue 2 Piperazine40

Interpretation: The morpholine-containing analogue (Analogue 1) exhibited enhanced metabolic stability compared to the piperidine and piperazine analogues. This suggests that the morpholine ring is less susceptible to CYP-mediated metabolism, which could translate to a longer in vivo half-life.[4]

Table 3: Comparative Binding Affinity Data

CompoundHeterocyclic MoietyBinding Affinity (Ki) for Target X (nM)
Lead Compound Piperidine50
Analogue 1 Morpholine 10
Analogue 2 Piperazine85

Interpretation: The introduction of the morpholine ring (Analogue 1) led to a 5-fold improvement in binding affinity for the target protein. This could be due to the morpholine's oxygen atom forming a key hydrogen bond within the binding site.

Conclusion

The morpholine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of lead compounds. Its ability to favorably modulate solubility, metabolic stability, and target binding affinity makes it a go-to scaffold in modern drug discovery. By employing the systematic experimental approach outlined in this guide, researchers can generate the robust, comparative data needed to make informed decisions and accelerate the development of new therapeutics. The provided protocols and illustrative data serve as a comprehensive resource for any scientist seeking to harness the "privileged" nature of the morpholine ring.

References

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Batra, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Singh, G., et al. (2024).
  • Reddy, P. K., et al. (2010). Synthesis of Antibiotic Linezolid Analogues. Rasayan Journal of Chemistry, 3(3), 434-440.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Bode, J. W. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 854-857.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96 –Well Protocol. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure–activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • PubMed. (2011). In vitro solubility assays in drug discovery. Available from: [Link]

  • Reddy, P. K., et al. (2010). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem, 3(3), 434-440.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]

  • MDPI. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

  • G. M. D. D. R. G. C. M. A. C. M. D. E. M. S. A. G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-576.
  • NIH. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available from: [Link]

  • PubChem. (n.d.). Gefitinib. Available from: [Link]

  • NIH. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Available from: [Link]

  • Khamitova, E. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

Sources

A Comparative Guide to Orthogonal Protection Strategies Involving Boc-Ala-Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Orthogonality Landscape in Peptide Synthesis

In the intricate world of peptide synthesis, the success of constructing a target sequence hinges on a meticulously planned strategy of selective protection and deprotection. The concept of "orthogonality" is paramount: it refers to the use of multiple classes of protecting groups within a single molecule, where each class can be removed under specific conditions without affecting the others.[1][2][3] This allows for the precise, stepwise elongation of the peptide chain and the introduction of complex modifications.

For decades, the field has been dominated by two primary strategies: the Boc/Bzl approach, which relies on graded acid lability, and the more widely adopted Fmoc/tBu strategy, which offers true orthogonality between a base-labile Nα-protecting group and acid-labile side-chain protecting groups.[1][4][] However, the quest for novel peptide architectures and the need to overcome synthetic challenges like aggregation and side reactions demand an expanded toolkit of protection schemes.

This guide introduces a specialized strategy centered on the N-Boc-L-Alanyl-Morpholide moiety. We will explore how the unique combination of the acid-labile tert-butyloxycarbonyl (Boc) group and the exceptionally stable C-terminal morpholide amide creates a robust framework for orthogonal synthesis, particularly in solution-phase strategies and the preparation of peptide fragments. This guide will provide a head-to-head comparison with conventional methods, supported by detailed protocols and the underlying chemical principles that govern their application.

The Core Component: Understanding N-Boc-L-Alanyl-Morpholide

The foundation of this strategy is the N-Boc-L-Alanyl-Morpholide building block. This molecule consists of an L-alanine residue where the N-terminus is protected by a Boc group and the C-terminus is converted into a morpholide, a stable amide formed with morpholine.[6][7]

The key to its utility lies in the stark difference in chemical stability between its two ends:

  • The N-terminal Boc Group: This is a classic acid-labile protecting group. It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), leaving the rest of the molecule, including the peptide backbone and the C-terminal morpholide, intact.[8][9][10]

  • The C-terminal Morpholide: Amides are significantly more stable than esters, which are commonly used to protect the C-terminus or link to a solid support. The morpholide amide bond is exceptionally robust and resistant to the acidic and basic conditions used to remove most common N-terminal and side-chain protecting groups, making it a "permanent" or quasi-permanent protecting group for the carboxyl terminus. Its cleavage requires harsh hydrolytic conditions not typically employed during peptide chain elongation.

cluster_BocAlaMorpholine N-Boc-L-Alanyl-Morpholide Boc Boc Group (Acid-Labile) Ala Alanine Backbone Boc->Ala N-terminus Morpholide Morpholide Amide (Highly Stable) Ala->Morpholide C-terminus

Caption: Structure of N-Boc-L-Alanyl-Morpholide.

An Orthogonal Protection Scheme in Practice

The differential lability of the Boc group and the morpholide amide enables a powerful three-dimensional orthogonal strategy, ideal for the solution-phase synthesis of complex peptide fragments.

  • Dimension 1 (Temporary Nα-Protection): The Boc group is used for temporary protection of the N-terminus. It is removed at each step of peptide elongation using TFA.[4][11]

  • Dimension 2 (Permanent C-terminal Protection): The morpholide amide provides robust, semi-permanent protection of the C-terminus of the initial amino acid or the entire peptide fragment.

  • Dimension 3 (Side-Chain Protection): Reactive amino acid side chains can be protected with groups orthogonal to the Boc group, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group or Alloc (allyloxycarbonyl) group.[2][12]

This scheme allows for the selective deprotection of the N-terminus for chain elongation or the selective deprotection of a side chain for modification (e.g., cyclization, branching), all while the C-terminal morpholide remains securely in place.

start Start with Boc-Ala-Morpholide deprotection Step 1: Boc Deprotection (TFA Treatment) start->deprotection coupling Step 2: Couple Next Amino Acid (e.g., Boc-AA-OH + Coupling Reagent) deprotection->coupling dipeptide Result: Boc-AA-Ala-Morpholide Dipeptide coupling->dipeptide cycle Repeat Steps 1 & 2 for Chain Elongation dipeptide->cycle final_peptide Final Protected Peptide Fragment cycle->final_peptide

Caption: Workflow for peptide elongation using a C-terminal morpholide.

Comparative Analysis with Alternative Strategies

The decision to employ the Boc-Ala-morpholide strategy should be based on a clear understanding of its advantages and disadvantages relative to established methods.

FeatureBoc/Morpholide StrategyStandard Boc/Bzl SPPSStandard Fmoc/tBu SPPS
Nα-Protection Boc (Acid-Labile)Boc (Acid-Labile)Fmoc (Base-Labile)
Nα-Deprotection Moderate Acid (e.g., TFA)Moderate Acid (e.g., TFA)[4][11]Base (e.g., Piperidine)[2][]
C-Terminal Anchor Morpholide Amide (Highly Stable)Acid-Labile Linker (e.g., PAM, MBHA)Acid-Labile Linker (e.g., Wang, Rink)
Final Cleavage Harsh Hydrolysis (e.g., 6M HCl, heat)Strong Acid (e.g., HF, TFMSA)[13]Strong Acid (e.g., TFA cocktail)[1]
Orthogonality Excellent with base-labile (Fmoc) or other non-acid labile side-chain groups.Quasi-orthogonal; relies on graded acid lability between Boc and Bzl groups.[2][11]Fully orthogonal between Nα (base) and side-chain (acid) deprotection.[1]
Primary Application Solution-phase synthesis of protected peptide fragments for ligation.Solid-phase synthesis of a wide range of peptides.Solid-phase synthesis, especially for acid-sensitive peptides.[]
Key Advantage Extreme C-terminal stability, preventing premature cleavage or side reactions.Robust, classic method suitable for difficult sequences.Milder overall conditions, avoiding repetitive strong acid use.
Key Limitation Final C-terminal deprotection is harsh and may not be suitable for sensitive peptides.Requires specialized, hazardous equipment (HF apparatus).[13]Base-labile Fmoc group can be problematic for certain sequences (e.g., diketopiperazine formation).

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Alanyl-Morpholide

This protocol describes the coupling of N-Boc-L-alanine with morpholine to form the target amide.

Materials:

  • N-Boc-L-alanine (Boc-Ala-OH)

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HCTU

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-Boc-L-alanine (1.0 eq) and NHS (1.1 eq) in anhydrous DCM at 0°C.

  • Add DCC (1.1 eq) dissolved in DCM dropwise to the solution. A white precipitate (dicyclohexylurea, DCU) will form.

  • Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 4 hours.

  • Filter off the DCU precipitate and wash with DCM.

  • To the filtrate, add morpholine (1.2 eq) and stir at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., ethyl acetate/hexane gradient) to obtain pure N-Boc-L-Alanyl-Morpholide.

Protocol 2: Selective N-terminal Deprotection

This protocol demonstrates the selective removal of the Boc group while the morpholide remains intact.

Materials:

  • N-Boc-L-Alanyl-Morpholide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-L-Alanyl-Morpholide in DCM (approx. 0.1 M).

  • Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).

  • Stir the reaction at room temperature for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM or toluene (3x) to remove residual TFA.

  • The resulting product is the TFA salt of L-Alanyl-Morpholide. For subsequent coupling, this salt can be used directly with a tertiary amine base (e.g., DIPEA) for in-situ neutralization.

Conclusion and Future Outlook

The use of a C-terminal morpholide in conjunction with N-terminal Boc protection represents a highly specialized yet powerful orthogonal strategy. Its primary strength lies in the exceptional stability of the morpholide amide, which provides unequivocal C-terminal protection during complex, multi-step solution-phase syntheses. This makes it an invaluable tool for the preparation of fully protected peptide fragments destined for convergent synthesis strategies like native chemical ligation.

While the harsh conditions required for final morpholide cleavage limit its use for highly sensitive peptides, its application is uniquely suited for building robust intermediates. Furthermore, as morpholine and its derivatives are common pharmacophores in drug discovery,[6][14] this strategy offers a direct route to synthesizing peptide mimetics where the C-terminal morpholine is an integral part of the final active molecule. For researchers pushing the boundaries of peptide chemistry, the Boc-Ala-morpholine strategy is a compelling addition to the synthetic arsenal, offering a unique solution to specific and challenging synthetic problems.

References

  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Str
  • Morpholine Definition - Organic Chemistry Key Term. Fiveable.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Peptides with Phenylglycine. (2025). BenchChem.
  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). PubMed.
  • T boc fmoc protocols in peptide synthesis. Slideshare.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). NIH.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). BenchChem.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Morpholine: Application, synthesis and toxicity. (2023). ChemicalBook.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Method for the fmoc group cleavage. (Patent).
  • Boc-Ala-OH Product Inform
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • Boc Ala Pro Ohio Product Inform
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024).
  • Protecting group. Wikipedia.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). (2009). PubMed.
  • Boc-b-Ala-OH Product Inform
  • Boc-Ala-Ala-OH Product Inform
  • Morpholines. Synthesis and Biological Activity. (2014).
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

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The Art of Clean Deprotection: A Comparative Guide to Scavengers in Boc Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its facile, acid-labile nature allows for the strategic unmasking of amine functionalities. However, this simplicity belies a critical challenge: the generation of the highly reactive tert-butyl cation during deprotection. This electrophilic intermediate is the primary culprit behind a host of deleterious side reactions, compromising the purity, yield, and ultimately, the integrity of the target molecule.

This guide provides an in-depth comparison of the efficacy of various scavengers used to mitigate these side reactions. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of scavenger action, present comparative experimental data, and offer practical, field-proven protocols to empower you to select the optimal scavenger strategy for your specific application.

The Genesis of Side Reactions: Understanding Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds via a straightforward mechanism. Protonation of the carbamate oxygen initiates the cleavage of the C-O bond, releasing the free amine and generating a carbamic acid, which subsequently decarboxylates to carbon dioxide. The critical event, however, is the formation of the stabilized tertiary carbocation, the tert-butyl cation.

This potent electrophile will readily attack any available nucleophile in the reaction mixture. Unfortunately, several amino acid side chains present in a peptide sequence are highly nucleophilic and thus susceptible to alkylation.[1][2]

Susceptible Residues:

  • Tryptophan (Trp): The electron-rich indole ring is exceptionally prone to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.

  • Tyrosine (Tyr): The activated phenolic ring is also susceptible to alkylation.

Without an effective means of intercepting the tert-butyl cation, these side reactions can lead to a complex mixture of products, presenting significant purification challenges and reducing the overall yield of the desired compound. This is where scavengers play a pivotal role.

Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Side_Products Alkylated Side Products tBu_Cation->Side_Products Attacks Nucleophilic Amino Acids (Trp, Met, Cys) Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Intercepted by Scavenger Scavenger Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and the critical role of scavengers in intercepting the reactive tert-butyl cation.

A Comparative Analysis of Common Scavengers

The ideal scavenger should be highly nucleophilic to rapidly trap the tert-butyl cation, yet be otherwise inert to the reaction conditions and the target molecule. Scavengers can be broadly categorized into silanes, thiols, and other nucleophiles.

Silanes: The Hydride Donors

Trialkylsilanes, particularly triisopropylsilane (TIS) , have emerged as highly effective and popular scavengers.[3][4] Their mechanism of action differs from traditional nucleophilic scavengers. In the acidic deprotection medium, TIS acts as a hydride donor, reducing the tert-butyl cation to isobutane.[5]

Advantages of TIS:

  • Efficacy: TIS is highly efficient at scavenging carbocations.

  • Reduced Odor: Compared to thiol-based scavengers, TIS is significantly less malodorous, a considerable advantage in a laboratory setting.

  • Versatility: A common and effective cocktail for general use is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2][6]

Considerations:

  • TIS can, under certain conditions, reduce the indole ring of tryptophan.

  • It has also been shown to facilitate the removal of some cysteine protecting groups, which may be undesirable if orthogonal deprotection is intended.[7][8]

Thiols: The Classical Nucleophiles

Thiol-based scavengers, such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) , are potent nucleophiles that readily react with the tert-butyl cation.

Advantages of Thiols:

  • High Reactivity: Thiols are excellent at trapping carbocations, offering robust protection for sensitive residues like tryptophan and cysteine.[9]

  • Reducing Properties: They can also help to prevent the oxidation of methionine.

Disadvantages:

  • Odor: The most significant drawback of thiol-based scavengers is their strong, unpleasant odor.

  • Side Reactions: Prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to the formation of dithioketal adducts.[10]

Other Nucleophilic Scavengers

A variety of other nucleophilic compounds are also employed as scavengers, often in combination to create a "scavenger cocktail."

  • Water: A small amount of water is often included in the cleavage cocktail to act as a scavenger.

  • Thioanisole: Effective at protecting tryptophan and methionine. However, it can partially remove some acid-labile cysteine protecting groups.

  • Phenol and Anisole: These aromatic compounds are good scavengers for protecting tyrosine and tryptophan.

  • p-Cresol and p-Methoxyphenol: These have been shown to be effective scavengers, with p-methoxyphenol being a potent alternative to the more commonly used p-cresol.[11]

Quantitative Comparison of Scavenger Efficacy

The selection of a scavenger is not a one-size-fits-all decision. The optimal choice depends on the specific amino acid composition of the peptide and the potential side reactions. The following table summarizes data from various studies on the effectiveness of different scavenger cocktails in preventing common side reactions.

Sensitive Residue Side Reaction Scavenger Cocktail Efficacy (Relative Purity/Yield) Reference
CysteineS-tert-butylationTFA/TIS/H₂O (95:2.5:2.5)Moderate[12]
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)High[12]
TFA/thioanisole/DMS/DTT (custom ratio)Very High[12]
TryptophanIndole AlkylationTFA/TIS/H₂O (95:2.5:2.5)High[10]
Reagent K (TFA/phenol/H₂O/thioanisole/EDT)Very High[6][13]
MethionineOxidation to SulfoxideTFA/TIS/H₂OModerate[14]
TFA/DMS/NH₄IHigh[14]

Experimental Protocols

The following protocols provide a starting point for performing Boc deprotection with different scavenger strategies. It is always recommended to perform small-scale test reactions to optimize conditions for a specific substrate.

Start Start: Boc-Protected Substrate Dissolve Dissolve Substrate in DCM Start->Dissolve Add_Cocktail Add Deprotection Cocktail to Substrate Solution Dissolve->Add_Cocktail Prepare_Cocktail Prepare Deprotection Cocktail in Fume Hood Prepare_Cocktail->Add_Cocktail React Stir at Room Temperature (30 min - 2h) Add_Cocktail->React Monitor Monitor Progress (TLC or LC-MS) React->Monitor Workup Work-up: Remove Volatiles Monitor->Workup Reaction Complete Precipitate Precipitate Product (e.g., with cold ether) Workup->Precipitate Isolate Isolate and Dry Final Product Precipitate->Isolate End End: Deprotected Product Isolate->End

Caption: General experimental workflow for a Boc deprotection reaction.

Protocol 1: Standard Boc Deprotection with a TIS-Based Scavenger Cocktail

This protocol is a good starting point for many substrates, particularly when a low-odor procedure is desired.

  • Preparation of the Deprotection Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.

  • Reaction Setup: Dissolve the Boc-protected substrate in a minimal amount of Dichloromethane (DCM).

  • Deprotection: Add the deprotection cocktail to the substrate solution. A typical ratio is 10 mL of cocktail per gram of resin-bound peptide or per mmol of substrate in solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: For peptides, the crude product is typically precipitated by the addition of cold diethyl ether, collected by centrifugation, washed with cold ether, and dried under vacuum.

Protocol 2: Boc Deprotection with a Thiol-Based Scavenger Cocktail (Reagent K)

This protocol is recommended for peptides containing multiple sensitive residues, especially tryptophan and cysteine.

  • Preparation of Reagent K: In a well-ventilated fume hood, carefully prepare Reagent K by combining TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[6]

  • Reaction Setup: Place the dry, resin-bound peptide in a suitable reaction vessel.

  • Deprotection: Add Reagent K to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the cleavage and deprotection by analyzing small aliquots of the cleavage mixture by LC-MS.

  • Work-up and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether. Collect the precipitate by centrifugation, wash several times with cold ether, and dry under vacuum.

Expert Recommendations for Scavenger Selection

  • For general-purpose deprotection of peptides with a low risk of side reactions: A TFA/TIS/H₂O (95:2.5:2.5) cocktail is often sufficient and has the benefit of being low-odor.

  • For peptides containing tryptophan: The use of a scavenger is crucial. TIS is generally effective, but for particularly sensitive sequences, a cocktail containing a thiol like EDT or thioanisole (e.g., Reagent K) is recommended.[13] The use of Boc-Trp(Boc)-OH during synthesis can also help to prevent side reactions at the indole nitrogen.

  • For peptides containing cysteine: Thiol-based scavengers like EDT are highly effective at preventing S-alkylation. However, be mindful of the potential for disulfide bond formation.

  • For peptides containing methionine: The addition of a reducing agent like dimethyl sulfide (DMS) or ammonium iodide to the cleavage cocktail can prevent oxidation to the sulfoxide.

  • When in doubt, use a cocktail: For complex peptides with multiple sensitive residues, a comprehensive scavenger cocktail like Reagent K provides broad-spectrum protection.

Conclusion

The successful removal of the Boc protecting group is a critical step in many synthetic endeavors. While acid-mediated deprotection is mechanistically straightforward, the concomitant formation of the reactive tert-butyl cation necessitates a carefully considered scavenger strategy. By understanding the mechanisms of scavenger action and the specific vulnerabilities of different amino acid residues, researchers can select the most appropriate scavenger or scavenger cocktail to ensure a clean and efficient deprotection, ultimately leading to higher purity and yield of the desired product. The experimental data and protocols provided in this guide serve as a valuable resource for navigating the nuances of Boc deprotection and achieving synthetic success.

References

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • BenchChem. (n.d.). A Comparative Analysis: Triisopropylsilane vs. Traditional Thiol-Based Scavengers in Peptide Synthesis.
  • Isidro-Llobet, A., et al. (2019). Reduction of cysteine-S-protecting groups by triisopropylsilane. RSC Advances, 9(33), 19035-19040.
  • Patino, A. C., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
  • BenchChem. (2025). Impact of scavengers on Trt group removal and side reactions.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Request PDF. (n.d.). Reduction of cysteine- S -protecting groups by triisopropylsilane.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
  • Papo, N., & Shai, Y. (2003). A molecular mechanism for lipopolysaccharide binding to bacterial and mammalian LBP and CD14. Journal of Biological Chemistry, 278(41), 39828-39836.
  • BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
  • ResearchGate. (2021). Deprotection of different N-Boc-compounds.
  • Wikipedia. (n.d.). Triisopropylsilane.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal....
  • Request PDF. (2025).
  • BOC Sciences. (n.d.).
  • ResearchGate. (2022). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Morpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a peptide from a promising therapeutic candidate to a clinical reality is fraught with challenges. Among the most significant hurdles is ensuring adequate metabolic stability. Unmodified peptides are often rapidly degraded by proteases in the body, leading to short half-lives and diminished therapeutic efficacy.[1] This guide provides an in-depth, technical comparison of strategies to enhance peptide stability, with a particular focus on the emerging potential of N-terminal morpholine modifications. We will delve into the causality behind experimental choices, provide detailed protocols for robust evaluation, and present a comparative analysis to guide your drug discovery efforts.

The Critical Quest for Peptide Stability

The therapeutic promise of peptides lies in their high specificity and potency. However, their inherent instability in biological matrices is a major drawback. The primary culprits are peptidases, enzymes that cleave the peptide bonds, rendering the therapeutic inactive.[2] To overcome this, medicinal chemists have developed a variety of strategies to protect peptides from enzymatic degradation. These include:

  • N-terminal and C-terminal Modifications: Capping the ends of the peptide chain can block the action of exopeptidases, which cleave amino acids from the termini. Common modifications include N-terminal acetylation and C-terminal amidation.[3]

  • Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-natural variants can disrupt the recognition sites for proteases.[3]

  • Cyclization: Linking the N- and C-termini to form a cyclic peptide can enhance conformational rigidity and reduce susceptibility to enzymatic attack.[3]

This guide will focus on the comparative evaluation of N-terminal modifications, specifically comparing the well-established N-acetylation with the promising, yet less documented, N-terminal morpholine capping.

The Rationale for N-Terminal Modification: A Tale of Two Caps

The N-terminus of a peptide is a primary site of degradation by aminopeptidases.[4] By modifying this terminus, we can effectively "shield" the peptide from these enzymes.

N-Acetylation: This is a widely used and well-documented strategy. The addition of an acetyl group to the N-terminal amine neutralizes its positive charge and sterically hinders the approach of aminopeptidases.[5] This simple modification has been shown to significantly increase the plasma half-life of peptides.[6]

N-Terminal Morpholine: The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of small molecules.[1] When used to cap the N-terminus of a peptide, it offers several theoretical advantages:

  • Steric Hindrance: The bulky morpholine ring provides substantial steric hindrance, potentially offering greater protection against proteases than a smaller acetyl group.

  • Physicochemical Properties: Morpholine can favorably alter the solubility and lipophilicity of the peptide, which can impact its overall pharmacokinetic profile.

  • Metabolic Inertness: The morpholine ring itself is generally considered to be metabolically stable.

While the theoretical advantages are compelling, direct comparative experimental data for morpholine-containing peptides remains limited in publicly accessible literature. This guide, therefore, aims to provide the framework and methodologies for conducting such crucial comparative studies.

Experimental Evaluation of Metabolic Stability: A Step-by-Step Guide

To objectively compare the metabolic stability of different peptide modifications, a robust and well-controlled experimental setup is essential. The following sections detail the protocols for in vitro plasma stability and liver microsomal stability assays, two of the most common methods for evaluating metabolic stability in early drug discovery.

In Vitro Plasma Stability Assay

This assay provides a direct measure of a peptide's stability in the presence of the complex mixture of proteases found in blood plasma.

Experimental Workflow:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (Unmodified, N-acetyl, N-morpholine) Incubation_Mix Incubate Peptides in Plasma (37°C, Time points: 0, 0.5, 1, 2, 4, 8, 24h) Peptide_Stock->Incubation_Mix Plasma Human Plasma (Pooled, Anticoagulated) Plasma->Incubation_Mix Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Incubation_Mix->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Calculate % Remaining and Half-life) LCMS->Data_Analysis

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of the unmodified, N-acetylated, and N-morpholine-containing peptides in DMSO.

    • Thaw pooled human plasma (with an anticoagulant such as EDTA or heparin) at 37°C and keep on ice.

  • Incubation:

    • In separate microcentrifuge tubes, add 198 µL of human plasma.

    • Pre-incubate the plasma at 37°C for 5 minutes.

    • To initiate the reaction, add 2 µL of the 10 mM peptide stock solution to the plasma to achieve a final concentration of 100 µM. Vortex briefly.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubation mixture. The 0-hour time point represents the initial concentration.

  • Reaction Quenching and Sample Preparation:

    • To a 50 µL aliquot of the incubation mixture, add 150 µL of ice-cold acetonitrile containing an internal standard (a stable, non-related peptide or small molecule).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

    • Develop a sensitive and specific LC-MS/MS method to quantify the parent peptide and its potential metabolites.

  • Data Analysis:

    • Calculate the percentage of the parent peptide remaining at each time point relative to the 0-hour time point.

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Determine the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in the liver, a primary site of drug metabolism.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (Unmodified, N-acetyl, N-morpholine) Preincubation Pre-incubate Peptides and Microsomes Peptide_Stock->Preincubation Microsomes Human Liver Microsomes Microsomes->Preincubation Cofactor NADPH Regenerating System Initiation Initiate Reaction with Cofactor (37°C, Time points: 0, 5, 15, 30, 60 min) Cofactor->Initiation Preincubation->Initiation Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Initiation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (Calculate % Remaining and Intrinsic Clearance) LCMS->Data_Analysis

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare 1 mM stock solutions of the test peptides in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the peptide solution to the microsomal suspension to achieve a final peptide concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction.

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent peptide.

  • Data Analysis:

    • Calculate the percentage of parent peptide remaining at each time point.

    • Determine the in vitro half-life (t½) as described for the plasma stability assay.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Data and Interpretation

While direct comparative data for N-morpholine-containing peptides is scarce, we can use data from N-acetylated peptides as a benchmark to illustrate the expected outcomes of these assays.

Table 1: Hypothetical Comparative Metabolic Stability Data

Peptide ModificationPlasma Half-life (t½, hours)Liver Microsomal Half-life (t½, minutes)Intrinsic Clearance (CLint, µL/min/mg protein)
Unmodified Peptide< 0.5< 10> 69.3
N-acetylated Peptide8.64515.4
N-morpholine Peptide> 12 (projected)> 60 (projected)< 11.6 (projected)

Note: The data for the N-morpholine peptide is projected based on its theoretical advantages and serves as a hypothesis to be tested using the described protocols. The data for the N-acetylated peptide is representative of values reported in the literature for certain peptides.[6]

Interpretation of Results:

  • Unmodified Peptide: The short half-life in both plasma and liver microsomes indicates rapid degradation by proteases and metabolic enzymes. The high intrinsic clearance suggests efficient metabolism by the liver.

  • N-acetylated Peptide: The significant increase in both plasma and microsomal half-life demonstrates the protective effect of N-acetylation against enzymatic degradation. The lower intrinsic clearance indicates reduced hepatic metabolism.

  • N-morpholine Peptide (Projected): We hypothesize that the N-morpholine modification will provide even greater stability due to its increased steric bulk and favorable physicochemical properties. This would be reflected in a longer half-life and lower intrinsic clearance compared to the N-acetylated analog.

Conclusion and Future Directions

The evaluation of metabolic stability is a cornerstone of modern peptide drug discovery. While traditional modification strategies like N-acetylation have proven effective, the exploration of novel capping groups such as N-terminal morpholine holds significant promise for further enhancing the therapeutic potential of peptides. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of different peptide modifications, enabling data-driven decisions in the lead optimization process.

The projected superior stability of N-morpholine-containing peptides underscores the need for direct experimental validation. By employing the methodologies outlined herein, researchers can generate the critical data required to fully assess the potential of this promising modification strategy and contribute to the development of the next generation of stable and effective peptide therapeutics.

References

  • Nguyen, L. T., et al. (2020). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Journal of Controlled Release, 328, 937-947. [Link]

  • Vogel, H. J., et al. (2010). Automated N-Terminal Acetylation. CEM Corporation Application Note. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Zhong, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Di, L. (2019). The impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 9(1), 1-11. [Link]

  • García-Ramos, Y., et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(3), 1295-1317. [Link]

  • Rask-Andersen, M., et al. (2024). Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide EPI-X4 for Enhanced Plasma Stability. Journal of Medicinal Chemistry, 67(1), 356-370. [Link]

  • Zhang, L., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(9), 734-743. [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 30(4), 351-367. [Link]

  • Hoang, H. N., Fairlie, D. P., & Hill, T. A. (2025). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. Australian Journal of Chemistry. [Link]

  • Murakami, K., et al. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. [Link]

  • Fairlie, D. P., & Hill, T. A. (2023). A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles. Chemical Science, 14(40), 11099-11106. [Link]

  • Chen, Y., et al. (2021). N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science, 27(9), e3337. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). An N-capping asparagine–lysine–proline (NKP) motif contributes to a hybrid flexible/stable multifunctional peptide scaffold. Chemical Science, 11(1), 183-193. [Link]

  • Bird, G. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2206. [Link]

  • Bochen, A., et al. (2020). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. ChemBioChem, 21(10), 1436-1447. [Link]

  • Pest Management Science. (2025). Proteolytic stabilization of a spider venom peptide results in an orally active bioinsecticide. Pest Management Science, 81(12), 6404-6415. [Link]

  • Löffler, F. E., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]

  • Powell, M. F., et al. (1992). Peptide stability in drug development. I. The peptide C-terminal amide and its metabolic stability. Pharmaceutical research, 9(10), 1268-1273. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate (CAS No. 796046-03-2). As a trusted partner in your research, we are committed to providing information that ensures laboratory safety and environmental compliance, extending value beyond the product itself. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.

The causality behind these protocols is grounded in the chemical nature of the compound and the regulatory frameworks established by agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Adherence to these procedures is not merely a matter of best practice but a legal and ethical responsibility.

Part 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and potential hazards of a chemical is the first step in determining the correct disposal pathway. The compound is a molecule containing two key functional groups that dictate its hazard profile: a carbamate group and a morpholine moiety.

  • Carbamate Structure: The U.S. EPA has identified wastes generated during the production of carbamate chemicals as hazardous.[1][2][3] This classification is due to the toxicity of many compounds in this class. Therefore, as a precautionary principle, any waste containing this carbamate derivative should be managed as regulated hazardous waste.

  • Morpholine Moiety: Morpholine itself is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[4] While integrated into a larger molecule, the morpholine ring system informs the potential hazards and dictates that this compound should not be treated as benign.

Based on these structural components and data from analogous compounds, the primary hazards are summarized below.

PropertyValue / AssessmentSource
Chemical Name This compound-
CAS Number 796046-03-2[5]
Molecular Formula C₁₃H₂₄N₂O₄-
Molecular Weight 258.31 g/mol [5]
Physical Form Solid
Anticipated Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6][7]

Core Principle: Due to its chemical structure, This compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[8]

Part 2: Regulatory Framework: The "Why" Behind the Procedure

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary federal regulations are issued by the EPA under the Resource Conservation and Recovery Act (RCRA) .[9][10]

  • Hazardous Waste Determination: RCRA requires waste generators to determine if their waste is hazardous.[10] A waste can be deemed hazardous if it is specifically "listed" by the EPA (e.g., F, K, P, or U lists) or if it exhibits hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[1]

  • Carbamate Waste Listings: The EPA has established specific listings for wastes from carbamate production (e.g., K156, K157, K158), underscoring the agency's concern with this class of chemicals.[3] This provides a strong, authoritative basis for treating all novel carbamate compounds, including this one, as hazardous.

  • OSHA's Role: OSHA regulations ensure worker safety during the handling and management of hazardous substances, including the waste disposal process.[11][12][13] This includes requirements for personal protective equipment (PPE), hazard communication, and emergency preparedness.[14]

The following disposal workflow is a self-validating system designed to ensure compliance with these critical regulations.

Part 3: Disposal Workflow and Step-by-Step Protocol

This section provides a direct, procedural guide for the safe disposal of this compound.

Disposal Decision Workflow

G start Waste Generated: This compound char Step 1: Characterize Waste Is it Hazardous? start->char proc Step 2: Don PPE (Goggles, Gloves, Lab Coat) char->proc Yes, due to Carbamate & Morpholine moieties. seg Step 3: Segregate Waste (Solid Chemical Waste) proc->seg cont Step 4: Select Container (Chemically compatible, sealable lid) seg->cont label Step 5: Label Container ('Hazardous Waste', Chemical Name, Hazards) cont->label store Step 6: Accumulate in SAA (At or near point of generation) label->store pickup Step 7: Arrange Final Disposal (Contact EHS for pickup) store->pickup

Caption: Disposal workflow for the target compound.

Experimental Protocol for Disposal

1. Step 1: Waste Characterization

  • This compound is to be treated as a hazardous chemical waste.

  • Prohibition: Do not dispose of this chemical down the drain or in the trash.[8] Drain disposal of organic chemicals can lead to environmental contamination and potentially violent reactions within the plumbing system.

2. Step 2: Utilize Appropriate Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing:

    • Safety Goggles: Conforming to ANSI Z87.1 or European Standard EN166.
    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
    • Laboratory Coat: To prevent skin contact.

3. Step 3: Waste Segregation

  • Collect waste of this compound in a container designated for solid organic chemical waste .

  • Causality: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, which could cause a dangerous reaction.[15]

4. Step 4: Containerization

  • Use a waste container that is in good condition, chemically compatible with the waste, and has a secure, sealable lid. A high-density polyethylene (HDPE) container is suitable.

  • Keep the container closed at all times except when adding waste.[8] This minimizes the release of vapors and prevents spills.

5. Step 5: Proper Labeling

  • The waste container must be clearly and accurately labeled. The EPA requires that each label contains:

    • The words "Hazardous Waste ".[16][17]
    • The full, unabbreviated chemical name: "This compound ".
    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[16]

6. Step 6: Satellite Accumulation

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[8][16]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[10][18]

  • Do not exceed the storage limit of 55 gallons of hazardous waste in your SAA.[8]

7. Step 7: Final Disposal

  • Once the container is full or is no longer needed, arrange for its removal by contacting your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal vendor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For minor spills that you are trained to handle:

    • Don appropriate PPE (goggles, gloves, lab coat, and a respirator if powder is airborne).

    • Contain the spill by covering it with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound".

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • Arrange for pickup of the spill waste through your EHS department.

References

  • Laboratory Waste Management Guidelines. (Oct. 2020). Environmental Health and Safety Office. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (Oct. 2021). American Chemical Society. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (June 2011). U.S. Environmental Protection Agency. [Link]

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Navigating the Unseen: A Safety and Handling Guide for Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. While the potential for scientific breakthrough is ever-present, so too is the imperative for uncompromising safety. This guide provides essential safety and logistical information for handling Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate (CAS No. 796046-03-2). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical data from its primary structural components: the tert-butyl carbamate moiety and the morpholine ring. The significant hazards associated with morpholine, in particular, necessitate a cautious and well-defined handling protocol.

Hazard Analysis: A Composite Overview

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must consider the potential hazards inherited from its constituent parts.

Primary Concerns Stemming from the Morpholine Moiety:

The presence of the morpholine ring is the most significant contributor to the potential hazards of this compound. Morpholine is a versatile solvent and building block, but it is also a substance with a considerable hazard profile. It is classified as a flammable liquid and vapor, is harmful if swallowed, and is toxic in contact with skin or if inhaled.[1][2] Furthermore, it is known to cause severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.[2][3]

Considerations from the Tert-butyl Carbamate Group:

While tert-butyl carbamate itself is not classified as hazardous under the US OSHA Hazard Communication Standard, other carbamates can pose risks such as eye, skin, and respiratory irritation.[4] Therefore, it is prudent to handle the target compound with measures to prevent contact and inhalation.

Based on this composite analysis, this compound should be treated as a hazardous substance with the potential for flammability, acute toxicity (oral, dermal, and inhalation), severe skin and eye corrosion, and reproductive toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required equipment, with the rationale rooted in the hazards of its components.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against the corrosive and toxic nature of the morpholine moiety.[5]
Eyes & Face Safety goggles and face shieldTo protect against splashes that could cause severe eye damage, tight-sealing safety goggles and a full-face shield are essential.[6]
Body Chemical-resistant laboratory coatA long-sleeved, chemical-resistant lab coat should be worn to prevent skin contact.
Respiratory NIOSH-approved respiratorIn the absence of adequate ventilation or when handling the solid form where dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is critical to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood to control vapor and potential dust exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand) should be available in the immediate vicinity.[1] Do not use combustible materials to absorb spills.

  • Waste Container: A clearly labeled, dedicated hazardous waste container must be prepared for the disposal of the compound and any contaminated materials.

Handling the Compound
  • Donning PPE: Before entering the designated work area, don all required PPE as outlined in the table above and visualized in the workflow diagram below.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared, contained weighing paper or in a sealed vessel to minimize dust generation.

  • Dissolution: When preparing solutions, slowly add the compound to the solvent in a closed or covered vessel within the fume hood.

  • Reactions and Transfers: All reactions and transfers should be conducted in closed systems or with appropriate splash guards within the fume hood. Use non-sparking tools and equipment.[1]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, as illustrated in the workflow diagram.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.

PPE Workflow: A Visual Guide

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles & Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing papers and PPE, in the designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[2]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering an environment of scientific discovery that is built on a foundation of safety and responsibility.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (Health and Safety Guide No. 92). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Morpholine. Retrieved from [Link]

  • Acme Safety. (2020). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl mercaptan. Retrieved from [Link]

  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & medicinal chemistry letters, 23(11), 3157–3161. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.